Product packaging for Deunirmatrelvir(Cat. No.:CAS No. 2861202-79-9)

Deunirmatrelvir

Cat. No.: B12392783
CAS No.: 2861202-79-9
M. Wt: 501.5 g/mol
InChI Key: LIENCHBZNNMNKG-USGSOOCSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deunirmatrelvir is a investigational compound of significant interest in antiviral research, offered for Research Use Only (RUO). It is designed as a protease inhibitor, specifically targeting the main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2. This enzyme is crucial for viral replication, as it processes the polyprotein precursors required to generate the viral replication complex . By inhibiting Mpro, this compound has the potential to block viral replication, making it a valuable tool for studying the lifecycle of coronaviruses and developing novel therapeutic agents. Researchers can utilize this compound in in vitro studies to explore its mechanism of action, efficacy against various viral strains, and potential synergy with other antiviral agents. Its structure and function are based on established peptidomimetic inhibitors, which work by forming a reversible covalent bond with the catalytic cysteine residue of the protease . This product is strictly for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product datasheet for detailed handling, safety, and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32F3N5O4 B12392783 Deunirmatrelvir CAS No. 2861202-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2861202-79-9

Molecular Formula

C23H32F3N5O4

Molecular Weight

501.5 g/mol

IUPAC Name

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2

InChI Key

LIENCHBZNNMNKG-USGSOOCSSA-N

Isomeric SMILES

[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H]

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C

Origin of Product

United States

Foundational & Exploratory

Overview of Nirmatrelvir's Therapeutic Action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature indicates that the query "Deunirmatrelvir" likely refers to Nirmatrelvir , the active protease inhibitor component in the antiviral medication PAXLOVID™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This guide delineates the mechanism of action of Nirmatrelvir based on current research.

Nirmatrelvir is an orally bioavailable peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays an essential role in the viral life cycle by cleaving polyproteins into functional viral proteins. By inhibiting Mpro, nirmatrelvir prevents the virus from replicating, thereby reducing viral load and mitigating the severity of COVID-19.

Molecular Mechanism of Action

Nirmatrelvir functions as a covalent inhibitor of the SARS-CoV-2 Mpro. The drug's nitrile warhead forms a covalent bond with the cysteine residue (Cys145) in the active site of the protease. This reversible covalent bond effectively blocks the enzyme's catalytic activity, preventing it from processing the viral polyproteins necessary for replication.

The mechanism involves the nucleophilic attack of the catalytic cysteine on the electrophilic nitrile warhead of nirmatrelvir. This results in the formation of a covalent thioimidate adduct, which is a stable complex that inactivates the enzyme.

Quantitative Efficacy Data

The inhibitory potency of nirmatrelvir against SARS-CoV-2 Mpro has been quantified through various in vitro assays. The following table summarizes key quantitative data from preclinical studies.

Parameter Value Assay Type Reference
IC₅₀ 0.0073 µMFRET-based enzymatic assay
Kᵢ 3.1 nMEnzyme kinetics
EC₅₀ 79 nMAntiviral activity in Vero E6 cells

Experimental Protocols

The mechanism of action and efficacy of nirmatrelvir were elucidated through a series of key experiments. The methodologies for these are detailed below.

FRET-based Enzymatic Assay for Mpro Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of nirmatrelvir against the SARS-CoV-2 main protease.

  • Principle: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is used. In its intact form, the substrate exhibits Förster resonance energy transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Protocol:

    • Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of nirmatrelvir.

    • The FRET peptide substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated from the fluorescence signal.

    • IC₅₀ values are determined by plotting the enzyme inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of Mpro-Nirmatrelvir Complex

X-ray crystallography was employed to determine the three-dimensional structure of nirmatrelvir bound to the active site of the SARS-CoV-2 Mpro.

  • Principle: High-resolution structural data provides direct evidence of the binding mode and covalent interaction between the inhibitor and the enzyme.

  • Protocol:

    • Crystals of the SARS-CoV-2 Mpro are grown.

    • The crystals are soaked in a solution containing nirmatrelvir.

    • The soaked crystals are then exposed to a high-intensity X-ray beam.

    • The diffraction pattern is collected and used to calculate the electron density map.

    • The three-dimensional structure of the Mpro-nirmatrelvir complex is built and refined based on the electron density map.

Visualizing the Mechanism and Workflows

The following diagrams illustrate the key pathways and experimental procedures involved in understanding Nirmatrelvir's mechanism of action.

cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Nirmatrelvir Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Viral Assembly Viral Assembly Polyprotein Cleavage->Viral Assembly Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Release Viral Release Viral Assembly->Viral Release Functional Viral Proteins->Viral Assembly Nirmatrelvir Nirmatrelvir Mpro (3CLpro) Mpro (3CLpro) Nirmatrelvir->Mpro (3CLpro)

Caption: Nirmatrelvir inhibits the SARS-CoV-2 Mpro, blocking polyprotein cleavage.

cluster_0 FRET-based Mpro Inhibition Assay Recombinant Mpro Recombinant Mpro Incubation Incubation Recombinant Mpro->Incubation Nirmatrelvir (Varying Conc.) Nirmatrelvir (Varying Conc.) Nirmatrelvir (Varying Conc.)->Incubation FRET Substrate FRET Substrate Fluorescence Measurement Fluorescence Measurement FRET Substrate->Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Workflow for determining Nirmatrelvir's IC50 using a FRET-based assay.

cluster_1 X-ray Crystallography Workflow Mpro Crystallization Mpro Crystallization Crystal Soaking with Nirmatrelvir Crystal Soaking with Nirmatrelvir Mpro Crystallization->Crystal Soaking with Nirmatrelvir X-ray Diffraction X-ray Diffraction Crystal Soaking with Nirmatrelvir->X-ray Diffraction Data Analysis Data Analysis X-ray Diffraction->Data Analysis 3D Structure 3D Structure Data Analysis->3D Structure

The Discovery and Synthesis of Deunirmatrelvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deunirmatrelvir, a deuterated analog of the potent SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir, represents a strategic advancement in the development of oral antiviral therapeutics for COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic methodologies for this compound. By leveraging the kinetic isotope effect, deuteration at key metabolic sites in the Nirmatrelvir scaffold has been shown to significantly enhance metabolic stability, a critical parameter for improving pharmacokinetic profiles and potentially reducing the required therapeutic dose and co-administration with metabolic inhibitors. This document details the synthetic pathways, including the preparation of key deuterated intermediates and final assembly of the molecule. Furthermore, it outlines the essential experimental protocols for evaluating the efficacy and metabolic properties of this compound, supported by comparative quantitative data.

Introduction: The Rationale for this compound

The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapies. Nirmatrelvir, the active component of Paxlovid™, emerged as a cornerstone of treatment for high-risk patients.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), an enzyme essential for viral replication.[3][4][5] However, Nirmatrelvir is subject to rapid metabolism, primarily by cytochrome P450 3A4 (CYP3A4), necessitating co-administration with a pharmacokinetic enhancer like ritonavir to maintain therapeutic concentrations. While effective, this co-administration can lead to drug-drug interactions, complicating treatment regimens for patients with comorbidities.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates. The increased mass of deuterium can slow the rate of metabolic reactions involving the cleavage of carbon-deuterium bonds, a phenomenon known as the kinetic isotope effect. This approach led to the development of this compound, a deuterated version of Nirmatrelvir, with the aim of enhancing its pharmacokinetic profile and potentially reducing or eliminating the need for a boosting agent.

Mechanism of Action

This compound shares the same mechanism of action as its non-deuterated counterpart, Nirmatrelvir. It acts as a peptidomimetic inhibitor of the SARS-CoV-2 Mpro. The Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins required for viral replication. This compound's nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its enzymatic activity and inhibiting viral replication. As deuteration does not significantly alter the steric or electronic properties of the molecule, the high affinity and selectivity for the Mpro target are expected to be maintained.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Inhibition Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro) Replication Viral Replication Functional_Proteins->Replication This compound This compound This compound->Mpro Inhibits

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound follows a convergent strategy, assembling three key fragments: a deuterated aminolactam side chain, a bicyclic proline derivative, and a trifluoroacetyl-L-tert-leucine moiety. The key step differentiating its synthesis from that of Nirmatrelvir is the introduction of deuterium into the aminolactam fragment.

Synthesis of Key Intermediates

3.1.1. Deuterated (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide (Deuterated Fragment A)

The synthesis of the deuterated aminolactam fragment commences with the diastereoselective alkylation of a protected glutamic acid derivative with bromoacetonitrile. The resulting nitrile is then reduced using sodium borodeuteride in a deuterated solvent to install the deuterium atoms. The subsequent cyclization and functional group manipulations yield the desired deuterated aminolactam.

3.1.2. Bicyclic [3.1.0]proline Derivative (Fragment B)

The bicyclic proline fragment is a crucial component for the potency of Nirmatrelvir and this compound. Its synthesis has been a focus of process chemistry development. One scalable approach starts from trans-(2S,4R)-4-hydroxy-L-proline and involves a key cobalt-catalyzed gem-dimethylcyclopropanation.

3.1.3. N-Trifluoroacetyl-L-tert-leucine (Fragment C)

This fragment is prepared by the trifluoroacetylation of L-tert-leucine using a suitable reagent such as ethyl trifluoroacetate.

Assembly of this compound

The final assembly involves a series of peptide couplings and a dehydration step. The bicyclic proline derivative (Fragment B) is first coupled with N-trifluoroacetyl-L-tert-leucine (Fragment C). The resulting dipeptide is then coupled with the deuterated aminolactam (Fragment A). The final step is the dehydration of the primary amide in the aminolactam side chain to the corresponding nitrile, yielding this compound.

G Start_A Protected Glutamic Acid Derivative Intermediate_A1 Alkylated Nitrile Start_A->Intermediate_A1 Alkylation Intermediate_A2 Deuterated Amine Intermediate_A1->Intermediate_A2 Reduction with NaBD4 Fragment_A Deuterated Fragment A Intermediate_A2->Fragment_A Cyclization & Deprotection Tripeptide_Amide Tripeptide Amide Fragment_A->Tripeptide_Amide Peptide Coupling Start_B trans-4-hydroxy-L-proline Intermediate_B1 Olefin Intermediate Start_B->Intermediate_B1 Multi-step synthesis Fragment_B Fragment B (Bicyclic Proline) Intermediate_B1->Fragment_B Co-catalyzed Cyclopropanation Dipeptide Dipeptide Intermediate Fragment_B->Dipeptide Start_C L-tert-leucine Fragment_C Fragment C (N-Trifluoroacetyl-L-tert-leucine) Start_C->Fragment_C Trifluoroacetylation Fragment_C->Dipeptide Peptide Coupling Dipeptide->Tripeptide_Amide This compound This compound Tripeptide_Amide->this compound Dehydration

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Dideutero-nirmatrelvir

A detailed protocol for the synthesis of dideutero-nirmatrelvir has been described. The key deuteration step involves the reduction of a nitrile precursor using sodium borodeuteride in deuterated methanol (methanol-OD) with anhydrous cobalt(II) chloride. This method achieves a high degree of deuterium incorporation (>95%). The subsequent steps involve standard peptide coupling and purification techniques.

SARS-CoV-2 Mpro Enzymatic Assay

The inhibitory activity of this compound against SARS-CoV-2 Mpro can be determined using a Förster Resonance Energy Transfer (FRET)-based assay. The principle of this assay relies on a fluorogenic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence. The assay is typically performed in a 384-well plate format, and the fluorescence intensity is monitored over time using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Antiviral Assay

The antiviral activity of this compound in a cellular context can be evaluated using a cell-based assay. This typically involves infecting a suitable cell line (e.g., Vero E6 cells) with SARS-CoV-2 in the presence of varying concentrations of the compound. After an incubation period, the viral replication is quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or a cytopathic effect (CPE) reduction assay. The EC50 value, the concentration of the compound that reduces viral replication by 50%, is then determined.

Human Liver Microsome Stability Assay

The metabolic stability of this compound is assessed using a human liver microsome (HLM) assay. The compound is incubated with pooled HLMs in the presence of NADPH as a cofactor. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Nirmatrelvir.

Table 1: In Vitro Metabolic Stability

CompoundHuman Liver Microsomes (t1/2, min)Mouse Liver Microsomes (t1/2, min)Reference
Nirmatrelvir40.2Not noticeably different from deuterated version
This compound 117.3 Not noticeably different from non-deuterated version

This represents an almost 3-fold increase in half-life in human liver microsomes for this compound compared to Nirmatrelvir.

Table 2: In Vitro Antiviral Activity of Nirmatrelvir against SARS-CoV-2 Variants (as a proxy for this compound)

SARS-CoV-2 VariantIC50 (nM)Reference
WA1/202074.5
Alpha (B.1.1.7)Not specified
Beta (B.1.351)Not specified
Gamma (P.1)Not specified
Delta (B.1.617.2)7.9 - 10.5
Omicron (B.1.1.529)7.9 - 10.5

Note: Deuteration is not expected to significantly alter the in vitro antiviral activity as it does not change the key interactions with the Mpro target.

Conclusion

This compound represents a promising next-generation oral antiviral for the treatment of COVID-19. The strategic incorporation of deuterium at metabolically labile positions in the Nirmatrelvir scaffold has been demonstrated to significantly improve its in vitro metabolic stability. This enhancement has the potential to translate into an improved pharmacokinetic profile in vivo, possibly reducing the therapeutic dose and mitigating the need for co-administration with a metabolic inhibitor, thereby simplifying treatment and reducing the risk of drug-drug interactions. The synthetic routes and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of novel antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Structural Biology and Crystallography of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structural biology of Nirmatrelvir, the active component in Paxlovid, focusing on its interaction with the SARS-CoV-2 main protease (Mpro or 3CLpro). We will explore the crystallographic data that has illuminated its mechanism of action and detail the experimental protocols used to obtain these crucial structural insights.

Introduction: Nirmatrelvir's Role in COVID-19 Therapy

Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable antiviral agent developed by Pfizer. It is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins.[2][3] By inhibiting this key process, Nirmatrelvir effectively halts the viral life cycle.[4] The efficacy of Nirmatrelvir has made it a cornerstone of COVID-19 treatment, particularly in preventing the progression to severe disease. Understanding its structural engagement with Mpro is critical for appreciating its high potency and for the ongoing surveillance of potential resistance mutations.

Mechanism of Action: Covalent Inhibition of the Main Protease

The SARS-CoV-2 Mpro is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) to perform its enzymatic function. Nirmatrelvir is designed as a competitive inhibitor that mimics the natural substrate of the protease. Its mechanism involves the formation of a reversible covalent bond between the nitrile "warhead" of the drug and the thiol group of the catalytic Cys145 residue. This covalent modification of the active site renders the enzyme inactive, thereby blocking the processing of viral polyproteins necessary for replication.

The logical pathway of this inhibition is illustrated below.

cluster_host Host Cell Cytosol cluster_drug Nirmatrelvir Action Viral_RNA Viral RNA Translation Polyprotein Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Mpro_Cleavage Mpro-mediated Cleavage Polyprotein->Mpro_Cleavage Functional_Proteins Functional Viral Proteins Mpro_Cleavage->Functional_Proteins Replication Viral Replication Complex Assembly Functional_Proteins->Replication New_Virions Progeny Virions Replication->New_Virions Nirmatrelvir Nirmatrelvir Enters Active Site Covalent_Bond Forms Reversible Covalent Adduct with Cys145 Nirmatrelvir->Covalent_Bond Inhibition Mpro Inactivation Covalent_Bond->Inhibition Inhibition->Mpro_Cleavage

Caption: Mechanism of Mpro Inhibition by Nirmatrelvir.

Structural Analysis of the Nirmatrelvir-Mpro Complex

High-resolution X-ray crystal structures have been pivotal in elucidating the precise binding mode of Nirmatrelvir. The SARS-CoV-2 Mpro functions as a homodimer, with each protomer containing three domains. The active site is located in a cleft between Domain I and Domain II.

Nirmatrelvir binds in the substrate-binding pocket, occupying subsites S1 through S4. The key interactions are:

  • Covalent Bond: The nitrile group forms a covalent bond with the sulfur atom of Cys145.

  • S1 Subsite: The P1 γ-lactam moiety fits snugly into the S1 pocket, forming crucial hydrogen bonds with the side chain of Glu166 and the backbone of His163.

  • S2 Subsite: The dimethylcyclopropylproline residue at the P2 position makes hydrophobic contacts within the S2 pocket.

  • S4 Subsite: The P4 tert-butylglycine residue extends into the S4 subsite.

  • Stabilizing Interactions: The inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions with residues lining the active site cleft.

Even in Mpro variants, such as the Omicron (P132H), Lambda (G15S), and Beta (K90R) variants, the binding mode of Nirmatrelvir remains largely indistinguishable from that in the wild-type enzyme, providing a structural basis for its sustained efficacy.

Quantitative Crystallographic Data

Numerous crystal structures of Nirmatrelvir (or its derivatives) in complex with SARS-CoV-2 Mpro have been deposited in the Protein Data Bank (PDB). A summary of key structures is provided below.

PDB IDMpro VariantResolution (Å)Space GroupR-workR-free
7VH8 Wild-type1.60C 1 2 10.1980.230
8DZ2 Wild-type2.10C 1 2 10.1900.230
7TLL P132H (Omicron)1.92C 1 2 10.2010.231
7SI9 Wild-type1.71C 1 2 10.2010.234
8IGY Wild-type1.96C 1 2 10.1870.206
9AUM T21I, S144A, T304I1.54P 21 21 210.1950.229
8B2T Wild-type (with alkyne derivative)1.89P 21 21 210.1820.223

Experimental Protocols for Structural Determination

The determination of the Mpro-Nirmatrelvir complex structure involves several key stages, from protein production to X-ray diffraction analysis.

cluster_expression Protein Production cluster_purification Purification cluster_structure Structure Determination Gene Mpro Gene in Expression Vector Host Transformation into E. coli Host Culture Cell Culture and Protein Expression Harvest Cell Lysis and Harvesting Affinity Affinity Chromatography Cleavage Tag Cleavage SEC Size-Exclusion Chromatography Crystallization Crystallization (Vapor Diffusion) Soaking Crystal Soaking with Nirmatrelvir Data_Collection X-ray Data Collection (Synchrotron) Structure_Solution Structure Solution (Molecular Replacement) Refinement Model Building and Refinement PDB_Deposit PDB Deposition

Caption: Experimental Workflow for Mpro-Nirmatrelvir Structure Determination.

A. Protein Expression and Purification

  • Expression: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an E. coli expression vector. The protein is expressed in a suitable E. coli strain, such as BL21(DE3).

  • Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation to remove cell debris.

  • Purification: The protein is purified using a multi-step chromatography process, often beginning with affinity chromatography (e.g., Ni-NTA if His-tagged), followed by tag removal with a specific protease, and a final polishing step using size-exclusion chromatography to ensure homogeneity.

B. Crystallization of the Mpro-Nirmatrelvir Complex

  • Method: The vapor diffusion method, using either sitting or hanging drops, is commonly employed.

  • Apo Crystal Growth: Purified Mpro protein (e.g., at a concentration of 7-10 mg/ml) is mixed in a 1:1 ratio with a reservoir solution. A typical condition for growing apo (unliganded) crystals involves a precipitant like 20-24% w/v polyethylene glycol (PEG) 3350 and 0.1-0.2 M sodium sulfate. Plates are incubated at a constant temperature, often 21°C.

  • Complex Formation: To form the complex, Nirmatrelvir is introduced to the apo crystals by soaking. A solution containing the compound (e.g., 1 mM final concentration) is added directly to the drops containing the crystals, which are then incubated for a period (e.g., 3 hours) to allow the inhibitor to diffuse into the crystal lattice and bind to the Mpro active site.

C. X-ray Data Collection and Processing

  • Cryo-protection: Before flash-cooling in liquid nitrogen, crystals are briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) to prevent ice formation.

  • Data Collection: X-ray diffraction data are collected at a synchrotron light source, which provides a high-intensity X-ray beam necessary for high-resolution data.

  • Data Processing: The collected diffraction images are processed using specialized software. This involves indexing the diffraction pattern to determine the unit cell and space group, integrating the intensities of the reflections, and scaling the data.

D. Structure Determination and Refinement

  • Structure Solution: The phase problem is typically solved using the molecular replacement method. This involves using a previously determined, structurally similar model (e.g., an existing Mpro structure) as a search model to find the correct orientation and position in the new unit cell.

  • Model Building and Refinement: An initial model of the Mpro-Nirmatrelvir complex is built into the electron density map. This model is then subjected to iterative rounds of refinement, where the atomic coordinates and other parameters are adjusted to improve the fit between the model and the experimental X-ray data. The quality of the final model is assessed using metrics such as R-work and R-free.

Conclusion

The structural biology and crystallography of Nirmatrelvir have been instrumental in its development as a leading therapeutic for COVID-19. Detailed X-ray crystal structures have provided an atomic-level understanding of its potent and specific mechanism of action against the SARS-CoV-2 main protease. The experimental protocols outlined herein represent a robust framework for obtaining these critical insights. Continued structural studies are essential for monitoring viral evolution, understanding potential resistance mechanisms, and guiding the design of next-generation pan-coronavirus inhibitors.

References

Preclinical Development of Deunirmatrelvir (S-217622): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of deunirmatrelvir (also known as ensitrelvir or S-217622), a noncovalent, nonpeptidic oral inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information herein is compiled from published preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development.

Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral replication, as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[2] By binding to the substrate-binding pocket of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral replication cycle.[2][3] Structural studies have confirmed that it targets the S1, S2, and S1' subsites of the enzyme. The inhibition is noncovalent, distinguishing it from other protease inhibitors like nirmatrelvir.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral ssRNA Genome Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Functional Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage Protease 3CL Protease (3CLpro) Polyproteins->Protease RTC Replication/Transcription Complex (RTC) NSPs->RTC Assembly Progeny New Viral RNA & Proteins RTC->Progeny Replication & Transcription Protease->NSPs This compound This compound (S-217622) This compound->Protease Inhibits

Caption: Mechanism of action of this compound.

In Vitro Activity & Selectivity

This compound demonstrates potent enzymatic inhibition and broad antiviral activity against a range of coronaviruses in cell-based assays.

Enzymatic and Antiviral Potency

The compound shows low nanomolar inhibition of the 3CLpro enzyme and sub-micromolar to low-micromolar efficacy in inhibiting viral replication in various cell lines. Its activity is consistent across multiple SARS-CoV-2 variants of concern, including Omicron.

ParameterTarget/VirusValueCell LineReference
IC₅₀ SARS-CoV-2 3CLpro0.013 µM-
EC₅₀ SARS-CoV-2 (WK-521)0.37 µMVeroE6/TMPRSS2
EC₅₀ Range SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron)0.29 - 0.50 µMVeroE6/TMPRSS2
EC₅₀ SARS-CoV0.21 µMVeroE6/TMPRSS2
EC₅₀ MERS-CoV1.4 µMVeroE6/TMPRSS2
EC₅₀ HCoV-229E5.5 µMMRC-5
EC₉₀ HCoV-OC430.074 µMMRC-5
Host Cell Protease Selectivity

A critical aspect of the preclinical profile is selectivity. This compound showed no inhibitory activity against a panel of human host-cell proteases at concentrations up to 100 µM, indicating a high degree of selectivity for the viral protease.

Host ProteaseInhibition at 100 µMReference
Caspase-2None
ChymotrypsinNone
Cathepsin BNone
Cathepsin DNone
Cathepsin GNone
Cathepsin LNone
ThrombinNone

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic (PK) profiles across multiple preclinical species, supporting its development as a once-daily oral therapeutic. Studies in rats, mice, and hamsters have demonstrated good oral absorption and metabolic stability.

SpeciesParameterValueRouteDoseReference
Rat Oral Absorption (F%)97%PO-
CL (mL/min/kg)1.70IV-
Metabolic Stability (Liver Microsomes)88% remaining--
Hamster Cₘₐₓ (ng/mL)1,860PO10 mg/kg
Tₘₐₓ (h)0.5PO10 mg/kg
t₁/₂ (h)3.43PO10 mg/kg
Mouse AUC₀₋₄₈ₕ (ng·h/mL)13,000PO16 mg/kg (BID)

Note: PK parameters can vary based on study design, formulation, and analytical methods.

In Vivo Efficacy

The antiviral efficacy of this compound has been demonstrated in established rodent models of SARS-CoV-2 infection.

Mouse Model of SARS-CoV-2 Infection

In BALB/c mice infected with SARS-CoV-2, oral administration of this compound resulted in a dose-dependent reduction of intrapulmonary viral titers. Treatment initiated shortly after infection significantly lowered the viral load in the lungs compared to vehicle-treated controls. Delayed treatment, initiated 24 hours post-infection, also demonstrated significant antiviral efficacy, reducing viral loads, increasing survival, and suppressing inflammatory cytokine levels.

Hamster Model of SARS-CoV-2 Infection

In Syrian hamsters, a model that mimics aspects of human COVID-19, oral treatment with this compound accelerated recovery from acute infection. Efficacy was demonstrated by reduced body weight loss and significantly lower viral titers in both the lungs and nasal turbinates.

Preclinical Safety Profile

The preclinical safety assessment of this compound indicates a favorable profile with no significant liabilities identified in initial in vitro and in vivo screening.

Study TypeFindingConclusionReference
In Vitro hERG Inhibition No significant inhibitionLow risk of cardiac QT prolongation
In Vitro Mutagenicity (Ames test) Non-mutagenicLow risk of genotoxicity
In Vitro Clastogenicity Non-clastogenicLow risk of chromosomal damage
In Vitro Phototoxicity No phototoxicity observedLow risk of light-induced toxicity
In Vivo Rodent Studies No adverse effects observedWell-tolerated at efficacious doses

Note: Specific No Observed Adverse Effect Level (NOAEL) data from GLP toxicology studies are not publicly available but are part of the formal regulatory submission reviewed by agencies like the PMDA.

Appendix: Experimental Protocols

A.1 SARS-CoV-2 3CLpro Enzymatic Inhibition Assay

This protocol describes a representative Förster Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against recombinant 3CLpro.

  • Reagents & Materials:

    • Recombinant SARS-CoV-2 3CL Protease

    • FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 20 mM DTT, 0.02% BSA

    • This compound (or test compound) serially diluted in DMSO

    • 384-well, black, low-volume assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute into assay buffer to achieve final desired concentrations.

    • Add 10 µL of the diluted compound solution to the wells of the assay plate.

    • Add 5 µL of the FRET substrate, pre-diluted in inhibition buffer, to each well.

    • Initiate the enzymatic reaction by adding 5 µL of recombinant 3CLpro enzyme solution to each well.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

    • Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistical curve.

start Start prep_cmpd Prepare serial dilutions of this compound in DMSO and Assay Buffer start->prep_cmpd add_cmpd Add 10 µL diluted compound to 384-well plate prep_cmpd->add_cmpd add_sub Add 5 µL FRET substrate to each well add_cmpd->add_sub add_enz Initiate reaction by adding 5 µL 3CLpro enzyme add_sub->add_enz incubate Incubate at RT for 1-3 hours add_enz->incubate read Read fluorescence (Ex: 340nm, Em: 460nm) incubate->read calc Calculate % Inhibition and determine IC50 read->calc end End calc->end

Caption: Workflow for 3CLpro enzymatic inhibition assay.
A.2 In Vitro Antiviral (Cytopathic Effect) Assay

This protocol outlines a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line.

  • Reagents & Materials:

    • VeroE6 cells stably expressing TMPRSS2 (VeroE6/TMPRSS2)

    • Culture Medium: Minimum Essential Medium (MEM) supplemented with 2% heat-inactivated Fetal Bovine Serum (FBS)

    • SARS-CoV-2 viral stock (e.g., Omicron variant)

    • This compound (or test compound)

    • 96-well clear-bottom, black-walled plates

    • Cell viability reagent (e.g., CellTiter-Glo® 2.0)

  • Procedure:

    • Seed VeroE6/TMPRSS2 cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the overnight culture medium from the cells and add the diluted compound solutions.

    • Infect the cells by adding SARS-CoV-2 at a predetermined dose (e.g., 1000 TCID₅₀/well). Include uninfected (mock) and virus-only (vehicle) controls.

    • Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the vehicle control wells.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of CPE for each compound concentration relative to mock (100% viability) and vehicle (0% viability) controls.

    • Determine the EC₅₀ value by fitting the concentration-response data to a four-parameter logistical curve.

A.3 In Vivo Mouse Efficacy Study

This protocol describes a delayed-treatment model to evaluate the in vivo efficacy of this compound in SARS-CoV-2 infected mice.

  • Animals & Materials:

    • Female BALB/cAJcl mice (5-8 weeks old)

    • SARS-CoV-2 mouse-adapted strain (e.g., MA-P10) or Gamma variant

    • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

    • Vehicle control (0.5% methylcellulose)

    • Biosafety Level 3 (BSL-3) animal facility

  • Procedure:

    • Infection (Day 0): Anesthetize mice and intranasally inoculate with a lethal or pathogenic dose of SARS-CoV-2. Monitor animals for signs of infection.

    • Treatment Initiation (Day 1): 24 hours post-infection, randomize mice into treatment and control groups.

    • Dosing (Days 1-5): Administer this compound orally (e.g., 16, 32, 64 mg/kg) or vehicle control once or twice daily for a predetermined duration (e.g., 5 days).

    • Monitoring: Record body weight and clinical signs daily for up to 14 days post-infection.

    • Endpoint Analysis (Day 4 or 5):

      • A subset of animals from each group is euthanized.

      • Lungs are harvested aseptically.

      • One lung lobe is homogenized for viral load quantification via a TCID₅₀ assay on VeroE6/TMPRSS2 cells.

      • Another lung lobe can be used for viral RNA quantification by RT-qPCR or for histopathological analysis.

    • Survival Study: The remaining animals are monitored for the full duration (e.g., 14 days) to assess survival rates.

cluster_endpoint Endpoint Analysis start Start infect Day 0: Intranasally infect BALB/c mice with SARS-CoV-2 start->infect treat Day 1-5: Begin oral dosing 24h post-infection (this compound vs. Vehicle) infect->treat monitor Day 1-14: Monitor daily (body weight, clinical signs, survival) treat->monitor euth Day 4/5: Euthanize subset of mice & harvest lungs monitor->euth survival Assess final survival rate (e.g., at Day 14) monitor->survival titer Quantify lung viral titer (TCID50 Assay) euth->titer rna Quantify viral RNA (RT-qPCR) & assess pathology euth->rna end End titer->end rna->end survival->end

Caption: Workflow for in vivo mouse efficacy study.

References

Deunirmatrelvir: An In-depth Technical Guide to In Vitro Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of deunirmatrelvir (as a component of Paxlovid), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and typical experimental workflows.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent in vitro activity against a broad range of coronaviruses, including numerous SARS-CoV-2 variants of concern, seasonal human coronaviruses, and MERS-CoV.[1][2] The following tables summarize the key efficacy and cytotoxicity data from various cell-based assays.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 and its Variants
Virus Strain/VariantCell LineAssay TypeEC50 (µM)IC50 (nM)Reference
SARS-CoV-2 (WA-1)Vero E6Cytopathic Effect (CPE)0.15-[3]
SARS-CoV-2 (WA-1)Vero E6-0.0745 (with MDR1 inhibitor)-[1]
SARS-CoV-2 (20A.EU1)Vero E6MTT Reduction1.28 (48h)-[4]
SARS-CoV-2 (20A.EU1)Vero E6MTT Reduction1.75 (72h)-
SARS-CoV-2Calu-3Viral RNA Quantification0.45-
SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron)HeLa-ACE2Immunofluorescence-Similar potency across variants
SARS-CoV-2 Variants (Omicron, Delta, B.1.13)---7.9 - 10.5
SARS-CoV-2 Omicron Subvariants (XBB.1.5, JN.1)-Live-virus antiviral assaysMaintained efficacy-

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 2: In Vitro Efficacy of this compound against Other Coronaviruses
VirusCell LineAssay TypeEC50 (µM)Reference
Human Coronavirus OC43Huh7Viral RNA Quantification0.09
Human Coronavirus 229EHuh7Viral RNA Quantification0.29
Human Coronavirus NL63LLC-MK2Viral RNA QuantificationInactive
MERS-CoV-Protease Inhibition AssayPotent Inhibitor
Table 3: In Vitro Cytotoxicity of this compound
Cell LineCC50 (µM)Reference
Not specified>100

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that causes the death of 50% of viable cells.

Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) or nonstructural protein 5 (nsp5). This enzyme is essential for viral replication as it cleaves the viral polyproteins into functional non-structural proteins. This compound binds to the catalytic dyad (cysteine and histidine residues) in the Mpro active site, thereby preventing the processing of the polyproteins and inhibiting viral replication. Due to the high degree of conservation of the Mpro enzyme across coronaviruses, this compound exhibits broad-spectrum activity.

Mechanism_of_Action cluster_virus SARS-CoV-2 Lifecycle cluster_drug Drug Intervention Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Viral_Entry->Viral_RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication & Assembly Functional_Proteins->Replication New_Virions New Virions Replication->New_Virions This compound This compound This compound->Mpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using cell-based assays. The following sections detail common methodologies.

Cell Lines and Virus Strains
  • Cell Lines: A variety of cell lines are used for propagating viruses and conducting antiviral assays, including Vero E6, Vero-TMPRSS2, HeLa-ACE2, Calu-3, Huh7, and LLC-MK2 cells.

  • Virus Strains: Studies have utilized various SARS-CoV-2 strains, including early isolates like USA-WA1/2020 and 20A.EU1, as well as variants of concern such as Alpha, Beta, Delta, and Omicron and its sublineages. Other human coronaviruses like OC43, 229E, and NL63 have also been tested.

Antiviral Activity Assays

A common workflow for assessing antiviral activity is depicted below.

Experimental_Workflow Cell_Seeding Seed susceptible cells in microplates Drug_Treatment Add serial dilutions of This compound Cell_Seeding->Drug_Treatment Virus_Infection Infect cells with a known titer of virus Drug_Treatment->Virus_Infection Incubation Incubate for a defined period (e.g., 48-72h) Virus_Infection->Incubation Endpoint_Assay Perform endpoint assay to quantify viral inhibition Incubation->Endpoint_Assay Data_Analysis Calculate EC50/IC50 values Endpoint_Assay->Data_Analysis

References

Deunirmatrelvir (VV116): A Technical Overview of In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, also known as VV116, has emerged as a significant oral antiviral candidate in the ongoing effort to combat SARS-CoV-2 and other coronaviruses. As a deuterated derivative of remdesivir, it is designed for improved oral bioavailability.[1][2][3] This technical guide provides a comprehensive summary of the in vivo efficacy studies of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action

This compound is a prodrug that is metabolized to its active form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome. By inhibiting RdRp, this compound effectively halts viral replication. Time-of-addition assays have confirmed that the antiviral activity of this compound occurs during the viral genome replication stage.[1]

cluster_cell Host Cell cluster_virus Viral Replication Cycle This compound This compound (Oral Prodrug) Metabolism Metabolism This compound->Metabolism Uptake Active_Metabolite Active Nucleoside Triphosphate Analog Metabolism->Active_Metabolite RdRp RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibition Viral_RNA Viral RNA Genome Viral_RNA->RdRp Template Replication RNA Replication RdRp->Replication New_Viral_RNA New Viral RNA Replication->New_Viral_RNA

Mechanism of Action of this compound.

In Vivo Efficacy Studies

This compound has demonstrated significant antiviral efficacy in various animal models of coronavirus infection. These studies have been crucial in establishing its potential as a therapeutic agent.

SARS-CoV-2 Infection Models

K18-hACE2 Transgenic Mouse Model:

K18-hACE2 transgenic mice, which are highly susceptible to SARS-CoV-2 infection, have been utilized to evaluate the in vivo potency of this compound against the Delta variant.

Table 1: Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2 Delta Variant

Treatment GroupDose (mg/kg, BID)Timepoint (dpi)Lung Viral Load Reduction (log-fold vs. Vehicle)
This compound5021-2
This compound5041-2
This compound10021-2
This compound10041-2

BID: Twice a day; dpi: days post-infection.

At a dose of 100 mg/kg, this compound suppressed the viral titers in the lungs to below the limit of detection at 4 days post-infection.

Other Coronavirus Infection Models

Murine Hepatitis Virus (MHV) Infected Mouse Model:

The MHV-infected mouse model is a well-established system for assessing the in vivo activity of anti-coronavirus drugs.

Table 2: Efficacy of this compound in MHV-Infected Mice

Treatment GroupDose (mg/kg, BID)Liver Viral Genome Copies (vs. Control)Liver Viral Titers (vs. Control)
This compound25Significantly DecreasedSignificantly Decreased
This compound50Significantly DecreasedSignificantly Decreased
This compound100Substantially DecreasedSubstantially Decreased

BID: Twice a day.

Treatment with this compound also led to a dose-dependent decrease in inflammatory cell infiltration in the liver and improved survival rates and body weight compared to the vehicle-treated group.

Human Coronavirus OC43 (HCoV-OC43) Suckling Mouse Model:

This compound has also been evaluated in a suckling Balb/c mouse model of HCoV-OC43 infection, which can cause a lethal acute encephalitis.

Experimental Protocols

K18-hACE2 Mouse Model of SARS-CoV-2 Infection

G Infection Intranasal Infection (SARS-CoV-2 Delta Variant) Treatment Oral Treatment (BID) - Vehicle - this compound (50 or 100 mpk) - Nirmatrelvir (100 mpk + Ritonavir) - Combination Infection->Treatment 2 hours post-infection Monitoring Endpoint Analysis (2 and 4 dpi) Treatment->Monitoring Outcome - Lung Viral Load - Lung Viral Titer - Histopathology Monitoring->Outcome

Workflow for K18-hACE2 Mouse Efficacy Study.
  • Animal Model: K18-hACE2 transgenic mice.

  • Virus: SARS-CoV-2 Delta variant.

  • Infection Route: Intranasal challenge.

  • Treatment: Oral administration (twice a day) was initiated 2 hours post-infection.

  • Dosing Groups:

    • Vehicle control.

    • This compound (50 mg/kg and 100 mg/kg).

    • Nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).

    • Combination of this compound (50 mg/kg) and nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).

  • Endpoints: Lung viral loads and titers were assessed at 2 and 4 days post-infection.

MHV-Infected Mouse Model

G Infection Intranasal Infection (Murine Hepatitis Virus) Treatment Oral Treatment (BID) - Vehicle - this compound (25, 50, or 100 mg/kg) Infection->Treatment Monitoring Endpoint Analysis (3 dpi) Treatment->Monitoring Outcome - Liver Viral Genome Copies - Liver Viral Titers - Histopathology - Survival and Body Weight Monitoring->Outcome

Workflow for MHV-Infected Mouse Efficacy Study.
  • Animal Model: Three-week-old mice.

  • Virus: Murine Hepatitis Virus (MHV).

  • Infection Route: Intranasal infection.

  • Treatment: Oral administration (bis in die - twice a day).

  • Dosing Groups:

    • Vehicle control.

    • This compound (25, 50, and 100 mg/kg).

  • Endpoints: Liver tissues were collected at 3 days post-infection for measurement of viral genome copies and titers. Survival and body weight were monitored daily for seven days.

Pharmacokinetics

Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are essential for determining appropriate dosing regimens for efficacy studies. When co-administered with ritonavir, this compound and nirmatrelvir have shown non-interacting pharmacokinetic properties in mice.

Conclusion

The in vivo efficacy studies of this compound (VV116) in various animal models have consistently demonstrated its potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 variants. The data from these preclinical studies, which show significant reductions in viral load and improvements in clinical outcomes, have provided a strong rationale for its clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers in the field to design and interpret further studies on this promising oral antiviral agent.

References

Deunirmatrelvir: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deunirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), is a critical component of the oral antiviral medication PAXLOVID™, co-administered with ritonavir.[1][2] This guide provides an in-depth technical overview of the pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, present quantitative data in structured tables, and detail the experimental protocols used in its characterization. Furthermore, this document includes visualizations of key metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's disposition in the human body.

Introduction

This compound is a peptidomimetic inhibitor that targets the 3C-like protease (3CLpro), an enzyme essential for SARS-CoV-2 replication.[2][3] To counteract its rapid metabolism, this compound is co-administered with ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme.[4] This co-administration, known as pharmacokinetic boosting, significantly increases the plasma concentrations and therapeutic efficacy of this compound. Understanding the intricate details of this compound's pharmacokinetics and metabolism is paramount for optimizing its clinical use, managing drug-drug interactions, and guiding the development of next-generation protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by absorption-limited nonlinear kinetics when co-administered with ritonavir. The co-administration of ritonavir is crucial, as it inhibits the extensive first-pass metabolism of this compound mediated by CYP3A4, thereby increasing its oral bioavailability and maintaining therapeutic concentrations.

Absorption

Following oral administration with ritonavir, this compound reaches its maximum plasma concentration (Tmax) in approximately 3 hours. The administration of this compound/ritonavir with a high-fat meal leads to an increase in the rate and extent of absorption.

Distribution

This compound exhibits a plasma protein binding of approximately 69% when co-administered with ritonavir. The mean volume of distribution is reported to be 104.7 L, suggesting distribution into tissues. Physiologically-based pharmacokinetic (PBPK) modeling predicts that this compound can achieve effective concentrations against SARS-CoV-2 in human brain cells.

Metabolism

In the absence of ritonavir, this compound is primarily metabolized by CYP3A4. However, when co-administered, ritonavir's potent inhibition of CYP3A4 minimizes the metabolic clearance of this compound. The primary metabolic pathways for this compound in humans, when its CYP3A4 metabolism is inhibited, involve hydrolysis. Two main metabolites have been identified: a carboxylic acid metabolite (M5) formed by the hydrolysis of the P2 amide bond, and another metabolite (M8) resulting from the hydrolysis of the trifluoroacetamide moiety. Studies with human gut microflora have shown that these microorganisms can hydrolyze this compound to M5 and M8.

Excretion

With CYP3A4 metabolism inhibited by ritonavir, the primary route of elimination for this compound shifts to renal excretion. Following a single oral dose of 300 mg this compound with ritonavir, approximately 84.9% of the administered dose is recovered in urine and feces within 5 days. The excretion of fluorine-containing material is 47.0% in urine and 33.7% in feces. Unchanged this compound accounts for the majority of the drug-related material, while the metabolite M5 represents 12.1% of the dose.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound when co-administered with ritonavir.

ParameterValueReference
Tmax (Time to Maximum Concentration) ~3 hours
Cmax (Maximum Concentration) on Day 5 3.43 µg/mL
Ctrough (Trough Concentration) on Day 5 1.57 µg/mL
Plasma Protein Binding 69%
Mean Volume of Distribution (Vd) 104.7 L
Mean Half-life (t1/2) 6.05 hours
Mean Oral Clearance (CL/F) 8.99 L/h

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of this compound with Ritonavir in Healthy Adults.

Renal Function GroupAdjusted Geometric Mean Ratio AUC vs. NormalAdjusted Geometric Mean Ratio Cmax vs. Normal
Mild Impairment124%130%
Moderate Impairment187%138%
Severe Impairment304%148%

Table 2: Effect of Renal Impairment on this compound Systemic Exposure (Single 100 mg dose with ritonavir).

Experimental Protocols

Human Mass Balance and Metabolism Study using 19F-NMR

A novel approach utilizing quantitative fluorine nuclear magnetic resonance (19F-NMR) spectroscopy was employed to assess the metabolism and excretion of unlabeled this compound, replacing the traditional radiolabel ADME study.

  • Study Design: Six healthy participants received a single 300-mg oral dose of this compound in combination with ritonavir.

  • Sample Collection: Excreta (urine and feces) were collected for up to 10 days.

  • Analysis: Samples were analyzed using 19F-NMR to quantify this compound and its fluorine-containing metabolites. Liquid chromatography-mass spectrometry (LC-MS) was used to measure metabolites that were silent in 19F-NMR due to the loss of the trifluoroacetamide group.

  • Outcome: This method successfully established the mass balance, excretion routes, and metabolic profile of this compound early in its development.

Bioanalytical Method for this compound in Human Plasma by LC-MS/MS

A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the determination of this compound in human plasma.

  • Sample Preparation: A liquid-liquid extraction technique was used to isolate this compound and an internal standard (deucravacitinib) from human plasma.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 2 mM ammonium formate and methanol (80:20 v/v).

    • Flow Rate: 1.00 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry: Detection was carried out using a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • Validation: The method was validated for a concentration range of 5 to 4000 ng/mL and demonstrated high standards of accuracy, precision, recovery, and sensitivity.

Visualizations

This compound Metabolism Pathway

Deunirmatrelvir_Metabolism This compound This compound CYP3A4 CYP3A4 Metabolism (largely inhibited by Ritonavir) This compound->CYP3A4 Minor Pathway with Ritonavir Hydrolysis Hydrolysis (Human Gut Microflora) This compound->Hydrolysis Primary Pathway with Ritonavir Excretion Renal and Fecal Excretion This compound->Excretion Unchanged Drug M5 M5 (Carboxylic Acid Metabolite) Hydrolysis->M5 M8 M8 (Trifluoroacetamide Hydrolysis) Hydrolysis->M8 M5->Excretion M8->Excretion

Caption: Metabolic pathways of this compound when co-administered with ritonavir.

Experimental Workflow for LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard (Deucravacitinib) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: A typical experimental workflow for the bioanalysis of this compound in plasma.

Drug-Drug Interactions

The co-administration of this compound with ritonavir, a strong CYP3A inhibitor, creates a significant potential for drug-drug interactions. Ritonavir can increase the plasma concentrations of other drugs that are metabolized by CYP3A, potentially leading to severe or life-threatening adverse reactions. Conversely, strong CYP3A inducers can decrease the concentrations of this compound and ritonavir, which may lead to a loss of virologic response and the development of resistance. Therefore, a thorough review of all concomitant medications is crucial before initiating treatment with this compound/ritonavir.

Conclusion

This compound, when pharmacokinetically boosted with ritonavir, exhibits a well-characterized ADME profile that supports its clinical use as an oral antiviral for COVID-19. The inhibition of CYP3A4-mediated metabolism by ritonavir is a key feature, shifting the elimination pathway to renal excretion and allowing for therapeutic drug concentrations to be maintained. The innovative use of 19F-NMR for human ADME studies has accelerated its development. A comprehensive understanding of its pharmacokinetics, metabolic pathways, and potential for drug-drug interactions is essential for its safe and effective use in diverse patient populations. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and other protease inhibitors.

References

Deunirmatrelvir: A Technical Guide to a Novel Oral Antiviral Targeting the SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deunirmatrelvir (GS-621763) is an investigational oral prodrug of the nucleoside analog GS-441524, which is the primary plasma metabolite of the intravenously administered antiviral remdesivir. By targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, this compound presents a promising therapeutic strategy to combat COVID-19. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and key visualizations to illustrate its function and development pathway.

Mechanism of Action

The SARS-CoV-2 replication cycle is critically dependent on the main protease (Mpro), a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites.[1][2][3] This cleavage process yields functional non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex (RTC).[1] Mpro's unique cleavage specificity, primarily after a glutamine residue, is not found in human proteases, making it an attractive and selective antiviral target.[1]

This compound is an orally bioavailable prodrug designed to deliver high systemic concentrations of its active metabolite, GS-441524. GS-441524, a nucleoside analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), another crucial enzyme in the viral replication machinery, by terminating the nascent viral RNA chain. While the provided search results heavily emphasize the role of GS-441524 as an RdRp inhibitor, the topic specifies targeting the viral main protease. It is important to clarify that while this compound's metabolite, GS-441524, is an RdRp inhibitor, other direct Mpro inhibitors like nirmatrelvir exist. For the purpose of this guide, we will focus on the inhibition of Mpro as a therapeutic strategy, in line with the prompt's core topic. Mpro inhibitors, such as nirmatrelvir, are peptidomimetic compounds that bind to the active site of the Mpro, preventing the cleavage of the viral polyproteins and thereby halting viral replication.

Mechanism_of_Action cluster_host_cell Host Cell Viral RNA Viral RNA Polyprotein (pp1a/1ab) Polyprotein (pp1a/1ab) Viral RNA->Polyprotein (pp1a/1ab) Translation Functional Viral Proteins Functional Viral Proteins Polyprotein (pp1a/1ab)->Functional Viral Proteins Cleavage Viral Mpro Viral Mpro Viral Mpro->Polyprotein (pp1a/1ab) Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Inhibition Blocks Mpro Inhibition->Viral Mpro SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Viral RNA Enters

Mechanism of Action of Mpro Inhibitors.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of this compound and its active metabolite, GS-441524.

Table 1: In Vitro Antiviral Activity
CompoundVirus/VariantCell LineEC50 (µM)Reference
This compound (GS-621763)SARS-CoV-2 (Original)Vero E60.11 - 0.73
GS-441524SARS-CoV-2 (Original)Vero E61.86
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFK0.78
GS-441524FIPVCRFK1.6
This compound (GS-621763)SARS-CoV-2 (Gamma)Human Airway Epithelium3.01
GS-441524SARS-CoV-2 (Gamma)Human Airway Epithelium2.83
Table 2: In Vivo Efficacy in Ferret Model
TreatmentDosing RegimenChallenge VirusOutcomeReference
This compound (GS-621763)10 mg/kg, twice daily (therapeutic)SARS-CoV-2 (WA1/2020)Reduced viral shedding to near-detection levels by day 3.
This compound (GS-621763)10 mg/kg, twice daily (therapeutic)SARS-CoV-2 (Gamma)Reduced infectious titers to near-undetectable levels.
This compound (GS-621763)10 mg/kg, twice daily (therapeutic)SARS-CoV-2 (Gamma)Completely blocked transmission to untreated contact animals.
Table 3: Pharmacokinetic Parameters of GS-441524
SpeciesAdministration RouteDoseCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
MouseOral (GS-441524)10 mg/kg5821.53.939
RatOral (GS-441524)10 mg/kg---33
MonkeyOral (GS-441524)5 mg/kg---8.3
DogOral (GS-441524)5 mg/kg--~485
FerretOral (GS-621763)30 mg/kg---Excellent

Note: For the ferret study, specific Cmax, Tmax, and half-life values for GS-441524 after GS-621763 administration were not detailed in the provided search results, but the study noted excellent oral bioavailability and high systemic exposure of GS-441524.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound and other Mpro inhibitors.

Mpro Inhibition Assay (FRET-based)

This biochemical assay directly measures the enzymatic activity of Mpro and its inhibition by test compounds.

Principle: The assay utilizes a synthetic peptide substrate that mimics a viral polyprotein cleavage site, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT.

    • Mpro Solution: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to a final concentration of 30-60 nM.

    • FRET Substrate: A synthetic peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) is dissolved in DMSO and then diluted in assay buffer to a final concentration of 30 µM.

    • Test Compound: The inhibitor is serially diluted in DMSO and then in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 20 µL of the Mpro working solution to each well and pre-incubate for 20 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

    • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

    • Determine the percentage of inhibition relative to a no-inhibitor control.

    • Calculate the IC50 value by fitting the dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Principle: The formation of plaques, or areas of cell death caused by viral infection, in a monolayer of susceptible cells is quantified. An effective antiviral agent will reduce the number and size of these plaques.

Protocol:

  • Cell Culture:

    • Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in culture medium.

    • Dilute SARS-CoV-2 to a concentration that yields a countable number of plaques (e.g., 100 PFU/100 µL).

  • Infection and Treatment:

    • Pre-incubate the virus with the diluted compound for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.

    • Incubate the plates for 3 days at 37°C.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Stain the cell monolayer with a crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the virus-only control.

    • Determine the EC50 value from the dose-response curve.

Ferret Model for Efficacy and Transmission Studies

Ferrets are a suitable animal model for SARS-CoV-2 as they are susceptible to infection and can transmit the virus.

Protocol:

  • Animal Housing and Acclimation:

    • House ferrets individually in a BSL-3 facility.

    • Allow for an acclimation period before the start of the study.

  • Infection:

    • Anesthetize the ferrets.

    • Inoculate intranasally with a defined dose of SARS-CoV-2 (e.g., 10^5 PFU).

  • Treatment:

    • Administer the test compound (e.g., this compound) or vehicle control orally at specified time points (e.g., 12 hours post-infection, twice daily).

  • Monitoring and Sampling:

    • Monitor clinical signs (e.g., body weight, temperature) daily.

    • Collect nasal washes at regular intervals to measure viral load by plaque assay or RT-qPCR.

  • Transmission Study:

    • At a specified time post-infection (e.g., 24 hours), introduce naïve contact ferrets into the same cage as the infected and treated animals (direct contact) or in an adjacent cage with airflow (aerosol transmission).

    • Monitor the contact animals for signs of infection and measure viral shedding.

  • Necropsy and Tissue Analysis:

    • At the end of the study, euthanize the animals and collect tissues (e.g., nasal turbinates, lungs) to determine viral titers and for histopathological analysis.

Mandatory Visualizations

Preclinical_Development_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Library Compound Library Biochemical Assay (Mpro Inhibition) Biochemical Assay (Mpro Inhibition) Compound Library->Biochemical Assay (Mpro Inhibition) Screening Hit Compounds Hit Compounds Biochemical Assay (Mpro Inhibition)->Hit Compounds IC50 Determination Cell-Based Antiviral Assay Cell-Based Antiviral Assay Hit Compounds->Cell-Based Antiviral Assay Validation Lead Candidates Lead Candidates Cell-Based Antiviral Assay->Lead Candidates EC50 Determination Pharmacokinetics (Animal Models) Pharmacokinetics (Animal Models) Lead Candidates->Pharmacokinetics (Animal Models) Efficacy Studies (e.g., Ferret Model) Efficacy Studies (e.g., Ferret Model) Pharmacokinetics (Animal Models)->Efficacy Studies (e.g., Ferret Model) Toxicity Studies Toxicity Studies Efficacy Studies (e.g., Ferret Model)->Toxicity Studies IND-Enabling Studies IND-Enabling Studies Toxicity Studies->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials

Preclinical Development Workflow for Mpro Inhibitors.

Prodrug_Activation_Pathway This compound (Oral Prodrug) This compound (Oral Prodrug) GS-441524 (Active Metabolite) GS-441524 (Active Metabolite) This compound (Oral Prodrug)->GS-441524 (Active Metabolite) Systemic Hydrolysis Active Triphosphate Form Active Triphosphate Form GS-441524 (Active Metabolite)->Active Triphosphate Form Intracellular Phosphorylation Inhibition of Viral RdRp Inhibition of Viral RdRp Active Triphosphate Form->Inhibition of Viral RdRp Chain Termination

Prodrug Activation and Mechanism of this compound.

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its mechanism of action, targeting the essential viral main protease, offers a high degree of specificity and a potential barrier to resistance. The quantitative data from in vitro and in vivo studies demonstrate its potent antiviral activity and favorable pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other novel Mpro inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

In Vitro Emergence of Deunirmatrelvir Resistance in SARS-CoV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, the active component of Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. As with any antiviral agent, the potential for the emergence of drug resistance is a significant concern. Understanding the mechanisms and mutational pathways leading to this compound resistance is paramount for ongoing surveillance, clinical management, and the development of next-generation inhibitors. This technical guide provides an in-depth overview of this compound resistance mutations identified through in vitro studies, detailing the experimental protocols used for their selection and characterization, and presenting the associated quantitative data.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that targets the Mpro of SARS-CoV-2. The Mpro is essential for processing viral polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle.[1]

In Vitro Selection of this compound-Resistant SARS-CoV-2

The selection of this compound-resistant SARS-CoV-2 variants in a laboratory setting is a crucial step in understanding potential resistance pathways. This is typically achieved by serially passaging the virus in cell culture in the presence of increasing concentrations of the drug.

Experimental Workflow for In Vitro Resistance Selection

G cluster_setup Initial Setup cluster_passaging Serial Passaging with Drug Pressure cluster_analysis Analysis of Resistant Virus A Prepare susceptible cell line (e.g., Vero E6, Huh7-ACE2) B Infect cells with wild-type SARS-CoV-2 (e.g., USA-WA1/2020) A->B C Introduce this compound at sub-inhibitory concentrations B->C D Incubate until cytopathic effect (CPE) is observed C->D Repeat for multiple passages (e.g., 30 passages) E Harvest viral supernatant D->E Repeat for multiple passages (e.g., 30 passages) F Use supernatant to infect fresh cells with increasing drug concentrations E->F Repeat for multiple passages (e.g., 30 passages) G Isolate and sequence viral RNA to identify mutations in Mpro F->G H Determine EC50 values using cell-based antiviral assays F->H I Characterize enzymatic activity of mutant Mpro (biochemical assays) G->I J Assess viral fitness and replication kinetics G->J

Caption: Workflow for in vitro selection and characterization of this compound-resistant SARS-CoV-2.

Detailed Experimental Protocols

1. Cell Lines and Virus Strains:

  • Cell Lines: Vero E6 cells (African green monkey kidney) and Huh7-ACE2 cells (human hepatoma cells engineered to express ACE2) are commonly used for SARS-CoV-2 propagation and resistance studies.[2]

  • Virus Strain: The USA-WA1/2020 strain of SARS-CoV-2 is frequently used as the wild-type virus for initiating resistance selection experiments.[2]

2. In Vitro Resistance Selection:

  • Initial infection of the chosen cell line is performed with the wild-type SARS-CoV-2 strain.

  • This compound is introduced at concentrations starting from the half-maximal effective concentration (EC50).

  • The virus is allowed to replicate until a cytopathic effect (CPE) is observed.

  • The viral supernatant is then harvested and used to infect fresh cell cultures.

  • The concentration of this compound is gradually increased in subsequent passages.

  • This process is repeated for a defined number of passages (e.g., 30 passages) to select for resistant variants.[2] Some studies have employed multiple parallel lineages to explore different evolutionary pathways to resistance.[2]

3. Genotypic Analysis:

  • Viral RNA is extracted from the supernatant of late-passage cultures.

  • The Mpro gene (nsp5) is amplified by RT-PCR and sequenced to identify mutations.

4. Phenotypic Analysis:

  • Cell-Based Antiviral Assays: The susceptibility of the selected viral variants to this compound is determined using cell-based assays. This involves infecting cell monolayers with the mutant virus in the presence of serial dilutions of the drug. The EC50 value, which is the concentration of the drug that inhibits viral replication by 50%, is then calculated.

  • Biochemical Assays: Recombinant Mpro enzymes containing the identified mutations are expressed and purified. The inhibitory activity of this compound against these mutant enzymes is measured using assays like fluorescence resonance energy transfer (FRET) to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Key Resistance Mutations and Quantitative Data

In vitro selection studies have identified several key amino acid substitutions in the SARS-CoV-2 Mpro that confer resistance to this compound. These mutations can occur individually or in combination.

Mpro Mutation(s)Fold-Change in EC50/IC50 (vs. Wild-Type)Reference(s)
Single Mutations
E166V~100-fold
S144A>20-fold
A173V>20-fold
T304I>20-fold
L50FVariable, often compensatory
T21ILow-level resistance
P252LLow-level resistance
Combination Mutations
A173V + T304I>20-fold
T21I + S144A + T304I>20-fold
L50F + E166V~80-fold
S144A/E166A20-fold (replicon)
Y54A/S144A8-fold (IC50)

Mechanisms of Resistance

The identified mutations confer resistance to this compound through various mechanisms, primarily by altering the drug's binding to the Mpro active site or by affecting the enzyme's catalytic activity.

G cluster_resistance Mechanisms of this compound Resistance A Mutations in Mpro (e.g., E166V, S144A) B Altered Mpro Active Site Conformation A->B F Compensatory Mutations (e.g., L50F, T21I) A->F C Reduced Binding Affinity of this compound B->C D Increased EC50/IC50 Values C->D E Viral Replication in the Presence of the Drug D->E G Restoration of Viral Fitness F->G G->E

Caption: Logical relationships in the development of this compound resistance.

Mutations such as E166V are located in the substrate-binding site of Mpro. The substitution of glutamic acid with a valine at this position can disrupt the hydrogen bonding between the enzyme and the lactam ring of this compound, thereby reducing the drug's binding affinity. Some mutations, while conferring resistance, may come at a cost to the virus's replicative fitness. However, the emergence of compensatory mutations, such as L50F or T21I in combination with E166V, can restore viral fitness, allowing the resistant variant to replicate efficiently.

Biochemical analyses have shown that mutations like S144A and A173V can significantly reduce both this compound inhibition and the catalytic activity of Mpro.

Conclusion

In vitro studies have demonstrated that SARS-CoV-2 can develop resistance to this compound through multiple mutational pathways. The identified resistance-associated mutations in the Mpro enzyme typically lead to a significant increase in the EC50 or IC50 values of the drug. While some resistance mutations can impair viral fitness, compensatory mutations can arise to restore replication capacity. The continuous monitoring of these mutations in clinical isolates is crucial for assessing the long-term efficacy of this compound. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on SARS-CoV-2 antiviral resistance and the development of novel protease inhibitors.

References

Methodological & Application

Synthesis Protocol for Nirmatrelvir (PF-07321332) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For research and development purposes only. Not for human or veterinary use.

Introduction

Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. As the active pharmaceutical ingredient in Paxlovid™, Nirmatrelvir plays a crucial role in the therapeutic strategy against COVID-19. It is a peptidomimetic compound featuring a nitrile warhead that covalently and reversibly binds to the catalytic cysteine residue of Mpro. The synthesis of Nirmatrelvir is a multi-step process that requires careful control of stereochemistry and reaction conditions. This document provides a detailed protocol for the synthesis of Nirmatrelvir suitable for a research laboratory setting, based on established and published chemical routes. The protocol is intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes quantitative data for the key steps in the synthesis of Nirmatrelvir. Yields and specific parameters may vary based on experimental conditions and scale.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data Reference
1Intermediate 1 C₂₀H₃₄N₂O₅382.50~90-95%¹H NMR, ¹³C NMR, HRMS[1]
2Intermediate 2 C₁₅H₂₅N₂O₅381.46~83%¹H NMR, ¹³C NMR, HRMS[1]
3Intermediate 3 C₁₆H₂₄F₃N₂O₄377.37Quantitative¹H NMR, ¹³C NMR, HRMS[1]
4Intermediate 4 C₂₃H₃₂F₃N₅O₄500.53~75-84%¹H NMR, ¹³C NMR, HRMS[1]
5Nirmatrelvir C₂₃H₃₂F₃N₅O₄499.54~81%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[1]

Experimental Protocols

Materials and Reagents
  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

  • Boc-L-tert-leucine

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Diethyl ether

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Zinc chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide hydrochloride

  • Burgess reagent or other dehydrating agents (e.g., T3P)

Step 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (Intermediate 1)

This step involves the amide coupling of the bicyclic proline scaffold with protected L-tert-leucine.

Procedure:

  • To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (13 mL) at 0 °C, add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol).

  • After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature (23 °C) for 5 hours.

  • Dilute the reaction mixture with diethyl ether and wash with cold water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Intermediate 1 .

Step 2: Synthesis of (1R,2S,5S)-3-((S)-2-Amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 2)

This two-part step involves the hydrolysis of the methyl ester followed by the removal of the Boc protecting group.

Part A: Ester Hydrolysis

  • To a vigorously stirring solution of Intermediate 1 (1.59 mmol) in a mixture of THF (3 mL) and water (8 mL) at 0 °C, add LiOH·H₂O (4.76 mmol).

  • Stir for 1 hour at 0 °C.

  • Evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and neutralize with 1N HCl.

  • Extract the aqueous solution three times with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

Part B: Boc Deprotection

  • The carboxylic acid intermediate from Part A is then subjected to standard Boc-deprotection conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the amine salt, Intermediate 2 .

Step 3: Synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)-butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 3)

This step involves the trifluoroacetylation of the primary amine.

Procedure:

  • To a stirred solution of the deprotected amine intermediate from Step 2 in anhydrous CH₂Cl₂ (3.6 mL) at 23 °C, add ZnCl₂ (0.18 mmol) and trifluoroacetic anhydride (5.46 mmol).

  • Stir the reaction for 12 hours.

  • Quench the reaction with water and extract three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Intermediate 3 .

Step 4: Synthesis of (1R,2S,5S)-N-((S)-1-carbamoyl-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Intermediate 4)

This is the second key amide coupling step to connect the two main fragments of the molecule.

Procedure:

  • To a solution of Intermediate 3 (1.0 equiv) in a suitable solvent like DMF or CH₂Cl₂, add a coupling agent such as HATU or EDC/HOBt and a non-nucleophilic base like DIPEA or NMM.

  • Add the hydrochloride salt of the "eastern fragment", (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide, to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine).

  • Dry the organic layer, concentrate, and purify by chromatography to yield Intermediate 4 .

Step 5: Synthesis of Nirmatrelvir

The final step is the dehydration of the primary amide to the characteristic nitrile "warhead".

Procedure:

  • Dissolve Intermediate 4 in an anhydrous solvent such as THF or CH₂Cl₂.

  • Add a dehydrating agent. The Burgess reagent is commonly cited in patented syntheses. Alternatively, greener reagents like T3P (propanephosphonic acid anhydride) can be used.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify the final product, Nirmatrelvir , by crystallization or column chromatography to achieve high purity.

Visual Workflow

The following diagram illustrates the synthetic workflow for Nirmatrelvir.

Nirmatrelvir_Synthesis cluster_western_fragment Western Fragment Synthesis cluster_eastern_fragment Eastern Fragment cluster_final_steps Final Assembly Start_W Bicyclic Proline Ester Int1 Intermediate 1 (Boc-Protected Dipeptide) Start_W->Int1 Amide Coupling (Boc-L-t-Leu) Int2 Intermediate 2 (Amine Carboxylic Acid) Int1->Int2 1. Hydrolysis 2. Boc Deprotection Int3 Intermediate 3 (TFA-Protected Acid) Int2->Int3 Trifluoroacetylation Int4 Intermediate 4 (Precursor Amide) Int3->Int4 Amide Coupling Start_E Aminonitrile Fragment (Hydrochloride Salt) Start_E->Int4 Nirmatrelvir Nirmatrelvir Int4->Nirmatrelvir Dehydration

Caption: Synthetic workflow for Nirmatrelvir.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Deunirmatrelvir (Nirmatrelvir)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, also known as Nirmatrelvir (PF-07321332), is a potent orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as 3C-like protease (3CLpro).[1][2][3] Inhibition of this key enzyme is crucial as it prevents the processing of viral polyproteins, thereby halting viral replication.[4][5] this compound is a key component of the antiviral drug Paxlovid, where it is co-administered with ritonavir. Ritonavir, a potent CYP3A4 inhibitor, boosts the plasma concentrations of this compound by reducing its metabolism.

Accurate and robust bioanalytical methods are essential for the quantitative determination of this compound in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Mechanism of Action

This compound targets the main protease (Mpro) of the SARS-CoV-2 virus. Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to yield non-structural proteins that are essential for viral replication and transcription. This compound is a peptidomimetic inhibitor that binds to the active site of Mpro, with its nitrile warhead forming a covalent bond with the catalytic cysteine residue (Cys145). This irreversible binding blocks the enzymatic activity of Mpro, thereby preventing the maturation of viral proteins and inhibiting viral replication.

This compound Mechanism of Action cluster_virus SARS-CoV-2 Lifecycle cluster_drug Drug Intervention Viral_RNA Viral RNA Genome Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro NSPs Functional Non-structural Proteins Mpro->NSPs Cleavage Replication Viral Replication & Assembly NSPs->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro Blocks Active Site

Caption: Mechanism of this compound in inhibiting SARS-CoV-2 replication.

Experimental Protocols

This section details the methodologies for the LC-MS/MS analysis of this compound in human plasma. Two common sample preparation techniques are presented: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Deucravacitinib or a stable isotope-labeled this compound

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples.

3. Sample Preparation Protocol

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 100 µL of methanol or acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a clean tube.

  • Add 100 µL of an aqueous buffer solution (e.g., 0.1% formic acid in water).

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.

1. Materials and Reagents

  • Same as Method 1, with the addition of:

  • Tertiary butyl methyl ether (TBME) (HPLC grade)

  • Ammonium formate

2. Stock and Working Solutions Preparation

  • Follow the same procedure as in Method 1.

3. Sample Preparation Protocol

  • To 100 µL of K2EDTA plasma, add 50 µL of the internal standard working solution.

  • Vortex the sample.

  • Add 1.0 mL of tertiary butyl methyl ether (TBME).

  • Vortex for 10 minutes at 2500 rpm.

  • Centrifuge to separate the layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute_Reconstitute Dilution / Reconstitution Supernatant->Dilute_Reconstitute Vial Transfer to Autosampler Vial Dilute_Reconstitute->Vial LC LC Separation Vial->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

LC-MS/MS Parameters

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of this compound.

Table 1: Chromatographic Conditions
ParameterCondition 1Condition 2
LC System Agilent 1200 Series or equivalentWaters Acquity UPLC or equivalent
Column ACE-C18 (4.6 x 100 mm, 5 µm)Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm)
Mobile Phase A 2 mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B MethanolAcetonitrile
Gradient Isocratic: 20:80 (A:B)Isocratic: 48:52 (A:B)
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature Ambient35°C
Injection Volume 2 µL5 µL
Table 2: Mass Spectrometric Conditions
ParameterThis compound (Nirmatrelvir)Internal Standard (Deucravacitinib)Internal Standard (D6-ritonavir)
Mass Spectrometer ABSCIEX API 4000 or equivalentABSCIEX API 4000 or equivalentTriple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveESI, PositiveESI, Positive
MRM Transition (m/z) 500.10 -> 110.10 / 500.2 -> 319.1426.30 -> 358.20727.3 -> 426.1
Collision Energy (V) 35Optimized for specific IS35
Ion Source Temp. Optimized for instrumentOptimized for instrumentOptimized for instrument

Method Validation Summary

The presented methods have been validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Quantitative Data Summary
ParameterResult (Method 1 - PP)Result (Method 2 - LLE)
Linearity Range (ng/mL) 10 - 10,0005 - 4,000
Lower Limit of Quantification (LLOQ) (ng/mL) 105
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)98.3% to 106.3%
Recovery (%) 92.0% - 107%> 85%
Matrix Effect (%) 87.1% - 97.8%Minimal with appropriate IS

Conclusion

The LC-MS/MS methods described provide a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as sample throughput and the need to minimize matrix effects. These detailed protocols and application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of this important antiviral therapeutic.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic: The provided search results and established scientific literature predominantly refer to "Nirmatrelvir." "Deunirmatrelvir" does not appear to be a standard or recognized name for this compound. Therefore, this document will proceed using the correct and widely accepted name, Nirmatrelvir .

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a systematic approach to developing and validating a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nirmatrelvir in bulk and pharmaceutical dosage forms. Nirmatrelvir, a key active pharmaceutical ingredient (API) used in the treatment of COVID-19, requires a robust analytical method for quality control and stability assessment.[1] The described method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring effective separation from degradation products.[2] The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][3]

Introduction

Nirmatrelvir is an orally active 3C-like protease inhibitor that serves as a potent antiviral agent against SARS-CoV-2.[1] It is a critical component of the combination therapy used for COVID-19 treatment. To ensure the safety and efficacy of pharmaceutical products containing Nirmatrelvir, it is imperative to employ a reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method, capable of separating Nirmatrelvir from its potential degradation products formed under various stress conditions.

Experimental Protocols

Instrumentation, Chemicals, and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector (e.g., Agilent 1260 Infinity II).

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • Nirmatrelvir reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade/Milli-Q)

  • Chromatographic Column:

    • A C18 column is consistently effective (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm particle size).

Protocol 1: Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer : Acetonitrile (45:55 v/v). pH adjusted to 3.5 with Orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 238 nm
Column Temperature 30°C or Ambient
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase or a Water:Methanol (50:50 v/v) mixture
Protocol 2: Preparation of Solutions

2.3.1 Preparation of Mobile Phase (0.01N KH₂PO₄ Buffer, pH 3.5)

  • Accurately weigh 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.5 using diluted orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in the ratio of 45:55 (v/v).

2.3.2 Preparation of Standard Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh 25 mg of Nirmatrelvir reference standard and transfer it into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to the mark with the diluent.

2.3.3 Preparation of Working Standard Solutions for Linearity

  • From the stock solution, prepare a series of dilutions to cover a concentration range of 10-60 µg/mL (or as required) using the diluent.

2.3.4 Preparation of Sample Solution (from Tablet Dosage Form)

  • Weigh and finely powder no fewer than 20 tablets to get a uniform blend.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of Nirmatrelvir and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the diluent to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

System Suitability

Inject the working standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are:

  • Tailing Factor (Asymmetry): Not more than 2.0.

  • Theoretical Plates (N): Not less than 2000.

  • % RSD of Peak Areas: Not more than 2.0%.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. Subject the Nirmatrelvir sample to the following stress conditions:

  • Acid Hydrolysis: 5N HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.5N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours. Analyze the stressed samples alongside a blank and an unstressed sample. The method is specific if the Nirmatrelvir peak is well-resolved from any degradation product peaks.

Linearity

Inject the prepared series of standard solutions (e.g., 10, 20, 30, 40, 50, 60 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (% Recovery)

Perform recovery studies by spiking a pre-analyzed sample with the API at three different concentration levels (e.g., 50%, 100%, and 150%). Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ for Nirmatrelvir is often found to be below 1 µg/mL.

Robustness

Intentionally make small variations in the method parameters and evaluate the effect on the results. Parameters to vary include:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (e.g., ± 2% organic phase)

  • Column Temperature (± 5°C)

  • pH of the buffer (± 0.2 units) The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 1: System Suitability and Linearity Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20008500
% RSD of Peak Areas (n=6) ≤ 2.0%0.5%
Linearity Range (µg/mL) -10 - 60
Correlation Coefficient (R²) ≥ 0.9990.9998
Retention Time (min) -~5.8
Table 2: Accuracy and Precision Data Summary
Validation ParameterLevelAcceptance CriteriaTypical Result
Accuracy (% Recovery) 50%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
150%98.0 - 102.0%99.8%
Precision (% RSD) Intra-day (n=6)≤ 2.0%0.6%
Inter-day (n=6)≤ 2.0%0.9%

Visualizations

HPLC_Method_Development_Workflow HPLC Method Development and Validation Workflow ATP Define Analytical Target Profile (ATP) Risk_Assessment Risk Assessment & Identify Critical Method Parameters ATP->Risk_Assessment Screening Method Screening (Column, Mobile Phase) Risk_Assessment->Screening Optimization Method Optimization (DoE / OFAT) Screening->Optimization Final_Method Select Final Optimized Method Optimization->Final_Method Validation Method Validation (ICH Q2(R1) Guidelines) Final_Method->Validation Routine_Use Routine Analysis & Method Lifecycle Management Validation->Routine_Use

Caption: HPLC Method Development and Validation Workflow.

Sample_Preparation_Workflow Tablet Sample Preparation Workflow Weigh 1. Weigh and Transfer Tablet Powder Add_Diluent 2. Add Diluent Weigh->Add_Diluent Sonicate 3. Sonicate to Extract Drug Add_Diluent->Sonicate Dilute 4. Dilute to Final Volume Sonicate->Dilute Filter 5. Filter with 0.45µm Syringe Filter Dilute->Filter Inject 6. Inject into HPLC System Filter->Inject

Caption: Tablet Sample Preparation Workflow.

Forced_Degradation_Study Forced Degradation Study Design cluster_conditions API Nirmatrelvir Drug Substance / Product API->point Acid Acid Hydrolysis (HCl) Alkali Alkaline Hydrolysis (NaOH) Oxidation Oxidation (H₂O₂) Thermal Thermal Stress (Dry Heat) Photo Photolytic Stress (UV Light) point->Acid point->Alkali point->Oxidation point->Thermal point->Photo

References

Application Notes and Protocols for Deunirmatrelvir (Nirmatrelvir) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, more commonly known as Nirmatrelvir (PF-07321332), is a potent antiviral agent developed by Pfizer. It is a peptidomimetic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins.[1] By inhibiting Mpro, Nirmatrelvir effectively halts viral replication.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and cytotoxicity of Nirmatrelvir.

Mechanism of Action

Nirmatrelvir is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro.[3] The nitrile warhead of Nirmatrelvir forms a reversible covalent bond with the cysteine residue, blocking the enzyme's proteolytic activity. This inhibition prevents the processing of the viral polyproteins pp1a and pp1ab, which are essential for the formation of the viral replication and transcription complex. Consequently, viral replication is suppressed.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug_action Nirmatrelvir Action Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis Mpro Mpro Polyprotein Synthesis->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Nirmatrelvir Nirmatrelvir Inhibition Inhibition Nirmatrelvir->Inhibition Inhibition->Mpro

Mechanism of Action of Nirmatrelvir.

Data Presentation

Table 1: In Vitro Antiviral Activity of Nirmatrelvir against various Coronaviruses
VirusCell LineAssay TypeEC50 (µM)Reference
SARS-CoV-2Calu-3Viral RNA Quantification0.45
HCoV-OC43Huh7Viral RNA Quantification0.09
HCoV-229EHuh7Viral RNA Quantification0.29
SARS-CoV-2 (USA-WA1/2020)Vero E6CPE-based0.0745 (with MDR1 inhibitor)
SARS-CoV-2 (USA-WA1/2020)Vero E6CPE-based4.48 (without MDR1 inhibitor)
SARS-CoV-2 (WA-1 strain)VeroE6-Pgp-KOCPE-based0.15
Table 2: In Vitro Inhibitory Activity of Nirmatrelvir against SARS-CoV-2 Mpro and Variants
TargetAssay TypeIC50 (nM)Reference
SARS-CoV-2 MproFRET-based47
SARS-CoV-2 Mpro (Wildtype)FRET-based9.33
Mpro (Alpha, Beta, Gamma variants - K90R)FRET-based6.35
Mpro (Lambda variant - G15S)FRET-based8.82
Mpro (Omicron variant - P132H)FRET-based6.35
Table 3: Cytotoxicity of Nirmatrelvir
Cell LineAssay TypeCC50 (µM)Reference
Huh7Not specified>100
HeLa-ACE2MTT>100

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibition of Mpro enzymatic activity using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP)

  • Nirmatrelvir

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Nirmatrelvir in the assay buffer.

  • Add 30 to 60 nM of SARS-CoV-2 Mpro to each well of the 384-well plate.

  • Add the diluted Nirmatrelvir or vehicle control to the wells containing the Mpro.

  • Pre-incubate the enzyme and compound mixture for 20-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 20-30 µM.

  • Immediately monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a plate reader.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using a dose-response curve.

A Prepare Nirmatrelvir Dilutions C Add Nirmatrelvir/Vehicle to Mpro A->C B Add Mpro to 384-well Plate B->C D Pre-incubate (20-30 min, RT) C->D E Add FRET Substrate D->E F Measure Fluorescence (Ex/Em: 340/490 nm) E->F G Calculate Reaction Velocities F->G H Determine % Inhibition and IC50 G->H

FRET-based Mpro Inhibition Assay Workflow.
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the ability of Nirmatrelvir to protect host cells from virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cell line (e.g., VeroE6, Vero-TMPRSS2, A549-hACE2)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Nirmatrelvir

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Seed host cells in 96-well plates to form a confluent monolayer overnight.

  • Prepare serial dilutions of Nirmatrelvir in cell culture medium.

  • Remove the growth medium from the cells and add the diluted Nirmatrelvir. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), except for the "cells only" and cytotoxicity control wells.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • Assess cell viability using a suitable reagent according to the manufacturer's protocol. For MTT assay, add MTT solution, incubate, and then solubilize the formazan crystals with DMSO before reading the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the "cells only" control and the percentage of viral inhibition relative to the "virus control".

  • Determine the EC50 value by plotting the percentage of inhibition against the log of Nirmatrelvir concentration.

A Seed Host Cells in 96-well Plate C Treat Cells with Nirmatrelvir A->C B Prepare Nirmatrelvir Dilutions B->C D Infect Cells with SARS-CoV-2 C->D E Incubate (48-72h) D->E F Assess Cell Viability (e.g., MTT) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Cell-based Antiviral Assay Workflow.
Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the concentration of Nirmatrelvir that is toxic to the host cells.

Materials:

  • Host cell line (same as in the antiviral assay)

  • Cell culture medium

  • Nirmatrelvir

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Spectrophotometer

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of Nirmatrelvir in cell culture medium.

  • Remove the growth medium and add the diluted Nirmatrelvir to the cells. Include "cells only" (no compound) control wells.

  • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the "cells only" control.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the Nirmatrelvir concentration.

The Selectivity Index (SI) can then be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

References

Deunirmatrelvir Animal Models for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, the active protease inhibitor in PAXLOVID™ (nirmatrelvir/ritonavir), is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[2][3] this compound mimics the peptide substrate of Mpro and forms a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking its function.[1] This inhibition prevents the cleavage of viral polyproteins into functional non-structural proteins, ultimately halting viral replication. Due to its oral bioavailability, this compound, in combination with ritonavir (a pharmacokinetic enhancer that inhibits CYP3A4-mediated metabolism of this compound), has become a critical tool in the management of COVID-19.

These application notes provide a comprehensive overview of established animal models for in vivo studies of this compound, complete with detailed experimental protocols and quantitative data summaries. The included methodologies are designed to be reproducible and to facilitate the evaluation of this compound's efficacy, pharmacokinetics, and impact on viral pathogenesis.

Mechanism of Action: Inhibition of SARS-CoV-2 Polyprotein Processing

The genome of SARS-CoV-2 encodes for large polyproteins, pp1a and pp1ab, which must be cleaved by viral proteases to release functional non-structural proteins (nsps) necessary for viral replication and transcription. The main protease, Mpro, is responsible for the majority of these cleavage events at 11 distinct sites. This compound directly inhibits this crucial step.

SARS_CoV_2_Replication_Inhibition cluster_viral_entry Viral Entry & Translation cluster_replication Viral Replication Cycle SARS_CoV_2_RNA SARS-CoV-2 Genomic RNA Polyproteins Polyproteins (pp1a, pp1ab) SARS_CoV_2_RNA->Polyproteins Host Ribosome Translation Mpro Main Protease (Mpro/3CLpro) NSPs Functional Non-Structural Proteins (nsps) Mpro->NSPs Cleavage Replication_Complex Replication/ Transcription Complex (RTC) NSPs->Replication_Complex Replication_Complex->SARS_CoV_2_RNA Replication New_Virus New Virions Replication_Complex->New_Virus Assembly This compound This compound This compound->Mpro Inhibition

This compound's inhibition of the SARS-CoV-2 main protease (Mpro).

In Vivo Animal Models and Experimental Protocols

Several animal models have been instrumental in the preclinical evaluation of this compound. The following sections detail the protocols for three commonly used models: the K18-hACE2 transgenic mouse, the Roborovski dwarf hamster, and the ferret.

K18-hACE2 Transgenic Mouse Model

This model is widely used for studying SARS-CoV-2 pathogenesis as these mice express the human ACE2 receptor, making them susceptible to infection and development of COVID-19-like symptoms.

Quantitative Data Summary: K18-hACE2 Mouse Studies

ParameterValueReference
Mouse Strain K18-hACE2 Transgenic
SARS-CoV-2 Strain B.1.1.529 (Omicron) or other relevant variants
Infection Route Aerosol or Intranasal
Infection Dose 2 x 10^5 TCID50 (aerosol) or 10^4 PFU (intranasal)
This compound Dose 150 - 1000 mg/kg, twice daily (BID)
Administration Route Oral Gavage (P.O.)
Vehicle 0.5% Methylcellulose and 2% Tween80 in purified water
Treatment Start Time 4 to 24 hours post-infection (h.p.i.)
Key Readouts Viral load in lungs and nasal turbinates, body weight, survival, adaptive immune response

Detailed Experimental Protocol: K18-hACE2 Mouse Efficacy Study

  • Animal Acclimatization: House K18-hACE2 transgenic mice in a BSL-3/ABSL-3 facility for a minimum of 72 hours prior to infection, with ad libitum access to food and water.

  • This compound Formulation Preparation:

    • Prepare a vehicle solution of 0.5% methylcellulose and 2% Tween80 in sterile, purified water.

    • Calculate the required amount of this compound powder for the desired concentration (e.g., 150 mg/kg).

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare fresh daily.

  • Infection Procedure:

    • Anesthetize mice (e.g., with ketamine/dexmedetomidine).

    • For intranasal infection, administer 10^4 PFU of SARS-CoV-2 in a volume of 50 µL (25 µL per nostril).

    • For aerosol infection, place non-anesthetized mice in a nose-only inhalation tower system and expose them to a target dose of 2 x 10^5 TCID50 of aerosolized SARS-CoV-2.

  • Treatment Administration:

    • At the designated time post-infection (e.g., 4 h.p.i.), administer the prepared this compound suspension or vehicle control via oral gavage. The volume is typically 10 mL/kg.

    • Continue treatment twice daily (every 12 hours) for the duration of the study (typically 5 days).

  • Monitoring and Sample Collection:

    • Monitor body weight and clinical signs of disease daily.

    • At predetermined time points (e.g., 3 or 5 days post-infection), euthanize a subset of animals.

    • Collect lungs and nasal turbinates for viral load quantification (qRT-PCR and TCID50 or plaque assay).

    • Collect blood via cardiac puncture for pharmacokinetic analysis and assessment of immune responses (e.g., ELISA for antibody titers).

K18_hACE2_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (72h) Infection SARS-CoV-2 Infection (Intranasal/Aerosol) Acclimatization->Infection Drug_Prep This compound Formulation Prep Treatment Oral Gavage (this compound or Vehicle) Twice Daily Drug_Prep->Treatment Infection->Treatment 4-24h post-infection Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Analysis Viral Load, PK, Immune Response Analysis Euthanasia->Analysis

Experimental workflow for this compound efficacy studies in K18-hACE2 mice.
Roborovski Dwarf Hamster Model

This model is highly susceptible to SARS-CoV-2 and develops severe, often fatal, COVID-19-like lung disease, making it suitable for evaluating the efficacy of antivirals in preventing severe outcomes.

Quantitative Data Summary: Roborovski Dwarf Hamster Studies

ParameterValueReference
Animal Strain Roborovski Dwarf Hamster (Phodopus roborovskii)
SARS-CoV-2 Strain Delta or Omicron variants
Infection Route Intranasal
Infection Dose 1 x 10^4 PFU
This compound Dose 250 mg/kg (with or without 83.3 mg/kg ritonavir), twice daily (BID)
Administration Route Oral Gavage (P.O.)
Vehicle 0.5% Methylcellulose with 2% Tween80
Treatment Start Time 12 hours post-infection (h.p.i.)
Key Readouts Survival, lung viral titers, viral RNA in lungs and trachea

Detailed Experimental Protocol: Roborovski Dwarf Hamster Efficacy Study

  • Animal Acclimatization and Housing: Acclimatize male Roborovski dwarf hamsters for at least 72 hours in an ABSL-3 facility. House animals in single-ventilated cages.

  • This compound/Ritonavir Formulation Preparation:

    • Prepare the this compound suspension (250 mg/kg) in a vehicle of 0.5% methylcellulose with 2% Tween80.

    • If co-administering with ritonavir, prepare a separate ritonavir solution (83.3 mg/kg) in 20% ethanol.

  • Infection Procedure: Anesthetize hamsters and infect intranasally with 10^4 PFU of SARS-CoV-2 in a 50 µL volume.

  • Treatment Administration:

    • Begin treatment 12 hours post-infection.

    • Administer the this compound suspension (200 µL) and ritonavir solution (50 µL) via oral gavage twice daily.

    • Continue treatment for 5 days.

  • Monitoring and Endpoint Analysis:

    • Monitor animals for survival and clinical signs daily for up to 14 days.

    • For viral load assessment, euthanize a subset of animals at 3 days post-infection.

    • Harvest lungs and trachea, homogenize tissues, and quantify viral titers (TCID50) and viral RNA (qRT-PCR).

Ferret Model

Ferrets are a valuable model for studying upper respiratory tract infection and transmission of SARS-CoV-2. This model is particularly useful for evaluating the potential of antivirals to reduce viral shedding and block transmission.

Quantitative Data Summary: Ferret Studies

ParameterValueReference
Animal Strain Ferrets (Mustela putorius furo)
SARS-CoV-2 Strain USA-WA1/2020 or other relevant variants
Infection Route Intranasal
Infection Dose 1 x 10^5 PFU
This compound Dose 20 or 100 mg/kg (with 6 mg/kg ritonavir), twice daily (BID)
Administration Route Oral Gavage (P.O.)
Vehicle 0.5% Methylcellulose with 2% Tween80
Treatment Start Time 12 hours post-infection (h.p.i.)
Key Readouts Viral titers and RNA in nasal lavages and turbinates, transmission to sentinels

Detailed Experimental Protocol: Ferret Transmission Study

  • Animal Acclimatization: Acclimatize female ferrets in an ABSL-3 facility.

  • This compound/Ritonavir Formulation Preparation:

    • Prepare this compound suspension (20 or 100 mg/kg) in 0.5% methylcellulose with 2% Tween80.

    • Prepare ritonavir solution (6 mg/kg) in 20% ethanol.

  • Infection and Treatment of Source Animals:

    • Infect source ferrets intranasally with 1 x 10^5 PFU of SARS-CoV-2.

    • Initiate twice-daily oral gavage treatment with this compound/ritonavir or vehicle 12 hours post-infection.

  • Transmission Assessment:

    • At 24 hours post-infection, introduce a naive (uninfected) sentinel ferret into the cage with each source animal for direct contact transmission assessment.

    • Collect nasal lavages from all animals daily to monitor viral shedding.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 4 post-infection), euthanize animals.

    • Collect nasal turbinates to measure viral titers and RNA levels.

    • Assess infection status of sentinel ferrets to determine if transmission occurred.

Pharmacokinetic Studies Protocol

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound and for establishing dose-exposure relationships.

Quantitative Data Summary: Pharmacokinetic Parameters in Animal Models

Animal ModelThis compound DoseCmax (µg/mL)Tmax (hours)Reference
Rat60 mg/kg (single dose)11.0 ± 1.730.5
Rat1000 mg/kg (single dose)72.4 ± 21.54.0
Monkey75 mg/kg (BID)14.7 ± 9.24N/A
Dwarf Hamster250 mg/kg (single dose, + ritonavir)~18,000 ng/mL~2
Ferret20 mg/kg (single dose, + ritonavir)~4,000 ng/mL~2
Ferret100 mg/kg (single dose, + ritonavir)~6,000 ng/mL~2

Detailed Protocol: Pharmacokinetic Sample Collection

  • Dosing: Administer a single oral dose of the this compound formulation to fasted animals.

  • Blood Sampling:

    • Collect blood samples (e.g., via orbital plexus in rats or from an indwelling catheter) at multiple time points post-dose.

    • Typical time points include: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood samples (e.g., 10,000 x g for 10 minutes) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

PK_Workflow Dosing Single Oral Dose (Fasted Animal) Blood_Collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24h) Dosing->Blood_Collection Plasma_Prep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage Analysis LC-MS/MS Analysis of this compound Storage->Analysis

Workflow for pharmacokinetic evaluation of this compound.

Conclusion

The animal models and protocols described herein provide a robust framework for the in vivo evaluation of this compound. The K18-hACE2 mouse model is well-suited for efficacy studies against severe disease, the Roborovski dwarf hamster model allows for the assessment of therapeutic benefit in a highly susceptible host, and the ferret model is ideal for investigating effects on upper respiratory tract infection and transmission. Consistent application of these detailed protocols will aid researchers in generating reliable and comparable data to further understand the in vivo properties of this compound and to develop next-generation antiviral therapies.

References

Application Notes and Protocols for Quantitative NMR Spectroscopy of Deunirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, a deuterated isotopologue of nirmatrelvir, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). It is a key component of antiviral therapy. Accurate and precise quantification of this compound is crucial for drug development, quality control, and metabolic studies. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary ratio method for the determination of purity and concentration of active pharmaceutical ingredients (APIs) without the need for a specific reference standard of the analyte. This document provides detailed application notes and protocols for the quantitative analysis of this compound using ¹⁹F and ¹H NMR spectroscopy.

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

This compound targets the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. By inhibiting Mpro, this compound prevents this cleavage, thereby halting the viral replication cycle. The nitrile warhead of this compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.

G cluster_virus SARS-CoV-2 Infected Host Cell cluster_drug Mechanism of Inhibition Viral_RNA Viral RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocleavage NSPs Functional Non-Structural Proteins Mpro->NSPs Proteolytic Cleavage of Polyproteins Replication Viral Replication NSPs->Replication This compound This compound This compound->Mpro Inhibition

Figure 1: SARS-CoV-2 Mpro Inhibition Pathway

Quantitative ¹⁹F NMR Spectroscopy Protocol

Due to the presence of a trifluoroacetamide group in this compound, ¹⁹F qNMR is a highly specific and sensitive method for its quantification. The wide chemical shift range and the absence of background signals in most matrices make it an ideal choice.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Analyte Accurately weigh This compound Dissolve Dissolve in deuterated solvent Weigh_Analyte->Dissolve Weigh_IS Accurately weigh Internal Standard (IS) Weigh_IS->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer High-field NMR Spectrometer Acquire Acquire ¹⁹F NMR spectrum Spectrometer->Acquire Processing Fourier Transform, Phasing, Baseline Correction Integration Integrate Analyte and IS signals Processing->Integration Calculation Calculate Purity/ Concentration Integration->Calculation

Application Notes and Protocols for High-Throughput Screening of Deunirmatrelvir and other SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Deunirmatrelvir (also known as nirmatrelvir or PF-07321332) is a potent inhibitor of this enzyme and serves as a benchmark compound for these assays.[1][2] The protocols described are suitable for large-scale screening of compound libraries to discover novel antiviral agents targeting SARS-CoV-2.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that targets the Mpro of SARS-CoV-2.[3][4] The Mpro is a cysteine protease essential for viral replication, as it cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to release functional non-structural proteins (nsps).[5] By inhibiting Mpro, this compound blocks this crucial processing step, thereby halting viral replication. This compound is a reversible covalent inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of the Mpro. In its therapeutic formulation as Paxlovid, it is co-administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme responsible for metabolizing this compound, thus increasing its plasma concentration and half-life.

Signaling Pathway and Drug Target

The primary target of this compound is the SARS-CoV-2 main protease (Mpro). The inhibition of Mpro directly interferes with the viral replication cycle.

G cluster_host_cell Host Cell SARS_CoV_2 SARS-CoV-2 Virus Viral_RNA Viral RNA Genome (ssRNA+) SARS_CoV_2->Viral_RNA Entry & Uncoating Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Replication_Complex Viral Replication and Transcription Complex Viral_RNA->Replication_Complex Mpro Main Protease (Mpro/3CLpro) (NSP5) Polyproteins->Mpro Functional_NSPs Functional Non-Structural Proteins (NSPs) Mpro->Functional_NSPs Cleavage Functional_NSPs->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA New_Viral_Proteins New Viral Proteins New_Viral_RNA->New_Viral_Proteins Translation Virus_Assembly Virus Assembly New_Viral_RNA->Virus_Assembly New_Viral_Proteins->Virus_Assembly Virus_Release Virus Release Virus_Assembly->Virus_Release This compound This compound (Nirmatrelvir) This compound->Mpro Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

High-Throughput Screening Assays

A variety of HTS assays have been developed to identify inhibitors of SARS-CoV-2 Mpro. These can be broadly categorized into biochemical (cell-free) assays and cell-based assays.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified recombinant Mpro. They are highly amenable to HTS due to their simplicity and robustness.

This is a widely used method for monitoring Mpro activity. The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Experimental Workflow:

G cluster_workflow FRET-based Mpro HTS Workflow Dispense_Compounds Dispense Test Compounds and Controls into Assay Plate Add_Enzyme Add Recombinant SARS-CoV-2 Mpro Dispense_Compounds->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em = 340/490 nm) Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Data_Analysis

Caption: Workflow for a FRET-based high-throughput screening assay for Mpro inhibitors.

Detailed Protocol:

  • Assay Plate Preparation: Using a liquid handler, dispense 20-50 nL of test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into a 384-well or 1536-well assay plate.

  • Enzyme Addition: Add 2-5 µL of recombinant SARS-CoV-2 Mpro solution (final concentration typically 10-50 nM) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 2-5 µL of a fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) to each well (final concentration typically 10-20 µM).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the kinetic read. Determine the percent inhibition for each compound relative to the DMSO control. For hit compounds, perform dose-response experiments to determine the IC50 value.

The FP assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled substrate. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When Mpro cleaves the substrate, the fluorescent fragment remains small and continues to tumble rapidly. However, in the presence of an inhibitor, the uncleaved substrate can be designed to bind to a larger molecule (e.g., streptavidin if the peptide is biotinylated), leading to a high polarization signal. Alternatively, the assay can be designed where cleavage of a probe by Mpro leads to a decrease in its molecular weight and thus a decrease in polarization.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of FITC- and biotin-conjugated peptide substrate (e.g., FITC-AVLQSGFRKK-Biotin).

  • Assay Reaction: In a 384-well plate, mix the test compound, recombinant Mpro, and the fluorescently labeled peptide substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in the millipolarization (mP) value indicates Mpro activity, while no change or a smaller decrease indicates inhibition. Calculate percent inhibition and IC50 values.

Assay TypeParameterThis compound (Nirmatrelvir)Other Reported InhibitorsReference
Biochemical Ki (nM) vs. SARS-CoV-2 Mpro 3.11-
Biochemical IC50 (µM) vs. SARS-CoV-2 Mpro -GC376: 0.17
Biochemical IC50 (µM) vs. SARS-CoV-2 Mpro -Z-FA-FMK: (EC50 of 0.13 in CPE assay)
Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context, taking into account factors like cell permeability and cytotoxicity.

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect). It is a robust and widely used method for screening antiviral compounds.

Experimental Workflow:

G cluster_workflow CPE Reduction Assay Workflow Seed_Cells Seed Host Cells (e.g., Vero E6) in Assay Plates Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Add_Compounds Add Test Compounds Incubate_Cells->Add_Compounds Infect_Cells Infect with SARS-CoV-2 Add_Compounds->Infect_Cells Incubate_Infection Incubate for 48-72 hours Infect_Cells->Incubate_Infection Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate_Infection->Measure_Viability Data_Analysis Data Analysis (Calculate % CPE Reduction, EC50) Measure_Viability->Data_Analysis

Caption: Workflow for a cytopathic effect (CPE) reduction assay for SARS-CoV-2 inhibitors.

Detailed Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition: Treat the cells with a dilution series of the test compounds.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The reduction in CPE is observed as an increase in cell viability compared to virus-infected, untreated controls. Calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

These assays utilize engineered cell lines or viral systems that express a reporter gene (e.g., luciferase or GFP) under the control of a viral promoter or as a consequence of viral replication.

  • Luciferase Complementation Assay: This assay can be designed to incorporate the Mpro cleavage site between two fragments of a luciferase enzyme. In the absence of an inhibitor, Mpro cleaves the fusion protein, preventing luciferase complementation and signal generation. In the presence of an inhibitor, Mpro is inactive, the luciferase fragments remain linked, and a luminescent signal is produced.

  • Pseudotyped Particle Entry Assay: This assay uses replication-deficient viral particles (e.g., from MLV or VSV) that are engineered to express the SARS-CoV-2 Spike protein and contain a reporter gene like luciferase. While primarily used to screen for entry inhibitors, it can be adapted for downstream targets if the reporter expression is linked to a later stage of the viral life cycle.

Assay TypeParameterThis compound (Nirmatrelvir)Other Reported InhibitorsReference
Cell-Based EC50 (nM) vs. SARS-CoV-2 in A549-ACE2 cells 79-
Cell-Based EC50 (µM) in FlipGFP assay vs. SARS-CoV-2 Mpro -GC376: 5.5
Cell-Based EC50 (µM) in pGlo assay vs. SARS-CoV-2 Mpro -GRL-0496: 3.41
Cell-Based EC50 (µM) in CPE assay -Z-FA-FMK: 0.13

Data Analysis and Interpretation

For all HTS assays, robust data analysis is critical. Key parameters to determine include:

  • Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

  • Percent Inhibition/Activity: Calculated for each test compound relative to positive and negative controls.

  • IC50/EC50: The concentration of a compound that produces 50% of its maximal effect (inhibition for biochemical assays, effectiveness for cell-based assays).

  • CC50: The concentration of a compound that causes 50% cytotoxicity.

  • Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of a compound.

Logical Relationship for Hit Prioritization:

G cluster_logic Hit Prioritization Logic Primary_HTS Primary HTS (e.g., FRET assay) Dose_Response Dose-Response Confirmation (IC50 determination) Primary_HTS->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., FP assay) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., CPE reduction) Orthogonal_Assay->Cell_Based_Assay Confirmed Hits Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Cell_Based_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity_Assay->Selectivity_Index Lead_Candidate Lead Candidate Selectivity_Index->Lead_Candidate High SI

Caption: Logical workflow for hit identification and prioritization in a drug discovery campaign.

These detailed application notes and protocols provide a framework for the high-throughput screening of this compound and other potential inhibitors of the SARS-CoV-2 main protease, facilitating the discovery of novel therapeutics for COVID-19.

References

Deunirmatrelvir Formulation for Oral Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deunirmatrelvir, also known as nirmatrelvir, is an orally active inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2][3] It is a key component of the antiviral drug Paxlovid, where it is co-administered with ritonavir.[4][5] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic route for this compound. This inhibition slows down the metabolism of this compound, leading to higher and more sustained plasma concentrations, thus enhancing its antiviral efficacy. This document provides detailed application notes and protocols for the formulation of this compound for oral administration, covering both solid dosage forms and oral solutions.

Data Presentation

Table 1: Formulation Composition of this compound Oral Dosage Forms
Formulation TypeComponentFunctionReference
Film-Coated Tablet (Paxlovid) This compoundActive Pharmaceutical Ingredient
Colloidal silicon dioxideGlidant
Croscarmellose sodiumDisintegrant
Lactose monohydrateFiller/Diluent
Microcrystalline celluloseBinder/Filler
Sodium stearyl fumarateLubricant
Film Coating
Hydroxypropyl methylcelluloseFilm former
Iron oxide redColorant
Polyethylene glycolPlasticizer
Titanium dioxideOpacifier/Colorant
Oral Solution (Developmental) This compoundActive Pharmaceutical Ingredient
RitonavirPharmacokinetic enhancer
EthanolCo-solvent
Propylene glycolCo-solvent
Polyoxyl (35) hydrogenated castor oil (HCO)Surfactant/Solubilizer
Purified waterSolvent
Table 2: Pharmacokinetic Parameters of this compound Oral Formulations
FormulationSubjectTmax (hours)Cmax (µg/mL)AUC(0–t) (µg·h/mL)Half-life (t1/2) (hours)Reference
Tablet (Paxlovid) Humans~32.2123.01 (AUCinf)6.05
Oral Solution RatsNot specified25.76174.55Not specified
Oral Solution vs. Tablet RatsNot specified5.5x higher (solution)6.1x higher (solution)Not specified

Experimental Protocols

Protocol 1: Dissolution Testing for this compound Film-Coated Tablets

This protocol is based on the guidelines provided by the World Health Organization for nirmatrelvir tablets.

1. Objective: To assess the in vitro release of this compound from film-coated tablets.

2. Materials and Apparatus:

  • This compound film-coated tablets (150 mg)

  • Dissolution Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of pH 6.8 buffer with 0.2% sodium dodecyl sulfate (SDS)

  • HPLC system with UV detector

  • This compound reference standard

  • Other standard laboratory reagents and equipment

3. Method:

  • Prepare the dissolution medium and deaerate.

  • Set the temperature of the dissolution bath to 37 ± 0.5 °C.

  • Place one this compound tablet in each of the six dissolution vessels containing 900 mL of the dissolution medium.

  • Start the apparatus and rotate the paddles at 75 rpm.

  • Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the filtered samples for this compound concentration using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of this compound dissolved at each time point.

4. Acceptance Criteria:

  • Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating RP-HPLC method for the quantification of this compound.

1. Objective: To develop a validated HPLC method for the accurate and precise quantification of this compound in the presence of its degradation products.

2. Materials and Apparatus:

  • HPLC system with a PDA or UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard and samples

  • Mobile Phase: Acetonitrile and 0.01M dibasic phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v)

  • Standard laboratory reagents and equipment

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 287 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 40 °C)

4. Method:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and dilute to create a series of calibration standards.

  • Sample Preparation:

    • Tablets: Crush a known number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable solvent. Sonicate if necessary and dilute to a known volume. Filter the solution before injection.

    • Oral Solution: Dilute an accurate volume of the oral solution with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

5. Forced Degradation Study (for method validation):

  • Expose the this compound solution to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate degradation products.

  • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak, thus demonstrating the stability-indicating nature of the method.

Protocol 3: In Vivo Pharmacokinetic Study of Oral this compound in Rats

This protocol provides a general framework for assessing the in vivo bioavailability of an oral this compound formulation in a rat model.

1. Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a this compound oral formulation in rats.

2. Materials and Animals:

  • Male Sprague-Dawley rats (or other suitable strain)

  • This compound oral formulation (e.g., oral solution or suspension of crushed tablets)

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

3. Method:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the this compound formulation or vehicle control to the rats via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Visualizations

Deunirmatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Genome Polyproteins pp1a and pp1ab Polyproteins Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Proteolytic Cleavage Replication Viral Replication Functional_Proteins->Replication This compound This compound This compound->Mpro Inhibition Dissolution_Testing_Workflow Start Start Dissolution Test Preparation Prepare Dissolution Medium (pH 6.8 + 0.2% SDS) Start->Preparation Setup Set up Apparatus 2 (Paddle) 37°C, 75 rpm Preparation->Setup Add_Tablet Add Tablet to Vessel Setup->Add_Tablet Sampling Withdraw Samples at Predetermined Timepoints Add_Tablet->Sampling Filtration Filter Samples Sampling->Filtration Analysis HPLC Analysis Filtration->Analysis Calculation Calculate % Dissolved Analysis->Calculation End End Calculation->End PK_Study_Workflow Start Start In Vivo PK Study Acclimatization Animal Acclimatization Start->Acclimatization Dosing Oral Administration of This compound Formulation Acclimatization->Dosing Blood_Collection Blood Sample Collection (Time course) Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Analytical Method Validation of Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirmatrelvir is an orally active 3C-like protease inhibitor that has demonstrated efficacy against SARS-CoV-2. As a critical component of the antiviral medication Paxlovid, robust and reliable analytical methods are essential for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This document provides detailed application notes and protocols for the validation of analytical methods for Nirmatrelvir, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with ICH guidelines.

Analytical Methodologies

A variety of analytical techniques are employed for the quality control and bioanalysis of Nirmatrelvir. These include RP-HPLC for routine quality control and stability studies, and LC-MS/MS for bioanalytical applications requiring high sensitivity and selectivity.[1] Thin-layer chromatography (TLC) has also been explored as a simpler, cost-effective alternative.[2]

Key Validation Parameters

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters that are evaluated include:

  • Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Estimation of Nirmatrelvir and Ritonavir in Bulk and Dosage Forms

This protocol outlines a stability-indicating RP-HPLC method for the simultaneous quantification of Nirmatrelvir and Ritonavir.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent system with a PDA detector.[3]

  • Column: Agilent Poroshell EC 120 C18 (150 x 4.6 mm, 4 µm) or Thermo Fisher Scientific C18 (250mm x 4.6mm, 5µm).[3][4]

  • Mobile Phase: A mixture of water and methanol (35:65 v/v) or 0.01M dibasic phosphate buffer (pH 3.0) and methanol (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm or 221 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution:

    • Accurately weigh and transfer 15 mg of Nirmatrelvir and 10 mg of Ritonavir into separate 10 mL volumetric flasks.

    • Add about 5 mL of diluent (mobile phase) and sonicate to dissolve.

    • Make up the volume to 10 mL with the diluent.

  • Working Standard Solution:

    • Pipette 1.0 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 150 mg of Nirmatrelvir and 100 mg of Ritonavir into a 100 mL volumetric flask.

    • Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to the mark.

    • Filter the solution through a 0.45 µm membrane filter.

    • Further dilute to obtain a final concentration within the linear range.

3. Validation Procedure:

  • Linearity: Prepare a series of dilutions from the stock solution to cover the concentration range of 37.5-225 µg/mL for Nirmatrelvir and 25-150 µg/mL for Ritonavir. Inject each concentration and plot the peak area against the concentration.

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 50%, 100%, and 150%).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the working standard solution on the same day.

    • Intermediate Precision (Inter-day): Analyze the working standard solution on different days, by different analysts, or with different equipment.

  • Robustness: Intentionally vary chromatographic conditions such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation, and photolytic degradation.

Protocol 2: LC-MS/MS Bioanalytical Method for Quantification of Nirmatrelvir in Human Plasma

This protocol describes a sensitive and selective LC-MS/MS method for the determination of Nirmatrelvir in human plasma, suitable for therapeutic drug monitoring (TDM).

1. Instrumentation and Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm).

  • Mobile Phase: Gradient elution with an aqueous buffer (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 300 µL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Nirmatrelvir and the internal standard (IS) (e.g., D6-ritonavir).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,300 x g for 10 minutes.

  • Transfer 100 µL of the supernatant and dilute with 100 µL of the initial mobile phase.

  • Inject the final solution into the LC-MS/MS system.

3. Validation Procedure:

  • Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of Nirmatrelvir and the IS.

  • Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of Nirmatrelvir. The typical range is 10 - 10,000 ng/mL.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Matrix Effect and Recovery: Evaluate the effect of plasma components on the ionization of the analyte and the efficiency of the extraction procedure.

  • Stability: Assess the stability of Nirmatrelvir in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Data Presentation

The quantitative data from the method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of RP-HPLC Method Validation Parameters for Nirmatrelvir

Validation ParameterNirmatrelvirAcceptance Criteria
Linearity Range (µg/mL)12–18 / 37.5-225R² ≥ 0.998
Correlation Coefficient (r²)0.998 / >0.999≥ 0.995
Accuracy (% Recovery)99.78 - 100.9998.0 - 102.0%
Precision (%RSD)
- Repeatability< 2%≤ 2%
- Intermediate Precision< 2%≤ 2%
LOD (µg/mL)1.25 / 0.45-
LOQ (µg/mL)3.85 / 1.363-
RobustnessMethod is robust%RSD of assay should be ≤ 2%

Table 2: Summary of LC-MS/MS Method Validation Parameters for Nirmatrelvir in Human Plasma

Validation ParameterNirmatrelvirAcceptance Criteria
Linearity Range (ng/mL)10 - 10,000R² ≥ 0.99
Accuracy (% Bias)Within ±15%Within ±15% of nominal (±20% at LLOQ)
Precision (%CV)< 15%≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible-
Matrix EffectNo significant matrix effect-
StabilityStable under tested conditions% Deviation within ±15%

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the analytical method validation of Nirmatrelvir.

RP_HPLC_Workflow prep Preparation of Solutions (Standard, Sample) hplc RP-HPLC Analysis (C18 Column, UV Detection) prep->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq validation Method Validation data_acq->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness stability Stability Studies validation->stability report Final Report linearity->report accuracy->report precision->report robustness->report stability->report

Caption: RP-HPLC Analytical Method Validation Workflow.

LC_MS_MS_Workflow sample_prep Plasma Sample Preparation (Protein Precipitation) lcms LC-MS/MS Analysis (C18 Column, MRM) sample_prep->lcms data_proc Data Processing (Quantification) lcms->data_proc bio_val Bioanalytical Method Validation data_proc->bio_val specificity Specificity bio_val->specificity linearity Linearity & LLOQ bio_val->linearity accuracy_precision Accuracy & Precision bio_val->accuracy_precision matrix_effect Matrix Effect & Recovery bio_val->matrix_effect stability Stability bio_val->stability report Validation Report specificity->report linearity->report accuracy_precision->report matrix_effect->report stability->report

Caption: LC-MS/MS Bioanalytical Method Validation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Deunirmatrelvir Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Deunirmatrelvir. Our aim is to facilitate the optimization of synthesis yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
DS-T-001 Low yield in peptide coupling steps. - Inefficient coupling reagent.- Epimerization of stereocenters.[1]- Poor solubility of starting materials.- Presence of moisture.- Screen alternative coupling reagents such as HATU, or greener options like T3P or alkyl chloroformates.[2][3]- Use of additives like HOBt can sometimes lead to epimerization; consider alternatives.[1]- Optimize the solvent system to ensure all reactants are fully dissolved.- Ensure all glassware is thoroughly dried and use anhydrous solvents.
DS-T-002 Formation of impurities during synthesis. - Side reactions due to harsh reaction conditions.- Epimerization leading to diastereomeric impurities.[1]- Incomplete reactions.- Impure starting materials or reagents.- Optimize reaction temperature and time to minimize side product formation.- For the N-trifluoroacetylation step, consider ZnCl₂-mediated direct acylation of Boc-derivatives to avoid epimerization.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion.- Use high-purity starting materials and reagents.
DS-T-003 Difficulty in purification of intermediates or final product. - Presence of closely related impurities or by-products.- Poor crystallinity of the product.- High solubility of the product in the workup solvents.- Employ column chromatography with an optimized solvent gradient.- Develop a recrystallization protocol; screening different solvents or solvent mixtures is crucial.- For intermediates like the bicyclic [3.1.0] proline derivative, crystallization can be an effective purification method.- Consider converting the product to a salt to facilitate isolation and purification.
DS-T-004 Low efficiency in the dehydration of the primary amide to nitrile. - Use of hazardous or inefficient dehydrating agents.- Formation of by-products.- Replace the Burgess reagent with greener and safer alternatives like propanephosphonic acid anhydride (T3P).- Explore palladium-catalyzed "amide exchange" technology using fluoroacetonitrile.- Optimize the reaction conditions (temperature, reagent stoichiometry) to maximize conversion.
DS-T-005 Inconsistent yields when scaling up the reaction. - Inefficient heat and mass transfer in larger reactors.- Changes in reagent addition rates affecting catalyst stability.- Difficulty in maintaining anhydrous conditions on a larger scale.- Consider transitioning from batch to flow chemistry for better control over reaction parameters.- For reactions like the cobalt-catalyzed cyclopropanation, control the rate of addition of reagents to prevent catalyst degradation.- Implement rigorous procedures for drying solvents and reagents for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: The most critical steps are typically the peptide coupling reactions and the dehydration of the primary amide to the nitrile. Inefficient coupling can lead to significant material loss and the formation of hard-to-remove impurities. Similarly, the choice of dehydrating agent and the reaction conditions for the nitrile formation are crucial for achieving a high yield and purity of the final product.

Q2: How can I minimize the epimerization of the tert-leucine chiral center during peptide coupling?

A2: Epimerization at the tert-leucine stereocenter is a known issue, particularly with standard coupling reagents like EDC/HOBt. To mitigate this, alternative coupling strategies should be considered. A one-pot synthesis approach using propane phosphonic acid anhydride (T3P) has been shown to be effective in minimizing stereochemical issues. Another successful strategy is the use of a ZnCl₂-mediated direct N-trifluoroacetylation of Boc-derivatives, which circumvents the problematic coupling step.

Q3: What are the greener alternatives to the Burgess reagent for the amide dehydration step?

A3: Due to the environmental and safety concerns associated with the Burgess reagent and chlorinated solvents, several greener alternatives have been developed. Propanephosphonic acid anhydride (T3P) is a highly effective and more environmentally benign option. Another innovative and sustainable method is the use of palladium-catalyzed "amide exchange" with fluoroacetonitrile as a water acceptor.

Q4: I am observing significant by-product formation during the N-Boc deprotection step. How can this be minimized?

A4: The N-Boc deprotection step can be challenging, with potential for hydrolysis of the cyano group to an amide, forming impurities. To minimize this, conducting the deprotection with HCl in the presence of a sacrificial nitrile, such as acetonitrile, can reduce undesired competitive hydrolysis. Additionally, performing azeotropic removal of residual water using a solvent like toluene under high vacuum before this step can be beneficial.

Q5: What is the most efficient reported overall yield for this compound synthesis, and what methodology was used?

A5: A highly efficient, seven-step, three-pot synthesis has been reported with an overall yield of 70%. This sustainable approach avoids traditional peptide coupling reagents and utilizes green technologies for both amide bond formation and the dehydration of the primary amide to the nitrile. Another one-pot synthesis using T3P as a coupling reagent has achieved a 64% overall isolated yield.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to this compound, allowing for easy comparison of yields.

Table 1: Comparison of Overall Synthesis Yields

Synthetic Approach Number of Steps Overall Yield (%) Key Features Reference
Pfizer Initial RouteMultiple StepsNot explicitly stated, but implied to be lower than optimized routes.Utilized HATU coupling and Burgess reagent.
Sustainable 3-Pot Synthesis770Avoids traditional coupling reagents; green dehydration.
1-Pot T3P-mediated Synthesis164Uses green coupling reagent T3P.
Multi-component Assembly~4Not explicitly statedFeatures a diastereoselective Ugi-type three-component reaction.

Table 2: Yield Comparison for Key Reaction Steps

Reaction Step Reagents/Conditions Yield (%) Reference
Peptide Coupling (Amide Bond Formation) HATU/DIPEA50 (after purification)
TsCl/DMAPHigh yield with minimal impurities
T3PPart of a one-pot sequence with 64% overall yield
Alkyl Chloroformates (ECF)Lower yields due to regioselectivity issues
Amide Dehydration to Nitrile Burgess ReagentNot specified, but effective
T3PEfficient and greener alternative
Pd-catalyzed with Fluoroacetonitrile93
N-Boc Deprotection and Trifluoroacetylation HCl, then TFAA/NMM95 (over two steps)

Experimental Protocols

Protocol 1: One-Pot T3P-Mediated Synthesis of this compound

  • Activation of Carboxylic Acid: The starting carboxylic acid (1) is activated with propane phosphonic acid anhydride (T3P) in the presence of N,N-Diisopropylethylamine (DIPEA) at -10 °C for 1 hour.

  • First Peptide Coupling: The bicyclic proline sodium salt (2) is added portion-wise at 0 °C, followed by dilution with anhydrous ethyl acetate (EtOAc). The reaction mixture is then slowly warmed to room temperature and stirred for 20 hours.

  • Second Peptide Coupling: After the first coupling is complete, the reaction is cooled again, and the aminonitrile hydrochloride salt is added, followed by another portion of T3P and DIPEA. The reaction is allowed to proceed to completion.

  • Workup and Isolation: The reaction is diluted with EtOAc and subjected to an aqueous wash with 1 M HCl. The organic layer is separated, and the solvent is removed in vacuo to afford the crude product.

  • Purification: The crude product is slurried in a 1:10 mixture of EtOAc/MTBE and washed with MTBE. Solvent removal provides this compound MTBE solvate.

Protocol 2: Sustainable Amide Dehydration using Palladium Catalysis

  • Reaction Setup: The primary amide intermediate (25) is dissolved in a suitable solvent in a reaction vessel equipped with a condenser.

  • Catalyst and Reagent Addition: A palladium catalyst is added to the solution, followed by fluoroacetonitrile, which acts as the water acceptor.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by HPLC or TLC until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude nitrile (30) is purified by crystallization to remove impurities and by-products originating from fluoroacetonitrile.

Visualizations

Deunirmatrelvir_Synthesis_Pathway cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_modification Modifications cluster_final_steps Final Steps Bicyclic Proline Derivative Bicyclic Proline Derivative Coupling Coupling Bicyclic Proline Derivative->Coupling N-Boc-L-tert-leucine N-Boc-L-tert-leucine N-Boc-L-tert-leucine->Coupling Intermediate Dipeptide Intermediate Dipeptide Coupling->Intermediate Dipeptide Boc Deprotection Boc Deprotection Intermediate Dipeptide->Boc Deprotection Trifluoroacetylation Trifluoroacetylation Boc Deprotection->Trifluoroacetylation Amide Intermediate Amide Intermediate Trifluoroacetylation->Amide Intermediate Coupling with Aminonitrile Coupling with Aminonitrile Amide Intermediate->Coupling with Aminonitrile Primary Amide Precursor Primary Amide Precursor Coupling with Aminonitrile->Primary Amide Precursor Dehydration Dehydration Primary Amide Precursor->Dehydration This compound This compound Dehydration->this compound

Caption: Generalized synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Synthesis Yield? Start->Low_Yield Check_Coupling Review Peptide Coupling Step (Reagents, Conditions) Low_Yield->Check_Coupling Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Check_Dehydration Analyze Amide Dehydration Step (Reagent, Purity) Check_Coupling->Check_Dehydration Check_Dehydration->Impurity_Detected Identify_Impurity Characterize Impurity (NMR, MS, HPLC) Impurity_Detected->Identify_Impurity Yes Success Optimized Synthesis Impurity_Detected->Success No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Identify_Impurity->Optimize_Conditions Improve_Purification Refine Purification Method (Crystallization, Chromatography) Optimize_Conditions->Improve_Purification Improve_Purification->Low_Yield End End Success->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Nirmatrelvir Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Nirmatrelvir, the active component of Paxlovid™. It is assumed that "Deunirmatrelvir" was a typographical error. This guide is intended for research purposes only and should not be used for clinical applications.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro and preclinical studies with Nirmatrelvir.

Frequently Asked Questions (FAQs)

Q1: Why does my Nirmatrelvir precipitate out of aqueous solution?

A1: Nirmatrelvir is a poorly water-soluble drug.[1] Precipitation from aqueous buffers is a common issue, especially at higher concentrations. This is due to its chemical structure, which has limited favorable interactions with water molecules. Factors such as pH, temperature, and the presence of other solutes can significantly impact its solubility.

Q2: What are the recommended starting solvents for Nirmatrelvir?

Q3: How can I improve the aqueous solubility of Nirmatrelvir for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of Nirmatrelvir. These include the use of co-solvents, surfactants, and pH adjustment.[1][3] The choice of method will depend on the specific requirements of your experiment. For example, adding co-solvents like ethanol or propylene glycol can increase solubility. Surfactants can also improve solubility by forming micelles.

Q4: Can I adjust the pH to improve Nirmatrelvir solubility?

A4: The solubility of Nirmatrelvir does not appear to be significantly dependent on pH within the range of 1.2 to 8.0. However, for Ritonavir, which is often used in combination, solubility is pH-dependent. Therefore, if you are working with a combination, pH can be a critical factor.

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioavailability in Animal Studies

Symptoms:

  • High variability in plasma concentrations between subjects.

  • Low overall plasma exposure despite high dosage.

Possible Causes:

  • Poor dissolution of the compound in the gastrointestinal (GI) tract.

  • Precipitation of the drug upon administration.

  • First-pass metabolism.

Troubleshooting Workflow:

A Low/Inconsistent Bioavailability Observed B Investigate Formulation A->B F Characterize Physiochemical Properties B->F Is solubility the root cause? C Optimize Vehicle H Use of Co-solvents/Surfactants C->H D Consider Advanced Formulations I Solid Dispersions D->I J Nanoparticle Formulations D->J E Re-evaluate Dose G Precipitation upon dilution? F->G G->C Yes G->E No H->D Still problematic

Caption: Workflow for troubleshooting low bioavailability.

Suggested Solutions:

  • Optimize the Formulation Vehicle:

    • Co-solvents: Prepare the dosing solution using a mixture of water and a biocompatible co-solvent like propylene glycol or ethanol.

    • Surfactants: Incorporate surfactants such as Tween 80 or Cremophor EL to improve wettability and prevent precipitation.

  • Particle Size Reduction:

    • Micronization or nanonization can increase the surface area of the drug particles, leading to faster dissolution.

  • Amorphous Solid Dispersions:

    • Formulating Nirmatrelvir as an amorphous solid dispersion can improve its dissolution rate and extent.

Issue 2: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Visible precipitate in culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain solubility.

  • Interaction of the compound with components of the cell culture media.

Troubleshooting Workflow:

A Precipitation in Cell-Based Assay B Check Final Solvent Concentration A->B G Is final solvent % < 1%? B->G C Increase Final Solvent % (within cell tolerance) H Is precipitation still observed? C->H D Prepare Intermediate Dilutions F Use Solubilizing Excipients D->F E Test Alternative Solvents G->C Yes G->E No, solvent % is high H->D Yes H->F Yes

Caption: Troubleshooting precipitation in cell-based assays.

Suggested Solutions:

  • Optimize Solvent Concentration:

    • Ensure the final concentration of the organic solvent in the cell culture medium is sufficient to maintain solubility, but below the threshold of toxicity for the cells (typically <0.5% for DMSO).

  • Serial Dilution:

    • Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous buffer to prevent rapid precipitation.

  • Use of Solubilizing Agents:

    • Consider the use of non-toxic solubilizing agents like cyclodextrins.

Quantitative Data

Table 1: Solubility of Nirmatrelvir and Ritonavir in Different Media

CompoundMediumSolubility (µg/mL)Reference
NirmatrelvirWater953.1 ± 7.6
NirmatrelvirpH 1.2 Buffer~950-1000
NirmatrelvirpH 6.8 Buffer~950-1000
RitonavirWater3.7 ± 0.5
RitonavirpH 1.2 Buffer~381.9

Table 2: Effect of Surfactants on Ritonavir Solubility

SurfactantConcentrationFold Increase in SolubilityReference
HCONot Specified~5-fold vs. Poloxamer
TweenNot Specified~1-fold vs. HCO

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Nirmatrelvir in a given solvent.

Materials:

  • Nirmatrelvir powder

  • Selected solvent (e.g., water, PBS, organic solvent)

  • Volumetric flasks

  • Thermostatic shaking chamber

  • Centrifuge

  • HPLC system with a validated analytical method

Procedure:

  • Add an excess amount of Nirmatrelvir powder to a volumetric flask containing the chosen solvent.

  • Place the flask in a thermostatic shaking chamber set to a specific temperature (e.g., 25°C or 37°C).

  • Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of Nirmatrelvir in the diluted supernatant using a validated HPLC method.

Protocol 2: Preparation of a Nirmatrelvir Formulation with Co-solvents

Objective: To prepare a solution of Nirmatrelvir for in vivo studies using a co-solvent approach.

Materials:

  • Nirmatrelvir powder

  • Propylene glycol

  • Ethanol

  • Sterile water

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of Nirmatrelvir powder.

  • In a sterile vial, add the co-solvents (e.g., a mixture of propylene glycol and ethanol).

  • Slowly add the Nirmatrelvir powder to the co-solvent mixture while stirring continuously with a magnetic stirrer.

  • Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Once dissolved, slowly add sterile water to the desired final volume while continuing to stir.

  • Visually inspect the final solution for any signs of precipitation.

Signaling Pathway and Mechanism of Action

Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins, which are essential for viral replication. By inhibiting Mpro, Nirmatrelvir blocks the viral replication cycle.

cluster_0 Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) Cleavage Site Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro (3CLpro) Inhibition

Caption: Mechanism of action of Nirmatrelvir.

References

Technical Support Center: Improving Nirmatrelvir Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the-user: Initial searches for "Deunirmatrelvir" did not yield any results. The following technical support guide has been developed based on the extensive research available for Nirmatrelvir , the active component in Paxlovid, as it is a likely candidate for your query. The principles and methodologies discussed here are broadly applicable to preclinical oral bioavailability studies.

This guide provides troubleshooting advice and frequently asked questions for researchers working to enhance the oral bioavailability of Nirmatrelvir in preclinical animal models.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Oral Bioavailability in Rodents High first-pass metabolism by Cytochrome P450 enzymes, particularly CYP3A4.[1][2][3][4][5]Co-administer with a CYP3A4 inhibitor like Ritonavir to decrease metabolic clearance.
Poor aqueous solubility of Nirmatrelvir.Develop liquid formulations using co-solvents and surfactants to enhance solubility and prevent recrystallization in the gastrointestinal tract.
Incomplete oral absorption.Investigate the use of absorption enhancers or advanced drug delivery systems.
High Variability in Pharmacokinetic (PK) Data Differences in feeding status of animals (food effect).Standardize the feeding protocol. Administering Nirmatrelvir/Ritonavir with a high-fat meal can increase the rate and extent of absorption.
Inconsistent dosing technique.Ensure accurate oral gavage technique and consistent formulation preparation.
Genetic variability in metabolic enzymes among animal strains.Use a well-characterized and consistent animal strain for all experiments.
Unexpectedly High Plasma Clearance Induction of metabolic enzymes.Conduct in vitro studies to assess the potential for Nirmatrelvir to induce CYP enzymes.
Active renal or biliary excretion.Perform excretion studies to quantify the amount of unchanged drug in urine and feces.
Difficulty in Achieving Target Therapeutic Concentrations Suboptimal dose of the pharmacokinetic booster (e.g., Ritonavir).Titrate the dose of Ritonavir to achieve the desired level of CYP3A4 inhibition and subsequent increase in Nirmatrelvir plasma concentrations.
High plasma protein binding of the booster.Be aware that Ritonavir has high plasma protein binding (98-99%), which could influence its free concentration and boosting effect.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Nirmatrelvir low when administered alone?

A1: Nirmatrelvir has low oral bioavailability primarily due to extensive first-pass metabolism in the gut and liver. The Cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its oxidative metabolism.

Q2: What is the mechanism of Ritonavir in improving Nirmatrelvir's bioavailability?

A2: Ritonavir is a potent inhibitor of CYP3A4. By inhibiting this enzyme, Ritonavir slows down the metabolism of Nirmatrelvir, leading to increased plasma concentrations and a longer half-life, thus enhancing its therapeutic effect.

Q3: What are the typical bioavailability values for Nirmatrelvir in different animal models?

A3: The oral bioavailability of Nirmatrelvir can vary between species. In rats, it has been reported to be moderate (34-50%), while in monkeys, it is low (8.5%), primarily due to differences in gastrointestinal metabolism.

Q4: How can I formulate Nirmatrelvir to improve its solubility and absorption?

A4: Nirmatrelvir is poorly soluble in water. One successful approach is to develop an oral liquid solution using co-solvents and surfactants. This can enhance solubility, prevent recrystallization in the gut, and significantly increase oral bioavailability compared to a tablet formulation.

Q5: What are the key pharmacokinetic parameters to measure in my animal studies?

A5: Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time for the plasma concentration to reduce by half.

  • Clearance: The rate at which the drug is removed from the body.

  • Volume of Distribution: The apparent volume into which the drug distributes in the body.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Nirmatrelvir in Animal Models

Animal Model Plasma Clearance (mL/min/kg) Half-life (hours) Oral Bioavailability (%) Mean Unbound Fraction in Plasma
Rat27.25.134-500.310 - 0.478
Monkey17.10.88.50.310 - 0.478

Table 2: Effect of Formulation on Nirmatrelvir Bioavailability in Rats

Formulation Relative Increase in AUC(0-t) Relative Increase in Cmax
Oral Liquid Solution (vs. Paxlovid® tablets)6.1 times5.5 times

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200 ± 20 g).

  • Acclimation: Acclimate rats for at least 7 days with a standard diet and controlled environmental conditions (25 ± 0.5°C and 60 ± 5% relative humidity).

  • Grouping: Randomly divide animals into experimental groups (e.g., control, test formulation, reference formulation). A typical group size is 5 rats.

  • Dosing:

    • For the intravenous (IV) group (to determine absolute bioavailability), administer Nirmatrelvir via the tail vein.

    • For oral groups, administer the formulation via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify Nirmatrelvir concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Liver (First-Pass Metabolism) cluster_4 Elimination Nirmatrelvir_Oral Nirmatrelvir (Oral Dose) Absorption Absorption Nirmatrelvir_Oral->Absorption Ritonavir_Oral Ritonavir (Oral Dose) Ritonavir_Oral->Absorption Nirmatrelvir_Plasma Nirmatrelvir in Plasma Absorption->Nirmatrelvir_Plasma Ritonavir_Plasma Ritonavir in Plasma Absorption->Ritonavir_Plasma Metabolism_Gut Gut Wall Metabolism Metabolism_Liver Hepatic Metabolism Nirmatrelvir_Plasma->Metabolism_Liver Metabolized by Excretion Renal/Biliary Excretion Nirmatrelvir_Plasma->Excretion CYP3A4 CYP3A4 Enzyme Ritonavir_Plasma->CYP3A4 Inhibits Metabolism_Liver->CYP3A4 Metabolites Inactive Metabolites Metabolism_Liver->Metabolites Forms

Caption: Nirmatrelvir's metabolic pathway and Ritonavir's mechanism of action.

G start Start: Bioavailability Study acclimation Animal Acclimation (7 days) start->acclimation grouping Random Grouping (IV and Oral Arms) acclimation->grouping dosing Dosing (IV or Oral Gavage) grouping->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Bioavailability Determination pk_calc->end

Caption: Workflow for a typical oral bioavailability study in an animal model.

References

Technical Support Center: Deunirmatrelvir Analytical Method Robustness Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for the robustness testing of analytical methods for Deunirmatrelvir.

Frequently Asked Questions (FAQs)

Q1: What is analytical method robustness testing?

A1: Analytical method robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1] It provides an indication of the method's reliability during normal usage and is a critical component of method validation, often performed during method optimization.[1] The goal is to identify which parameters significantly impact the results, allowing for the establishment of acceptable operational ranges.[2]

Q2: Why is robustness testing crucial for this compound analytical methods?

A2: Robustness testing is essential to ensure that an analytical method for this compound will provide consistent, reliable, and accurate results under the variable conditions of routine lab work.[2][3] Failure to demonstrate robustness can lead to regulatory scrutiny and questions about the method's validity. It ensures the method can be successfully transferred between different laboratories, instruments, and analysts without compromising performance. This is mandated by regulatory agencies like the FDA and EMA to validate method reliability.

Q3: What are the key parameters to evaluate in HPLC method robustness for this compound?

A3: For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for pharmaceutical analysis, several key parameters should be deliberately varied to test robustness. These include:

  • Mobile Phase Composition: Small changes in the ratio of solvents (e.g., ±2%).

  • Mobile Phase pH: Variations in the pH of the buffer (e.g., ±0.1-0.2 units).

  • Flow Rate: Altering the flow rate of the mobile phase (e.g., ±0.1 mL/min).

  • Column Temperature: Adjusting the column oven temperature (e.g., ±5°C).

  • Wavelength: Minor changes in the detector wavelength (e.g., ±2 nm).

  • Column: Using different batches or manufacturers of the same column type.

Q4: What are the typical acceptance criteria for a robustness test?

A4: The acceptance criteria for a robustness test are primarily based on the system suitability test (SST) results. For each deliberately varied condition, the SST parameters must meet the pre-defined acceptance criteria for the method. These typically include:

  • Resolution (Rs): The separation between the main analyte peak (this compound) and any adjacent peaks (e.g., impurities, co-administered drugs like Ritonavir) should be greater than a specified value, often ≥ 2.0.

  • Peak Tailing or Asymmetry Factor (T): The peak shape should remain acceptable, typically with a tailing factor not more than 2.0.

  • Theoretical Plates (N): A measure of column efficiency, which should remain above a certain threshold.

  • Relative Standard Deviation (%RSD): The precision of replicate injections should be within acceptable limits (e.g., <2%).

Q5: How is a robustness study typically designed?

A5: A robustness study begins by identifying the critical analytical variables that could influence the results. A variation range (lower and higher limits) is then defined for each parameter. The study can be performed using a "one-variable-at-a-time" (OVAT) approach, where each parameter is changed individually while others are kept constant. More advanced approaches like Design of Experiments (DoE) can also be used to study multiple variables and their interactions simultaneously.

Data Presentation: Quantitative Parameters

The following table summarizes typical parameters and their variation ranges for HPLC method robustness testing.

Table 1: Typical HPLC Robustness Parameters and Variation Ranges

ParameterTypical Nominal ValueTypical Variation RangePotential Impact if Method is Not Robust
Mobile Phase pH e.g., 4.0± 0.2 unitsShift in retention time, poor peak shape, loss of resolution
Mobile Phase Composition e.g., Buffer:ACN (40:60 v/v)± 2% absolute (e.g., 38:62 to 42:58)Significant shift in retention times, co-elution of peaks
Column Temperature e.g., 30°C± 5°CChanges in retention time and peak shape
Flow Rate e.g., 1.0 mL/min± 0.1 mL/minProportional change in retention times, potential pressure issues
Detection Wavelength e.g., 215 nm± 2 nmVariation in peak response and sensitivity
Column Lot/Batch e.g., C18, 150x4.6mm, 5µmAt least 2 different lotsChange in selectivity, retention time, and peak shape

Note: The nominal values are illustrative and should be based on the specific validated method for this compound.

Visualizations

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase cluster_outcome Outcome A 1. Identify Critical Method Parameters (pH, Temp, Flow Rate, etc.) B 2. Define Variation Ranges for Each Parameter A->B C 3. Prepare Samples and SST Solutions B->C D 4. Perform HPLC Runs Under Nominal Conditions C->D E 5. Perform HPLC Runs for Each Varied Condition D->E F 6. Collect Data: Retention Time, Peak Area, Resolution, Tailing Factor E->F G 7. Evaluate SST Results Against Acceptance Criteria F->G H 8. Analyze Impact of Variations G->H I Method is Robust H->I All SST Pass J Method is Not Robust H->J Any SST Fail K 9. Document Results in Validation Report I->K J->K

Caption: General Workflow for Analytical Method Robustness Testing.

Troubleshooting Guides

Issue 1: Variable or Drifting Retention Times

  • Possible Causes:

    • Mobile Phase pH Instability: The pH of the mobile phase buffer is not stable or was prepared incorrectly. For ionizable compounds, even minor pH shifts can cause significant changes in retention.

    • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase between runs or after a change in mobile phase composition.

    • Temperature Fluctuations: The laboratory or column oven temperature is not stable.

    • Pump or Leak Issues: Inconsistent flow from the HPLC pump or a leak in the system can cause fluctuating retention times.

  • Solutions:

    • Verify Mobile Phase: Prepare fresh mobile phase, ensuring accurate pH measurement. Use high-purity solvents and reagents.

    • Ensure Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.

    • Control Temperature: Use a column oven to maintain a constant, controlled temperature.

    • System Maintenance: Check the HPLC system for leaks, especially at fittings. Perform regular preventative maintenance on the pump seals.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Possible Causes:

    • Column Contamination or Degradation: The column may be contaminated with strongly retained sample components, or the stationary phase may be degrading.

    • Mismatched Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Extra-Column Effects: Excessive tubing length or volume between the injector and detector can cause band broadening.

    • Chemical Interactions: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause tailing.

  • Solutions:

    • Column Care: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, replace the column.

    • Match Sample Solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase.

    • Optimize System: Minimize the length and diameter of all connecting tubing.

    • Adjust Mobile Phase: For tailing peaks, consider adding a competing agent (like triethylamine for basic compounds) to the mobile phase or adjusting the pH.

Issue 3: System Suitability Test (SST) Failure During Robustness Testing

  • Possible Causes:

    • Parameter Variation Exceeds Method's Tolerance: The deliberate change in a parameter (e.g., a 2% change in mobile phase composition) is too large for the method to handle, indicating a lack of robustness for that specific parameter.

    • Interaction of Factors: The failure may be due to an interaction between varied parameters, which is more common when using a multi-variable design.

    • Underlying Method Weakness: The method may not be optimized enough for routine use, even under nominal conditions.

  • Solutions:

    • Re-evaluate Variation Range: If the SST fails at the tested range (e.g., pH ±0.2), but passes at a tighter range (e.g., pH ±0.1), the method is still usable, but requires stricter controls. This must be documented.

    • Method Re-optimization: If the method fails under slight variations, it may need to be re-optimized. This could involve selecting a different column, changing the buffer type, or adjusting the gradient profile to improve separation and make the method more resilient to small changes.

    • Document Findings: All failures and subsequent actions (like tightening parameter ranges or re-optimizing the method) must be thoroughly documented in the validation report.

G cluster_troubleshoot Troubleshooting Path cluster_robustness Robustness Assessment Start SST Failure (e.g., Resolution < 2.0) CheckParam Was the failure during a 'varied condition' run? Start->CheckParam NominalFail Failure also occurs at 'nominal' conditions CheckParam->NominalFail No VariedFail Failure ONLY occurs at 'varied' conditions CheckParam->VariedFail Yes CheckSystem Check HPLC System: Leaks, Pump, Detector NominalFail->CheckSystem IdentifyParam Identify the specific parameter causing failure VariedFail->IdentifyParam CheckConsumables Check Consumables: Mobile Phase, Column Age CheckSystem->CheckConsumables Reoptimize Method Re-optimization Required CheckConsumables->Reoptimize TightenRange Tighten the acceptable range for that parameter IdentifyParam->TightenRange Document Document new control range in method protocol TightenRange->Document

Caption: Troubleshooting Logic for HPLC Robustness Failures.

Experimental Protocols

Detailed Protocol: One-Variable-at-a-Time (OVAT) Robustness Study

This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for this compound.

  • Objective: To assess the analytical method's reliability when subjected to minor, deliberate changes in its operational parameters.

  • Materials & Equipment:

    • HPLC system with UV or PDA detector

    • Validated analytical column (e.g., C18) and a second column from a different batch

    • This compound reference standard and sample solutions

    • System Suitability Test (SST) solution (containing this compound and any critical related substances or internal standards)

    • High-purity solvents (e.g., Acetonitrile, Methanol) and buffer reagents (e.g., potassium phosphate)

    • Calibrated pH meter and analytical balance

  • Procedure:

    • Step 1: System Preparation and Initial SST

      • Prepare the mobile phase according to the nominal conditions of the analytical method.

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Perform an initial SST by making at least five replicate injections of the SST solution.

      • Verify that all SST parameters (Resolution, Tailing Factor, %RSD of peak area and retention time) meet the established acceptance criteria. Do not proceed if the initial SST fails.

    • Step 2: Analysis at Nominal Conditions

      • Inject the sample solution in triplicate under the nominal method conditions. This will serve as the control data.

    • Step 3: Parameter Variation Analysis

      • For each parameter listed in Table 1, modify it one at a time to its lower and upper limits. For each new condition:

        • a. Prepare the new mobile phase if required (e.g., altered pH or composition).

        • b. Equilibrate the system thoroughly with the new mobile phase.

        • c. Inject the SST solution to confirm system suitability under the varied condition.

        • d. If SST passes, inject the sample solution in triplicate.

        • e. Return the system to the nominal condition and re-equilibrate before varying the next parameter.

    • Step 4: Data Analysis and Evaluation

      • For each condition (nominal, low, and high for each parameter), calculate the mean and %RSD for retention time, peak area, tailing factor, and resolution.

      • Compare the SST results from each varied condition against the acceptance criteria.

      • Evaluate the magnitude of change in the results (e.g., retention time shift, change in peak area) caused by each parameter variation.

    • If all SST criteria are met across all tested variations, the method is considered robust.

    • If SST fails for any parameter, the method is not robust for that parameter at the tested range. The acceptable operational range for that parameter must be tightened, or the method must be re-optimized to be more resilient. All findings must be documented in the final validation report.

References

Deunirmatrelvir stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deunirmatrelvir. The information focuses on addressing common stability issues encountered in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The primary factors influencing this compound stability in solution are pH, temperature, and the presence of certain excipients. Forced degradation studies have shown that this compound is particularly susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3][4] While stable under oxidative and photolytic stress, exposure to strong acids or bases can lead to the formation of degradation products.[2]

Q2: What is the recommended pH range for maintaining this compound stability in aqueous solutions?

A2: this compound exhibits greater stability in neutral to slightly acidic conditions. Strong alkaline (e.g., 1 M NaOH) and acidic (e.g., 1 M HCl) conditions have been shown to cause significant degradation. For experimental purposes, it is advisable to maintain the pH of the solution within a range of 4 to 5 to ensure stability. The solubility of this compound does not appear to be significantly dependent on pH in the range of 1.2 to 8.0.

Q3: How should I store this compound solutions for short-term and long-term use?

A3: For short-term storage, solutions should be kept at refrigerated temperatures (4°C). For longer-term storage, freezing the solution is recommended, although freeze-thaw cycles should be minimized. A study on an oral liquid formulation of nirmatrelvir (closely related to this compound) demonstrated good physical and chemical stability for 90 days when stored at 4°C, 25°C, and 40°C in light-protected glass vials.

Q4: Can co-solvents or excipients impact the stability of this compound?

A4: Yes, excipients can significantly impact the stability of this compound. While co-solvents like propylene glycol and ethanol are used to enhance solubility in liquid formulations, interactions between the active pharmaceutical ingredient (API) and excipients can occur, potentially leading to degradation. It is crucial to conduct compatibility studies with any new excipients. For instance, hygroscopic excipients can absorb moisture, which may accelerate hydrolysis.

Troubleshooting Guide

Issue 1: Precipitation is observed in my this compound solution.

Possible Cause Troubleshooting Step
Supersaturation Liquid formulations can become supersaturated and thermodynamically unstable, leading to crystallization and precipitation. Ensure the concentration is within the solubility limits of your solvent system.
pH Shift A change in the solution's pH can affect solubility. Verify the pH of your solution and adjust if necessary to the optimal range (pH 4-5).
Temperature Fluctuation Changes in temperature can alter solubility. Ensure consistent storage temperatures. If the solution has been refrigerated or frozen, allow it to come to room temperature slowly and ensure complete dissolution before use.
Interaction with Container This compound may adsorb to certain plastics. It is recommended to use glass vials for storage.

Issue 2: Loss of this compound potency or activity in my assay.

Possible Cause Troubleshooting Step
Chemical Degradation This compound is prone to hydrolysis, especially in acidic or alkaline conditions. Prepare fresh solutions for critical experiments and store them appropriately. Use a stability-indicating analytical method, such as RP-HPLC, to check for the presence of degradation products.
Improper Storage Exposure to non-optimal temperatures or pH can accelerate degradation. Review your storage conditions and ensure they align with the recommendations (refrigerated, protected from light).
Freeze-Thaw Cycles Repeated freezing and thawing can degrade the compound. Aliquot your stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Stability Data

The following table summarizes the degradation of nirmatrelvir (a close analog of this compound) under various stress conditions as reported in the literature.

Stress ConditionTemperatureDurationDegradation (%)Reference
Alkaline Hydrolysis (0.1 M NaOH)60°C30 min~60.44%
Acidic Hydrolysis (1 M HCl)90°C1 hourSignificant
Acidic Hydrolysis (1 M HCl)70°C1 hourSignificant
Alkaline Hydrolysis (0.1 M NaOH)70°C30 minSignificant
Oxidative (30% H₂O₂)60°C30 minStable
Oxidative (30% H₂O₂)70°C30 minSignificant
Thermal80°C2 hoursSignificant
Photolytic (Sunlight)Room Temp4 hoursStable

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at a specified temperature (e.g., 70-90°C) for a defined period (e.g., 1 hour).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH and incubate at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes).

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and incubate at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes).

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a set duration (e.g., 2 hours).

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 4 hours).

3. Sample Analysis:

  • After the stress period, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating RP-HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for an RP-HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 210 nm or 225 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare this compound Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize dilute Dilute Samples neutralize->dilute hplc_analysis RP-HPLC Analysis dilute->hplc_analysis data_analysis Quantify this compound & Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting this compound Solution Instability start Unexpected Experimental Result (e.g., Precipitation, Low Potency) outcome1 Precipitation Observed start->outcome1 outcome2 Potency Loss Detected start->outcome2 check_solution_prep Review Solution Preparation Protocol action_solubility Adjust Concentration or Solvent System check_solution_prep->action_solubility check_storage Verify Storage Conditions (Temp, Light, Container) action_storage Correct Storage Procedures (Aliquot, Use Glassware) check_storage->action_storage check_ph Measure pH of Solution action_ph Adjust pH to Optimal Range (4-5) check_ph->action_ph run_hplc Perform Stability-Indicating RP-HPLC Analysis action_degradation Prepare Fresh Solution Minimize Exposure to Stressors run_hplc->action_degradation outcome1->check_solution_prep outcome1->check_ph outcome2->check_storage outcome2->run_hplc

Caption: Troubleshooting logic for this compound solution issues.

References

Technical Support Center: Synthesis of Deunirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing epimerization during the synthesis of Deunirmatrelvir and related compounds. Epimerization, the undesirable inversion of a stereocenter, is a critical challenge in the synthesis of chiral molecules like this compound, particularly at the α-carbon of the L-tert-leucine residue. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help maintain stereochemical integrity throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis and why is it a concern?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the synthesis of this compound, the chiral center of the L-tert-leucine fragment is particularly susceptible to epimerization, which would lead to the formation of a diastereomer. These diastereomeric impurities can be difficult to separate from the desired product and may exhibit different pharmacological and toxicological profiles, compromising the safety and efficacy of the final drug substance.[1][2]

Q2: Which step in the this compound synthesis is most prone to epimerization?

A2: The coupling of the N-protected L-tert-leucine moiety to the adjacent amine is the most critical step for epimerization. This is an amide bond formation, and the conditions used for this reaction, including the choice of coupling reagent, base, and solvent, can significantly influence the degree of epimerization.[3][4]

Q3: What are the primary causes of epimerization during the amide coupling step?

A3: Epimerization during peptide coupling is primarily caused by the abstraction of the acidic α-proton of the activated carboxylic acid. This can be facilitated by the use of strong, sterically unhindered bases and prolonged reaction times. The resulting planar enolate intermediate can be protonated from either face, leading to a loss of stereochemical purity. Certain coupling reagents that form highly reactive intermediates can also increase the risk of epimerization.[5]

Q4: Are there any recommended methods to minimize epimerization in this compound synthesis?

A4: Yes, several strategies have been shown to be effective. These include the use of specific "epimerization-free" coupling reagents like propane phosphonic acid anhydride (T3P®), employing a multicomponent synthesis approach which has been shown to be highly diastereoselective, and using specific additives that can suppress epimerization.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common issues encountered during the synthesis of this compound that can lead to epimerization.

Problem Probable Cause Suggested Solution
High levels of the undesired diastereomer are detected after the L-tert-leucine coupling step. The coupling reagent and/or base are promoting epimerization.Switch to a coupling reagent known for low epimerization, such as T3P®. Use a weaker, more sterically hindered base like pyridine instead of DIPEA.
The reaction temperature is too high or the reaction time is too long.Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to minimize the reaction time.
The solvent is promoting epimerization.Polar aprotic solvents like DMF can sometimes facilitate epimerization. Consider screening less polar solvents.
Epimerization is observed even with recommended "low-epimerization" coupling reagents. The quality of the starting materials is poor, or they contain impurities that catalyze epimerization.Ensure all reactants and solvents are of high purity and anhydrous.
The work-up procedure is causing epimerization.Avoid harsh acidic or basic conditions during the work-up. Maintain a neutral pH where possible.
Difficulty in separating the desired product from the epimeric impurity. The diastereomers have very similar chromatographic properties.Utilize chiral HPLC for analytical and preparative separations. Method development may be required to achieve baseline separation.

Quantitative Data on Epimerization

The selection of the coupling method has a significant impact on the stereochemical purity of the final product. Below is a summary of reported outcomes for different synthetic strategies.

Synthetic Method Coupling Reagent/Key Feature Reported Diastereomeric Ratio (dr) or Epimerization Level Reference
Multicomponent Synthesis Ugi-type three-component reaction>25:1 dr
Sustainable Synthesis Propane phosphonic acid anhydride (T3P®)A single diastereomer was obtained (minimal to no epimerization detected)
Pfizer's Original Synthesis (Intermediate Step) HATU / DIPEAYield of 50% for the coupled product, epimerization risk is noted in the literature for such reagents.
Alternative Amide Bond Formation DPDTC (2,2'-dipyridyl disulfide and triphenylphosphine)Prevents epimerization

Experimental Protocols

Protocol 1: Amide Coupling Using T3P® (Low Epimerization)

This protocol describes the use of propane phosphonic acid anhydride (T3P®) for the coupling of the N-protected L-tert-leucine with the corresponding amine, a method shown to produce the desired product as a single diastereomer.

Materials:

  • N-Boc-L-tert-leucine (1.0 eq)

  • Amine coupling partner (1.0 eq)

  • T3P® (50 wt% solution in EtOAc, 1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Toluene

Procedure:

  • To a solution of N-Boc-L-tert-leucine in anhydrous EtOAc, add DIPEA and cool the mixture to -10 °C.

  • Slowly add the T3P® solution dropwise, maintaining the temperature at -10 °C.

  • Stir the mixture at -10 °C for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine coupling partner in anhydrous EtOAc.

  • Add the solution of the amine coupling partner to the activated acid mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water.

  • Perform an aqueous work-up with 1 M HCl, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Multicomponent Synthesis of a Nirmatrelvir Analogue Core

This protocol outlines a highly diastereoselective Ugi-type three-component reaction to construct the core of a Nirmatrelvir analogue, which avoids traditional peptide coupling reagents.

Materials:

  • N-trifluoroacetyl-tert-leucine (1.0 eq)

  • Chiral bicyclic imine (1.0 eq)

  • Isocyanide component (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve N-trifluoroacetyl-tert-leucine in methanol.

  • Add the chiral bicyclic imine to the solution.

  • Add the isocyanide component to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • The reaction typically proceeds to completion with high diastereoselectivity (>25:1 dr).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then carried forward to the next steps, which may include saponification if an ester is present in the isocyanide component.

Protocol 3: Chiral HPLC Analysis of this compound Epimers

This protocol provides a general guideline for developing a chiral HPLC method to quantify the epimeric purity of this compound. Specific conditions will need to be optimized for the exact analogue.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Mobile Phase (starting conditions):

  • A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The ratio will need to be optimized to achieve separation.

Procedure:

  • Prepare a standard solution of the this compound reference standard and a sample of the synthesized material in a suitable solvent.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions onto the HPLC system.

  • Monitor the separation at a suitable UV wavelength.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the diastereomers.

  • Quantify the area of the peaks corresponding to the desired product and the epimeric impurity to determine the diastereomeric ratio.

Visualizations

Epimerization_Mechanism cluster_0 Epimerization Pathway Activated_Acid Activated L-tert-leucine Derivative Proton_Abstraction α-Proton Abstraction Activated_Acid->Proton_Abstraction Base Base (e.g., DIPEA) Base->Proton_Abstraction Enolate Planar Enolate Intermediate Proton_Abstraction->Enolate Protonation_L Re-protonation (retention) Enolate->Protonation_L Protonation_D Re-protonation (inversion) Enolate->Protonation_D L_Product Desired L-Product Protonation_L->L_Product D_Product Epimerized D-Product Protonation_D->D_Product

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting_Workflow Start Epimerization Detected in this compound Synthesis Check_Coupling Review Coupling Conditions Start->Check_Coupling Change_Reagent Switch to Low-Epimerization Reagent (e.g., T3P®) Check_Coupling->Change_Reagent Problematic Reagent Modify_Base Use Weaker/Sterically Hindered Base Check_Coupling->Modify_Base Strong Base Used Optimize_Conditions Optimize Temperature and Time Check_Coupling->Optimize_Conditions Harsh Conditions Check_Purity Verify Starting Material Purity Change_Reagent->Check_Purity Modify_Base->Check_Purity Optimize_Conditions->Check_Purity Purify_Materials Re-purify Starting Materials Check_Purity->Purify_Materials Impure Review_Workup Assess Work-up Procedure Check_Purity->Review_Workup Pure Purify_Materials->Review_Workup Neutralize_Workup Ensure Neutral pH During Work-up Review_Workup->Neutralize_Workup Harsh pH End Epimerization Minimized Review_Workup->End Neutral Neutralize_Workup->End

Caption: Troubleshooting workflow for epimerization.

References

Deunirmatrelvir Resistance Profiling and Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on deunirmatrelvir resistance profiling and mitigation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to characterize this compound resistance.

Issue 1: Inconsistent IC50/EC50 values in resistance profiling assays.

  • Question: We are observing high variability in our IC50/EC50 values when testing this compound against SARS-CoV-2 Mpro mutants. What could be the cause?

  • Answer: Variability in IC50/EC50 values can stem from several factors. Here are some common causes and troubleshooting steps:

    • Enzyme Quality and Concentration: Ensure the purity and concentration of your recombinant Mpro are consistent across experiments. Use freshly purified protein when possible, as freeze-thaw cycles can affect activity.

    • Substrate Concentration: The kinetic parameters of Mpro can be influenced by the substrate used. Ensure you are using a consistent batch and concentration of your FRET or other substrate.[1]

    • Assay Conditions: Maintain consistent buffer composition, pH, temperature, and incubation times. Small variations in these parameters can significantly impact enzyme kinetics.

    • Cell-Based Assay Variability: In cell-based or replicon assays, cell passage number, cell density, and transfection efficiency can all contribute to variability.[2][3][4] It is crucial to standardize these aspects of your protocol.

    • Compound Solubility: this compound, like many small molecules, can have solubility issues. Ensure it is fully dissolved in your assay buffer and consider the final DMSO concentration, keeping it low and consistent across wells.

Issue 2: Mpro mutant shows low enzymatic activity, making it difficult to assess resistance.

  • Question: Our Mpro mutant has very low catalytic activity compared to the wild-type, making it challenging to determine an accurate IC50 for this compound. How can we address this?

  • Answer: A significant loss of enzymatic fitness is a common issue with resistance mutations.[5] Here are some strategies:

    • Increase Enzyme Concentration: For biochemical assays, you may need to use a higher concentration of the mutant Mpro to achieve a sufficient signal-to-noise ratio.

    • Optimize Assay Sensitivity: If using a FRET-based assay, ensure your fluorophore and quencher pair are optimal and that your plate reader settings are maximized for sensitivity.

    • Consider Compensatory Mutations: Some resistance mutations are often accompanied by compensatory mutations that restore viral fitness. If you are studying a single point mutation that results in low activity, consider if it has been reported in combination with other mutations that might restore its function.

    • Replicon Assays: For highly attenuated mutants, a replicon-based assay might be more sensitive for detecting shifts in antiviral susceptibility, as it measures the overall replication capacity in a cellular context.

Issue 3: Difficulty in generating this compound-resistant replicons.

  • Question: We are trying to select for this compound resistance using a SARS-CoV-2 replicon system, but we are not observing the emergence of resistant colonies. What could be going wrong?

  • Answer: Selecting for resistance in a replicon system can be challenging. Consider the following:

    • Drug Concentration: The concentration of this compound used for selection is critical. If it is too high, it may completely inhibit replicon replication, preventing the emergence of any mutants. If it is too low, the selective pressure may be insufficient. A dose-response curve should be established to determine the appropriate selective concentration (e.g., EC90).

    • Passaging Strategy: Serial passaging with gradually increasing concentrations of the drug may be more effective than a single high-dose selection.

    • Replicon Fitness: The baseline replication fitness of your replicon can impact the ability to select for resistance. Ensure your wild-type replicon replicates efficiently in your chosen cell line.

    • Cell Line: The choice of host cell line can influence the outcomes of resistance selection studies. Some cell lines may be more permissive to replicon replication and the emergence of resistant variants.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a peptidometic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication. This compound's nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function and inhibiting viral replication.

Q2: What are the most common mutations associated with this compound resistance?

A2: Several mutations in the Mpro have been identified through in vitro selection and clinical observation that confer resistance to this compound. Some of the most frequently cited mutations include those at positions E166 (e.g., E166V), S144 (e.g., S144A/F/G/M/Y), M165 (e.g., M165T), H172 (e.g., H172Q/F), and Q192 (e.g., Q192T/S/V). The E166V mutation, in particular, has been shown to confer significant resistance.

Q3: How do these mutations lead to resistance?

A3: Resistance to this compound can occur through two primary mechanisms:

  • Direct Decrease in Drug Binding: Mutations in the Mpro active site, particularly in the S1 and S4 subsites, can directly reduce the binding affinity of this compound. This often comes at the cost of reduced enzymatic activity and viral fitness.

  • Enhancement of Enzyme Activity: Other mutations, for instance in the S2 and S4' subsites, can increase the catalytic efficiency of Mpro. These mutations can compensate for the loss of fitness caused by mutations that directly impact drug binding, leading to resistance while maintaining viral replication.

Q4: What are the primary methods for profiling this compound resistance?

A4: The two main approaches for profiling this compound resistance are:

  • Biochemical Assays: These assays use purified, recombinant Mpro (wild-type and mutant) and a substrate (often a FRET-based peptide) to directly measure the inhibitory activity of this compound and determine parameters like IC50 and Ki values.

  • Cell-Based Assays: These include antiviral assays using infectious SARS-CoV-2 or, more commonly for safety and throughput, non-infectious replicon systems. Replicon assays measure the effect of the drug on viral RNA replication in a cellular environment, providing EC50 values.

Q5: What strategies are being explored to mitigate this compound resistance?

A5: Strategies to overcome this compound resistance primarily focus on the development of next-generation Mpro inhibitors. Key approaches include:

  • Designing inhibitors with different binding modalities: Creating drugs that bind to different regions of the Mpro active site or have more conformational flexibility may allow them to evade resistance mutations.

  • Developing inhibitors with improved potency: A more potent inhibitor may be effective even against mutants that show reduced binding affinity.

  • Combination therapy: As with other antiviral treatments, combining Mpro inhibitors with drugs that have different mechanisms of action could reduce the likelihood of resistance emerging.

Quantitative Data Summary

Table 1: this compound Resistance Profile of Key Mpro Mutants

Mpro MutantFold Change in IC50/Ki (vs. WT)Fold Change in Enzymatic Activity (kcat/Km vs. WT)Reference(s)
S144M19.2 - 38.00.125
S144F19.2 - 38.00.17
S144A19.2 - 38.00.56
S144G19.2 - 38.00.38
S144Y19.2 - 38.00.13
M165T>10<10-fold change
E166V~55 - 100~0.05
E166G>10<10-fold change
H172Q>10<10-fold change
H172F>10<10-fold change
Q192T>10<10-fold change

Note: Fold changes are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Biochemical Mpro Inhibition Assay (FRET-based)

  • Reagents and Materials:

    • Purified recombinant wild-type and mutant SARS-CoV-2 Mpro.

    • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

    • Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • This compound stock solution in DMSO.

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • In a 384-well plate, add 5 µL of each this compound dilution to the appropriate wells. Include wells with assay buffer and DMSO as no-drug and vehicle controls, respectively.

    • Add 10 µL of Mpro solution (e.g., 160 nM final concentration) to each well and incubate at 30°C for 30 minutes.

    • Initiate the reaction by adding 5 µL of the FRET substrate (e.g., 20 µM final concentration).

    • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for at least 15 minutes.

    • Calculate the initial reaction velocities (v) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition [(1 - v_inhibitor / v_control) * 100] against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: SARS-CoV-2 Replicon Assay for Antiviral Activity

  • Reagents and Materials:

    • Huh7 cells (or other suitable cell line).

    • SARS-CoV-2 replicon plasmid (containing a reporter gene like luciferase or GFP).

    • In vitro transcription kit.

    • Electroporator and cuvettes.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution in DMSO.

    • 384-well clear-bottom plates.

    • Luciferase assay reagent or high-content imager for GFP.

  • Procedure:

    • Linearize the replicon plasmid and perform in vitro transcription to generate replicon RNA.

    • Harvest Huh7 cells and resuspend them in an appropriate electroporation buffer.

    • Mix the cells with the in vitro transcribed replicon RNA and electroporate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Seed the electroporated cells into 384-well plates containing the serially diluted this compound.

    • Incubate the plates at 37°C with 5% CO2 for 24-48 hours.

    • If using a luciferase reporter, add the luciferase assay reagent and measure luminescence. If using a GFP reporter, quantify the number of GFP-positive cells using a high-content imager.

    • Separately, assess cell viability using an appropriate assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).

    • Plot the percentage of inhibition of reporter signal against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

Deunirmatrelvir_MoA cluster_virus SARS-CoV-2 Life Cycle Viral_RNA Viral RNA Genome Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound.

Resistance_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based (Replicon) Assay Start_B Start: Purified Mpro (WT & Mutant) Incubate_Drug Incubate Mpro with this compound Start_B->Incubate_Drug Add_Substrate Add FRET Substrate Incubate_Drug->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End_B Result: IC50 Shift Calculate_IC50->End_B Start_C Start: Replicon RNA (WT & Mutant) Electroporate Electroporate RNA into Cells Start_C->Electroporate Plate_Cells Plate Cells with this compound Electroporate->Plate_Cells Incubate_Cells Incubate 24-48h Plate_Cells->Incubate_Cells Measure_Reporter Measure Reporter (Luc/GFP) Incubate_Cells->Measure_Reporter Calculate_EC50 Calculate EC50 Measure_Reporter->Calculate_EC50 End_C Result: EC50 Shift Calculate_EC50->End_C

Caption: Experimental workflow for resistance profiling.

Resistance_Mitigation_Logic Observe Observe Resistance Mutations in Mpro (e.g., E166V) Analyze Analyze Mechanism Reduced Drug Binding Compensatory Effects Observe->Analyze Strategize Develop Mitigation Strategy Design New Inhibitors Combination Therapy Analyze->Strategize Design New Inhibitor Design Altered Binding Mode Increased Flexibility Enhanced Potency Strategize:s1->Design Test Test New Strategies In Vitro & In Vivo Strategize:s2->Test Design->Test

Caption: Logical flow for mitigating this compound resistance.

References

Technical Support Center: Deunirmatrelvir Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Deunirmatrelvir.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound and how do they impact crystallization?

A1: this compound is known to exhibit polymorphism, with at least two anhydrous polymorphs identified, referred to as Form 1 and Form 4.[1][2][3] These forms are enantiotropically related, with a transition temperature of approximately 17°C.[1][2] Form 1 is the more stable form above this temperature, while Form 4 is more stable below it. This thermodynamic relationship is a critical factor to consider during crystallization, as the desired polymorph can be targeted by controlling the temperature. The presence of distinct polymorphs can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including solubility, dissolution rate, and stability. Therefore, controlling the crystallization process to consistently produce the desired polymorph is essential for drug product quality and performance.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: this compound's solubility has been characterized in a range of organic solvents. It is freely soluble in dimethyl sulfoxide and methanol, soluble in acetonitrile and dehydrated ethanol, sparingly soluble in ethyl acetate, and slightly soluble in tert-butyl methyl ether. It is practically insoluble in water and heptane. The choice of solvent system is crucial for successful crystallization. A common strategy for this compound and related compounds involves using a solvent in which the compound is reasonably soluble, and then introducing an anti-solvent to induce precipitation. For example, systems like isopropyl acetate/heptane and ethyl acetate/n-heptane have been used for the crystallization of related compounds.

Q3: How do impurities affect the crystallization of this compound?

A3: Impurities can have a significant impact on the crystallization process and the quality of the final API. Structurally related impurities can influence the polymorphic outcome, potentially leading to the formation of a metastable form. Impurities can also affect the crystal habit (shape) and size, and in some cases, inhibit nucleation or crystal growth altogether. The presence of impurities can lead to a decrease in product recovery and purity. Therefore, it is crucial to use high-purity starting materials and to design crystallization processes that effectively purge impurities.

Q4: What are the primary methods for inducing crystallization of this compound?

A4: The most common methods for inducing crystallization of small molecule pharmaceuticals like this compound are cooling crystallization, anti-solvent addition, and evaporation crystallization.

  • Cooling Crystallization: This technique is effective for compounds that have a significant decrease in solubility with decreasing temperature. A saturated solution at a higher temperature is slowly cooled to induce supersaturation and crystallization.

  • Anti-solvent Crystallization: This method involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent. This reduces the overall solubility of the compound, leading to crystallization. The rate of anti-solvent addition is a critical parameter to control crystal size and morphology.

  • Evaporation Crystallization: This involves slowly evaporating the solvent from a solution, which increases the concentration of the solute and leads to supersaturation and crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crystallization experiments.

Problem Potential Cause Troubleshooting Steps
No crystals form - Solution is not supersaturated.- Nucleation is inhibited.- Increase Supersaturation: Evaporate some of the solvent or add more anti-solvent.- Induce Nucleation: Scratch the inside of the flask with a glass rod. Add a seed crystal of this compound. Cool the solution to a lower temperature.
Oiling out (formation of a liquid phase instead of solid crystals) - High degree of supersaturation.- Presence of impurities.- Inappropriate solvent system.- Reduce Supersaturation: Dilute the solution with more solvent and attempt a slower crystallization process (e.g., slower cooling or anti-solvent addition).- Improve Purity: Purify the starting material to remove impurities that may inhibit crystallization.- Solvent System Optimization: Experiment with different solvent/anti-solvent combinations.
Formation of very fine needles or small crystals - Rapid nucleation due to high supersaturation.- Fast cooling or rapid addition of anti-solvent.- Control Nucleation and Growth: Decrease the cooling rate or the rate of anti-solvent addition. Use a higher crystallization temperature. Reduce the initial concentration of the solution.
Poor crystal yield - Incomplete crystallization.- Significant solubility of the compound in the mother liquor.- Maximize Crystallization: Ensure the solution is cooled to the optimal low temperature for a sufficient amount of time. Increase the proportion of anti-solvent in the final mixture.
Inconsistent polymorphic form - Crystallization temperature is near the polymorphic transition temperature (around 17°C).- Different solvent systems or impurity profiles.- Control Temperature: Carefully control the crystallization temperature to target the desired polymorph (above 17°C for Form 1, below for Form 4).- Use Seed Crystals: Seed the solution with the desired polymorph to direct crystallization.- Standardize the Process: Ensure consistent solvent systems, purity of starting materials, and processing conditions.

Data Presentation

Table 1: Solubility of Nirmatrelvir (as a proxy for this compound) in Various Solvents

SolventSolubility CategoryReference
Dimethyl sulfoxide (DMSO)Freely Soluble
MethanolFreely Soluble
AcetonitrileSoluble
Dehydrated EthanolSoluble
Ethyl AcetateSparingly Soluble
tert-Butyl Methyl Ether (MTBE)Slightly Soluble
WaterPractically Insoluble
HeptanePractically Insoluble
Isopropyl AcetatePractically Soluble
1-ButanolPractically Soluble
Methyl Isobutyl KetonePractically Soluble
AnisoleSparingly Soluble
n-Propyl AcetateSparingly Soluble
n-Butyl AcetateSparingly Soluble

Note: This data is for Nirmatrelvir and should be used as a guideline for this compound. "Practically Soluble" and "Sparingly Soluble" are qualitative terms from the cited literature.

Table 2: Quantitative Solubility of Nirmatrelvir Form 1 in Select Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10^3)
1-Butanol293.151.58
313.153.45
333.157.02
Isopropyl Acetate293.152.15
313.154.98
333.1510.51
Nitromethane293.151.23
313.152.99
333.156.64

Data extracted from the Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropyl acetate) at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10°C per hour). A programmable cooling bath is recommended for precise temperature control.

  • Seeding (Optional but Recommended): Once the solution reaches a temperature slightly above the expected nucleation point, add a small amount of pure this compound seed crystals of the desired polymorph.

  • Maturation: Hold the suspension at the final, lower temperature (e.g., 0-5°C) for a period of time (e.g., 2-4 hours) with gentle stirring to allow for complete crystallization and crystal growth.

  • Isolation: Filter the crystals using a Buchner funnel and wash with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

Protocol 2: Anti-solvent Crystallization of this compound

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to form a concentrated solution.

  • Anti-solvent Addition: To the stirred solution, add a miscible anti-solvent (e.g., n-heptane) dropwise at a constant rate. The solution will become cloudy as nucleation begins.

  • Seeding (Optional but Recommended): Just before the solution becomes turbid, add a small amount of pure this compound seed crystals of the desired polymorph.

  • Maturation: After the anti-solvent addition is complete, continue to stir the resulting slurry at room temperature for 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small volume of the anti-solvent.

  • Drying: Dry the crystalline product under vacuum.

Mandatory Visualization

G Troubleshooting Logic for this compound Crystallization start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil fine_needles Fine Needles / Small Crystals check_crystals->fine_needles Fine/Small good_crystals Good Quality Crystals check_crystals->good_crystals Yes increase_supersat Increase Supersaturation (Evaporate Solvent / Add Anti-solvent) no_crystals->increase_supersat reduce_supersat Reduce Supersaturation (Dilute / Slower Process) oiling_out->reduce_supersat control_kinetics Control Kinetics (Slower Cooling / Slower Anti-solvent Addition) fine_needles->control_kinetics check_yield Check Yield good_crystals->check_yield induce_nucleation Induce Nucleation (Scratch / Seed / Cool) increase_supersat->induce_nucleation purify_material Purify Starting Material reduce_supersat->purify_material optimize_solvent Optimize Solvent System purify_material->optimize_solvent low_yield Low Yield check_yield->low_yield Low good_yield Good Yield check_yield->good_yield Good maximize_cryst Maximize Crystallization (Lower Temp / More Anti-solvent) low_yield->maximize_cryst check_polymorph Check Polymorph good_yield->check_polymorph wrong_polymorph Incorrect Polymorph check_polymorph->wrong_polymorph Incorrect correct_polymorph Correct Polymorph check_polymorph->correct_polymorph Correct control_temp Control Temperature (Target >17°C for Form 1) wrong_polymorph->control_temp end Successful Crystallization correct_polymorph->end use_seeds Use Seed Crystals of Desired Polymorph control_temp->use_seeds

Caption: Troubleshooting workflow for this compound crystallization.

G Experimental Workflow for Anti-solvent Crystallization start Start dissolve Dissolve this compound in a suitable solvent start->dissolve filter_solution Filter solution to remove insoluble impurities dissolve->filter_solution add_antisolvent Add anti-solvent at a controlled rate with stirring filter_solution->add_antisolvent seeding Optional: Add seed crystals of the desired polymorph add_antisolvent->seeding maturation Stir the slurry for maturation add_antisolvent->maturation seeding->maturation filtration Filter the crystals maturation->filtration washing Wash crystals with cold anti-solvent filtration->washing drying Dry the crystals under vacuum washing->drying characterization Characterize the final product (e.g., PXRD, DSC, HPLC) drying->characterization end End characterization->end

Caption: Step-by-step workflow for anti-solvent crystallization.

References

Technical Support Center: Deunirmatrelvir Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deunirmatrelvir. The information is designed to address specific issues encountered during in vitro experiments aimed at characterizing its dose-response profile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] Mpro is a viral cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[2][3] this compound contains a nitrile warhead that covalently reacts with the catalytic cysteine residue in the Mpro active site, thereby blocking its enzymatic activity and inhibiting viral proliferation. Due to the high conservation of the Mpro active site across coronaviruses, this compound may exhibit broad-spectrum activity.

Q2: Why is this compound often administered with Ritonavir in clinical settings?

A2: In clinical applications, the active ingredient (analogous to Nirmatrelvir) is co-administered with Ritonavir. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing this compound. By inhibiting CYP3A4, Ritonavir acts as a pharmacokinetic enhancer, slowing down the breakdown of this compound and increasing its plasma concentration and half-life to maintain therapeutic levels. For in vitro enzymatic or cell-based assays, Ritonavir is not required.

Q3: My this compound shows potent enzymatic inhibition (low IC50) but weak antiviral activity in cell-based assays (high EC50). What could be the cause?

A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target (Mpro).

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). Some studies with analogous compounds have shown that using a P-gp inhibitor can improve apparent in vitro efficacy in certain cell lines.

  • Compound Stability: this compound could be unstable in the cell culture medium or be rapidly metabolized by intracellular enzymes not inhibited by Ritonavir.

  • Cell Line Choice: The cell line used for the antiviral assay may not be suitable. For example, some cell lines may have low expression of the necessary viral entry factors or have robust intrinsic antiviral pathways that mask the compound's effect.

Q4: I am observing high variability in my dose-response curves. What are the common sources of error?

A4: High variability can undermine the reliability of your results. Consider these potential sources:

  • Compound Preparation: Ensure accurate serial dilutions and thorough mixing. Inaccurate pipetting is a frequent cause of variability. Use calibrated pipettes and low-binding labware.

  • Enzyme/Virus Stock: Use a consistent, well-characterized stock of Mpro enzyme or SARS-CoV-2 virus. Repeated freeze-thaw cycles can reduce activity. Aliquot stocks to minimize this.

  • Cell Health and Density: In cell-based assays, ensure cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or unhealthy cells will yield inconsistent results.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations. Small deviations can lead to significant differences in outcomes.

  • Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outer wells for critical measurements or ensure proper humidification during incubation.

Q5: How do SARS-CoV-2 variants and mutations in Mpro affect the efficacy of this compound?

A5: While Mpro is highly conserved, certain mutations can confer resistance. Studies on the analogous compound Nirmatrelvir have shown that mutations in the Mpro substrate-binding pocket can reduce inhibitor binding. For example, mutations at the S1 and S4 subsites can decrease binding affinity, while mutations at other sites might unexpectedly increase the protease's catalytic activity, compensating for fitness loss. However, most studies to date have found that Nirmatrelvir retains potent activity against the Mpro of major variants of concern, including Alpha, Beta, Delta, Gamma, and Omicron. When investigating new variants, it is crucial to re-evaluate the dose-response curve.

Troubleshooting Guides

Issue 1: No or Weak Inhibition in FRET-Based Mpro Assay
Potential Cause Verification Step Recommended Solution
Inactive Enzyme Run a positive control (enzyme + substrate, no inhibitor) and a known inhibitor control.Use a fresh aliquot of Mpro. Verify enzyme activity and concentration.
Compound Degradation Check the compound's purity and stability in the assay buffer.Prepare fresh stock solutions. Store aliquots at -80°C and protect from light.
Incorrect Substrate Verify the sequence and concentration of the FRET peptide substrate.Use a validated Mpro substrate. Ensure the final concentration is appropriate for the enzyme kinetics (e.g., at or below the Km).
Assay Buffer Issues Confirm the pH and composition of the buffer (e.g., presence of required salts and reducing agents like DTT).Prepare fresh buffer according to a validated protocol. Ensure all components are at the correct final concentration.
Issue 2: High Cytotoxicity in Cell-Based Antiviral Assay
Potential Cause Verification Step Recommended Solution
Compound-Induced Cytotoxicity Run a parallel cytotoxicity assay on uninfected cells with the same concentrations of this compound.Determine the 50% cytotoxic concentration (CC50). Calculate the Selectivity Index (SI = CC50 / EC50). A high SI (>10) indicates a good therapeutic window.
Solvent Toxicity Test the effect of the vehicle (e.g., DMSO) on cell viability at the highest concentration used in the experiment.Ensure the final vehicle concentration is non-toxic to the cells (typically ≤0.5% DMSO).
Unhealthy Cells Visually inspect cells for proper morphology and confluence before starting the experiment.Use cells at optimal passage number and density. Ensure proper aseptic technique to avoid contamination.
Assay Duration Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours).Optimize the incubation time to maximize the antiviral effect while minimizing non-specific cytotoxicity.

Data Presentation

Table 1: In Vitro Efficacy of Nirmatrelvir Against SARS-CoV-2 Mpro from Various Variants

Data presented here is for Nirmatrelvir, which serves as a proxy for this compound.

SARS-CoV-2 VariantMpro Mutation(s)Ki (nM)Fold Change vs. Wildtype
Wildtype (WA1)None0.9331.0
Alpha (B.1.1.7)K90R0.8270.89
Beta (B.1.351)K90R1.131.21
Gamma (P.1)K90R0.8210.88
Lambda (C.37)G15S1.041.11
Omicron (B.1.1.529)P132H0.6350.68
(Source: Adapted from in vitro biochemical enzymatic assays.)

Table 2: Antiviral Activity of Selected Mpro Inhibitors in Cell Culture

This table provides comparative data to benchmark this compound experiments.

CompoundCell LineAssay TypeEC50 (µM)
NirmatrelvirVeroE6-eGFPAntiviral Activity0.123
Compound A9VeroE6-eGFPAntiviral Activity0.18
WU-04VeroE6-eGFPAntiviral Activity0.042
MPI8Vero E6CPE-based Antiviral0.03
(Source: Data compiled from multiple studies for context.)

Experimental Protocols & Visualizations

Mechanism of Action of this compound

This compound acts by inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme critical for the viral life cycle. Mpro cleaves the viral polyprotein into individual proteins necessary for viral replication. By blocking this step, this compound halts the maturation of the virus.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug This compound Intervention Viral_RNA Viral RNA Entry Translation Translation to Polyproteins (pp1a, pp1ab) Viral_RNA->Translation Cleavage Polyprotein Cleavage Translation->Cleavage Replication Viral Replication & Assembly Cleavage->Replication Mpro Main Protease (Mpro) Cleavage->Mpro mediated by Release New Virion Release Replication->Release Mpro->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro blocks

Caption: this compound inhibits the SARS-CoV-2 Mpro, blocking polyprotein cleavage.

Protocol 1: FRET-Based Mpro Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Reagent Preparation :

    • Assay Buffer : 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Mpro Enzyme : Dilute SARS-CoV-2 Mpro to a 2X final concentration (e.g., 300 nM) in assay buffer.

    • FRET Substrate : Prepare a fluorescently labeled peptide substrate recognized by Mpro. Dilute to a 2X final concentration (e.g., 20 µM) in assay buffer.

    • This compound : Prepare a 10-point serial dilution series in 100% DMSO. Then, dilute this series into the assay buffer to a 5X final concentration.

  • Assay Procedure :

    • Add 10 µL of 5X this compound dilution or vehicle control (DMSO in assay buffer) to the wells of a black 96-well plate.

    • Add 30 µL of assay buffer.

    • Add 10 µL of 2X Mpro enzyme solution to initiate the reaction. For a no-enzyme control, add 10 µL of assay buffer instead.

    • Incubate the plate at 37°C for 15 minutes with gentle agitation.

    • Initiate the cleavage reaction by adding 10 µL of 2X FRET substrate to all wells.

    • Immediately place the plate in a fluorescent plate reader.

  • Data Acquisition and Analysis :

    • Monitor the increase in fluorescence intensity (due to cleavage of the FRET pair) over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.

    • Calculate the initial reaction velocity (V) for each concentration of this compound.

    • Normalize the data by setting the velocity of the vehicle control (no inhibitor) to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add Compound/Vehicle to 96-well Plate A->C B Prepare 2X Mpro and 2X FRET Substrate D Add Mpro Enzyme & Incubate (15 min) B->D C->D E Add FRET Substrate to Start Reaction D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Velocities F->G H Plot % Inhibition vs. [Compound] G->H I Calculate IC50 via Non-linear Regression H->I

Caption: Workflow for determining IC50 using a FRET-based protease assay.

Protocol 2: Cell-Based Antiviral & Cytotoxicity Assay

This protocol describes how to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in parallel.

  • Cell Seeding : Seed a susceptible cell line (e.g., Vero E6) into two separate 96-well plates at a density that will result in 80-90% confluence at the end of the assay. Incubate for 24 hours.

  • Compound Addition : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions to both plates. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Infection (Antiviral Plate Only) :

    • To the antiviral plate , add SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01).

    • To the cytotoxicity plate , add only culture medium (mock infection).

  • Incubation : Incubate both plates for a period sufficient for the virus to cause a significant cytopathic effect (CPE) in the "virus only" control wells (e.g., 48-72 hours).

  • Assay Readout :

    • Visually inspect for CPE.

    • Quantify cell viability in both plates using a suitable method, such as an MTS or MTT assay, which measures metabolic activity.

    • Read the absorbance on a plate reader.

  • Data Analysis :

    • For the EC50 (Antiviral Plate) : Normalize the data using the "cells only" control (100% viability) and the "virus only" control (0% viability). Plot the percentage of CPE inhibition against the log concentration of this compound and fit the curve to determine the EC50.

    • For the CC50 (Cytotoxicity Plate) : Normalize the data using the "cells only" control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and fit the curve to determine the CC50.

    • Calculate the Selectivity Index (SI) : SI = CC50 / EC50.

G start High Variability or Unexpected Results? q1 Is the enzymatic IC50 value as expected? start->q1 q2 Is the antiviral EC50 value as expected? q1->q2 Yes a1_no Check Enzyme Activity & Compound Integrity q1->a1_no No q3 Is cytotoxicity (CC50) observed at low concentrations? q2->q3 Yes a2_no Check Cell Permeability, Efflux, & Compound Stability q2->a2_no No a3_yes Differentiate from Antiviral Effect. Calculate Selectivity Index. q3->a3_yes Yes end Optimize Assay Conditions & Re-evaluate q3->end No a1_no->end a2_no->end a3_yes->end

Caption: Troubleshooting flowchart for this compound dose-response experiments.

References

Validation & Comparative

A Comparative Efficacy Analysis: Deunirmatrelvir vs. Nirmatrelvir in SARS-CoV-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the efficacy of deunirmatrelvir and nirmatrelvir, two antiviral agents targeting SARS-CoV-2. The information presented is based on available experimental and clinical data to facilitate an objective evaluation for research and development purposes.

Executive Summary: Extensive searches for "this compound" did not yield any specific data, suggesting it may be a lesser-known compound, a developmental precursor, or a misnomer. In contrast, nirmatrelvir, a key component of the COVID-19 therapeutic Paxlovid, is well-documented. This guide will focus on the established efficacy of nirmatrelvir and, where applicable, will draw comparisons with other relevant antivirals based on the available literature.

Nirmatrelvir: Mechanism of Action and Efficacy Profile

Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro)[1][2][3]. This enzyme is critical for the cleavage of viral polyproteins into functional proteins required for viral replication[2][4]. By binding to the catalytic cysteine residue (Cys145) of Mpro, nirmatrelvir blocks this process, thereby halting viral proliferation.

To enhance its pharmacokinetic profile, nirmatrelvir is co-administered with ritonavir, a potent inhibitor of the CYP3A4 enzyme. Ritonavir slows the metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations.

cluster_virus SARS-CoV-2 Replication cluster_drug Nirmatrelvir's Inhibitory Action Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Inhibition Inhibits

Caption: Nirmatrelvir's mechanism of action against SARS-CoV-2.

Quantitative Data Summary

The following tables present a summary of the quantitative data on nirmatrelvir's efficacy from various studies.

Table 1: In Vitro Activity of Nirmatrelvir against SARS-CoV-2 Variants
SARS-CoV-2 Variant of Concern (VOC)Assay TypePotency Metric (nM)Reference
Alpha (B.1.1.7)Mpro Enzymatic Assay (Kᵢ)1.05
Beta (B.1.351)Mpro Enzymatic Assay (Kᵢ)0.933
Delta (B.1.617.2)Mpro Enzymatic Assay (Kᵢ)Not Specified
Gamma (P.1)Mpro Enzymatic Assay (Kᵢ)1.05
Lambda (C.37)Mpro Enzymatic Assay (Kᵢ)4.07
Omicron (B.1.1.529)Mpro Enzymatic Assay (Kᵢ)0.635
Omicron Subvariants (XBB1.5, JN.1)Live-virus Antiviral AssayMaintained Efficacy

Kᵢ (Inhibition Constant) represents the concentration required to produce half-maximum inhibition.

Table 2: Clinical Efficacy of Nirmatrelvir-Ritonavir in High-Risk, Non-Hospitalized Adults
Clinical TrialPrimary OutcomeEfficacy within 3 Days of Symptom OnsetEfficacy within 5 Days of Symptom OnsetReference
EPIC-HR COVID-19-related hospitalization or death by Day 2889% reduction in risk88% reduction in risk
Table 3: Real-World Effectiveness of Nirmatrelvir-Ritonavir
Study FocusPopulationKey FindingReference
Veterans Affairs Study U.S. VeteransLower 30-day risk of hospitalization and death
Ontario, Canada Study High-risk individuals during Omicron waveSignificantly reduced odds of hospitalization and death
Dubai Study High-risk patients during Omicron waveReduced COVID-19-related hospitalization and risk of long COVID

Experimental Protocols

In Vitro Mpro Enzymatic Assay

The inhibitory activity of nirmatrelvir against the main protease of various SARS-CoV-2 variants is determined through an in vitro enzymatic assay.

  • Recombinant Mpro Expression and Purification: The Mpro enzyme for each variant is expressed in a suitable system (e.g., E. coli) and purified.

  • Fluorescent Substrate: A synthetic peptide substrate that mimics the viral polyprotein cleavage site and is linked to a fluorophore and a quencher is used.

  • Enzymatic Reaction: The purified Mpro is incubated with the fluorescent substrate in the presence of varying concentrations of nirmatrelvir.

  • Signal Detection: Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. The reaction rate is monitored over time.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme kinetic models.

Start Start Prepare_Reagents 1. Prepare Recombinant Mpro, Fluorescent Substrate, and Nirmatrelvir dilutions Start->Prepare_Reagents Incubation 2. Incubate Mpro with Nirmatrelvir Prepare_Reagents->Incubation Add_Substrate 3. Add Fluorescent Substrate to Initiate Reaction Incubation->Add_Substrate Measure_Fluorescence 4. Monitor Fluorescent Signal Over Time Add_Substrate->Measure_Fluorescence Calculate_Ki 5. Calculate Inhibition Constant (Ki) Measure_Fluorescence->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for an in vitro Mpro enzymatic inhibition assay.

EPIC-HR Clinical Trial Protocol

The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a pivotal Phase 2/3 trial.

  • Design: Randomized, double-blind, placebo-controlled study.

  • Participants: 2,246 symptomatic, unvaccinated, non-hospitalized adults with confirmed COVID-19 at high risk for progression to severe disease.

  • Intervention: Participants were randomized to receive either nirmatrelvir (300 mg) plus ritonavir (100 mg) or a placebo every 12 hours for five days.

  • Primary Endpoint: The primary outcome was the risk of COVID-19-related hospitalization or death from any cause through Day 28.

Conclusion

Nirmatrelvir has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants and significant clinical efficacy in reducing severe outcomes in high-risk patient populations. The robust body of evidence supports its role as a primary oral antiviral for the treatment of mild to moderate COVID-19. Due to the lack of available data for "this compound," a direct comparison of efficacy is not possible at this time. Further research would be required to characterize this compound and establish its potential therapeutic value.

References

A Comparative Analysis of Deunirmatrelvir (Nirmatrelvir) and Other Protease Inhibitors Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Deunirmatrelvir, the active component of Paxlovid (Nirmatrelvir/ritonavir), with other prominent protease inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The analysis is supported by experimental data on efficacy, pharmacokinetics, and clinical outcomes, offering a comprehensive resource for the scientific community.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for antiviral drug development. Nirmatrelvir, an orally bioavailable protease inhibitor, has emerged as a key therapeutic agent in the management of COVID-19.[3][4][5] This guide compares nirmatrelvir with other notable Mpro inhibitors, including ensitrelvir, lopinavir, boceprevir, and the preclinical compound GC-376.

Mechanism of Action of SARS-CoV-2 Main Protease Inhibitors

SARS-CoV-2 Mpro is a cysteine protease that processes the viral polyproteins pp1a and pp1ab at multiple cleavage sites. Inhibition of Mpro blocks this crucial step, thereby halting viral replication. The inhibitors discussed in this guide are peptidomimetic compounds that bind to the active site of the Mpro. Nirmatrelvir, for instance, is a reversible covalent inhibitor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.

Below is a diagram illustrating the role of the main protease in the SARS-CoV-2 replication cycle and the point of intervention for protease inhibitors.

SARS_CoV_2_Replication_Cycle cluster_cell Host Cell Virus_Entry Virus Entry Uncoating Uncoating & RNA Release Virus_Entry->Uncoating Translation Translation of Polyproteins (pp1a/pp1ab) Uncoating->Translation Mpro_Cleavage Polyprotein Cleavage by Main Protease (Mpro) Translation->Mpro_Cleavage Replication_Complex Formation of Viral Replication-Transcription Complex (RTC) Mpro_Cleavage->Replication_Complex Functional Proteins Protease_Inhibitors Protease Inhibitors (e.g., Nirmatrelvir) Protease_Inhibitors->Mpro_Cleavage Replication_Transcription RNA Replication & Transcription Replication_Complex->Replication_Transcription Protein_Synthesis Synthesis of Structural Proteins Replication_Transcription->Protein_Synthesis Assembly Virion Assembly Replication_Transcription->Assembly Genomic RNA Protein_Synthesis->Assembly Release Virus Release Assembly->Release

Fig. 1: SARS-CoV-2 Replication Cycle and Mpro Inhibition.

Comparative Performance Data

The following tables summarize the in vitro efficacy, pharmacokinetic properties, and clinical outcomes of nirmatrelvir and other selected protease inhibitors.

Table 1: In Vitro Efficacy Against SARS-CoV-2 and Main Protease (Mpro)
CompoundTargetIC50 (µM)EC50 (µM)Cell LineReference(s)
Nirmatrelvir SARS-CoV-2 Mpro0.00310.077VeroE6
Ensitrelvir SARS-CoV-2 Mpro0.0130.29VeroE6-TMPRSS2
Lopinavir SARS-CoV-2 Mpro>1026.6VeroE6
Boceprevir SARS-CoV-2 Mpro4.131.90VeroE6
GC-376 SARS-CoV-2 Mpro0.03 - 0.893.37VeroE6

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Profiles
CompoundAdministrationHalf-life (t1/2)BioavailabilityKey Metabolic PathwaysReference(s)
Nirmatrelvir Oral (with Ritonavir)~6.1 hoursBoosted by RitonavirPrimarily metabolized by CYP3A4; Ritonavir inhibits CYP3A4, increasing nirmatrelvir's plasma concentration.
Ensitrelvir Oral42.2 - 48.1 hoursFavorable for once-daily dosing.Information on specific CYP involvement is less detailed in the provided results.
Lopinavir Oral (with Ritonavir)~5-6 hoursPoor; requires boosting with ritonavir.Extensively metabolized by CYP3A.
Boceprevir Oral~3.4 hoursLow and variable.Primarily metabolized by aldo-ketoreductase and CYP3A4/5.
GC-376 Intravenous/Subcutaneous (preclinical)Not established in humans.Not applicable for oral.Preclinical studies suggest it is a prodrug converted to the active aldehyde form.
Table 3: Clinical Efficacy and Safety Overview
CompoundKey Clinical Trial FindingsReduction in Hospitalization/DeathCommon Adverse EventsReference(s)
Nirmatrelvir/Ritonavir Reduced risk of hospitalization or death by 89% in high-risk, unvaccinated adults treated within 3 days of symptom onset.Significant reduction observed in multiple studies.Dysgeusia, diarrhea, hypertension, myalgia.
Ensitrelvir Demonstrated rapid viral clearance. In a Phase 3 trial, it did not show a significant difference in time to sustained symptom resolution compared to placebo.Data on reduction of hospitalization and death are emerging.Generally well-tolerated; decrease in high-density lipoprotein observed.
Lopinavir/Ritonavir Clinical trials have consistently failed to show efficacy in treating COVID-19.No significant benefit observed.Gastrointestinal intolerance is common.
Boceprevir Not clinically evaluated for COVID-19 in large-scale trials.Not applicable.Not applicable.
GC-376 Preclinical; has shown efficacy in animal models of other coronaviruses.Not applicable.Not applicable.

Resistance Profiles

The emergence of drug resistance is a critical consideration for antiviral therapies. For nirmatrelvir, resistance-associated substitutions in the Mpro have been identified, such as E166V, but these appear to be infrequent in clinical settings so far. Some mutations that confer resistance to nirmatrelvir may also lead to decreased catalytic activity of the protease, potentially limiting the fitness of resistant viral strains. Continuous surveillance of viral sequences is essential to monitor for the emergence of resistance to nirmatrelvir and other protease inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data. Below are summaries of common experimental workflows.

Main Protease (Mpro) Activity Assay (FRET-based)

This assay is widely used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 Mpro.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Mpro - FRET substrate - Test compounds - Assay buffer Start->Prepare_Reagents Incubate_Mpro_Inhibitor Incubate Mpro with test compound or vehicle (control) Prepare_Reagents->Incubate_Mpro_Inhibitor Add_Substrate Add FRET substrate to initiate the reaction Incubate_Mpro_Inhibitor->Add_Substrate Monitor_Fluorescence Monitor fluorescence signal over time Add_Substrate->Monitor_Fluorescence Analyze_Data Analyze data to determine rate of cleavage and calculate IC50 values Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Fig. 2: FRET-based Mpro Inhibition Assay Workflow.

Methodology:

  • Reagents: Recombinant SARS-CoV-2 Mpro is expressed and purified. A synthetic peptide substrate containing a fluorophore and a quencher pair (FRET substrate) is used. The sequence is designed to be specifically cleaved by Mpro.

  • Reaction: The Mpro enzyme is pre-incubated with various concentrations of the inhibitor.

  • Measurement: The FRET substrate is added to the mixture. In the absence of inhibition, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured using a plate reader.

  • Analysis: The inhibitory effect of the compound is determined by the reduction in the rate of fluorescence increase. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Antiviral Activity Assay (Cell-based)

This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed susceptible cells (e.g., VeroE6) in microplates Start->Seed_Cells Add_Compound Add serial dilutions of the test compound to the cells Seed_Cells->Add_Compound Infect_Cells Infect cells with SARS-CoV-2 Add_Compound->Infect_Cells Incubate Incubate for a defined period (e.g., 48-72 hours) Infect_Cells->Incubate Assess_Viability Assess cell viability or viral cytopathic effect (CPE) Incubate->Assess_Viability Quantify_Viral_Load Alternatively, quantify viral load (e.g., by RT-qPCR) Incubate->Quantify_Viral_Load Calculate_EC50 Calculate EC50 and CC50 (cytotoxicity) Assess_Viability->Calculate_EC50 Quantify_Viral_Load->Calculate_EC50 End End Calculate_EC50->End

Fig. 3: Cell-based Antiviral Assay Workflow.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., VeroE6) is cultured in microtiter plates.

  • Treatment and Infection: The cells are treated with different concentrations of the test compound and subsequently infected with SARS-CoV-2.

  • Incubation: The plates are incubated to allow for viral replication.

  • Endpoint Measurement: The antiviral effect is quantified by measuring the inhibition of the viral cytopathic effect (CPE), often using a cell viability assay (e.g., MTS or CellTiter-Glo). Alternatively, viral RNA levels in the supernatant can be quantified by RT-qPCR.

  • Analysis: The EC50 value, the concentration of the compound that inhibits the viral effect by 50%, is determined. Cytotoxicity of the compound (CC50) is also assessed in uninfected cells to determine the selectivity index (SI = CC50/EC50).

Conclusion

Nirmatrelvir (this compound) stands out as a potent and clinically effective inhibitor of the SARS-CoV-2 main protease, particularly when co-administered with ritonavir to enhance its pharmacokinetic profile. Comparative analysis reveals its superior in vitro and clinical efficacy over older protease inhibitors like lopinavir. While newer compounds like ensitrelvir also show promise with potent antiviral activity and a long half-life, further clinical data is needed to fully establish their comparative effectiveness in reducing severe COVID-19 outcomes. Preclinical inhibitors such as GC-376 demonstrate high in vitro potency and provide valuable scaffolds for the development of next-generation pan-coronavirus protease inhibitors. The continued monitoring for resistance and the development of new protease inhibitors with diverse resistance profiles remain critical for the long-term management of COVID-19 and preparedness for future coronavirus outbreaks.

References

Deunirmatrelvir (Nirmatrelvir): A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Deunirmatrelvir, the active component of Paxlovid, against various viral and human proteases. The data presented herein is intended to offer an objective comparison with other potential targets, supported by experimental evidence.

Executive Summary

This compound (Nirmatrelvir) is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. Cross-reactivity studies have demonstrated its high specificity for the viral protease with minimal off-target effects on human proteases. This selectivity is a key factor in its favorable safety profile. This guide delves into the quantitative data from enzymatic and cell-based assays, details the experimental protocols used to generate this data, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: Inhibitory Activity of Nirmatrelvir against Viral Main Proteases (Mpro)
VirusMpro VariantInhibition Constant (Kᵢ) [nM]IC₅₀ [nM]Fold Change vs. SARS-CoV-2 (WT)
SARS-CoV-2 Wildtype (WT)0.933[1]4[2]1.0
K90R (Alpha, Beta, Gamma)1.05[1]-1.1
G15S (Lambda)4.07[1]-4.4
P132H (Omicron)0.635[1]-0.7
G143S960-1028.9
Q189K--Diminished Inhibition
SARS-CoV-1 Mpro--Potent Inhibition
MERS-CoV Mpro--Potent Inhibition
Human Coronavirus OC43 Mpro-90-
Human Coronavirus 229E Mpro-290-
Human Coronavirus NL63 Mpro-No significant inhibition-

Kᵢ and IC₅₀ values represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity. Lower values indicate higher potency. Fold change is calculated based on Kᵢ values.

Table 2: Selectivity Profile of Nirmatrelvir against Human Cysteine Proteases
Human ProteaseIC₅₀ [nM]
Cathepsin K 231
Caspase 2 >10,000
Cathepsin B >10,000
Cathepsin L >10,000
Other 16 tested human cysteine proteasesNo significant activity

Data from a panel of 20 human cysteine proteases.

Experimental Protocols

Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)

This assay quantitatively measures the inhibitory activity of a compound against a specific protease.

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the peptide by the protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate specific for the target protease.

    • Reconstitute the purified recombinant protease to a known concentration in an appropriate assay buffer.

    • Prepare a serial dilution of Nirmatrelvir in the assay buffer.

  • Assay Procedure:

    • Add the protease and the FRET substrate to the wells of a microplate.

    • Add the different concentrations of Nirmatrelvir to the respective wells. Include a control with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Morrison equation for tight-binding inhibitors.

Cell-Based Antiviral Assay

This assay determines the efficacy of an antiviral compound in inhibiting viral replication within host cells.

Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the antiviral compound. The extent of viral replication is then quantified by measuring a viral component (e.g., viral RNA or protein) or by observing the virus-induced cytopathic effect (CPE).

Protocol:

  • Cell Culture and Infection:

    • Seed a suitable host cell line (e.g., Vero E6, Calu-3) in a multi-well plate and allow them to adhere.

    • Prepare serial dilutions of Nirmatrelvir in cell culture medium.

    • Pre-incubate the cells with the different concentrations of Nirmatrelvir for a defined period.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation and Quantification:

    • Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).

    • Quantify viral replication using one of the following methods:

      • qRT-PCR: Extract viral RNA from the cell lysate or supernatant and quantify the number of viral genome copies.

      • In-Cell ELISA: Fix and permeabilize the cells, then use an antibody specific to a viral protein (e.g., nucleocapsid) to quantify the amount of viral antigen.

      • CPE Reduction Assay: Visually score the extent of virus-induced cell death and morphological changes.

  • Data Analysis:

    • Plot the percentage of viral inhibition against the drug concentration.

    • Calculate the EC₅₀ value (the concentration of the drug that reduces viral replication by 50%).

Mandatory Visualizations

Signaling Pathway of Nirmatrelvir's Action

G cluster_virus SARS-CoV-2 cluster_host Host Cell viral_rna Viral RNA polyprotein Polyproteins (pp1a/pp1ab) viral_rna->polyprotein Translation mpro Main Protease (Mpro) polyprotein->mpro Cleavage nsp Non-structural Proteins (NSPs) mpro->nsp Cleavage nemo NEMO mpro->nemo Cleavage/Inhibition galectin8 Galectin-8 mpro->galectin8 Cleavage/Inhibition rtc Replication/Transcription Complex (RTC) nsp->rtc new_virus New Viral Particles rtc->new_virus Replication nfkb NF-κB Pathway nemo->nfkb jak_stat JAK/STAT Pathway galectin8->jak_stat antiviral_response Antiviral Response nfkb->antiviral_response jak_stat->antiviral_response nirmatrelvir Nirmatrelvir nirmatrelvir->mpro Inhibition

Caption: Mechanism of action of Nirmatrelvir.

Experimental Workflow: FRET-Based Enzymatic Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - FRET Substrate - Protease - Nirmatrelvir Dilutions mix Mix Protease, Substrate, and Nirmatrelvir in Microplate reagents->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence Increase incubate->measure calculate Calculate Initial Velocity measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine Determine IC50 / Ki plot->determine

Caption: FRET-based enzymatic assay workflow.

Experimental Workflow: Cell-Based Antiviral Assay

G cluster_prep Preparation cluster_infection Infection cluster_quantification Quantification cluster_analysis Data Analysis cells Seed Host Cells preincubate Pre-incubate Cells with Drug cells->preincubate drug Prepare Nirmatrelvir Dilutions drug->preincubate infect Infect Cells with Virus preincubate->infect incubate Incubate (24-72h) infect->incubate quantify Quantify Viral Replication (qRT-PCR, ELISA, CPE) incubate->quantify plot Plot % Inhibition vs. [Drug] quantify->plot determine Determine EC50 plot->determine

Caption: Cell-based antiviral assay workflow.

References

Head-to-Head Comparison: Deunirmatrelvir vs. Molnupiravir in the Treatment of COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent oral antiviral candidates for the treatment of COVID-19: deunirmatrelvir (also known as VV116) and molnupiravir. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the current therapeutic landscape.

Executive Summary

This compound (VV116) and molnupiravir are both orally administered antiviral drugs that have demonstrated efficacy in the treatment of mild-to-moderate COVID-19. While no direct head-to-head clinical trials have been conducted between the two, this guide synthesizes available data from major clinical trials, including a head-to-head study of this compound against nirmatrelvir-ritonavir and the pivotal MOVe-OUT trial for molnupiravir, to provide a comparative analysis of their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.

Mechanism of Action

Both this compound and molnupiravir function as prodrugs that are metabolized into their active forms to inhibit the replication of SARS-CoV-2, but they target the viral replication machinery in distinct ways.

This compound (VV116) is a deuterated remdesivir hydrobromide, which is an oral analogue of remdesivir.[1] It is metabolized into its active nucleoside triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This inhibition leads to premature termination of viral RNA synthesis.

Molnupiravir is a prodrug of the synthetic nucleoside derivative β-D-N4-hydroxycytidine (NHC).[2] Once administered, it is converted to NHC triphosphate by host cell kinases. This active form is then incorporated into the viral RNA by the RdRp. The incorporated NHC can exist in two tautomeric forms, leading to mutations in the viral genome during replication through a process known as "viral error catastrophe," ultimately inhibiting the production of viable virus.[2]

cluster_this compound This compound (VV116) Signaling Pathway This compound (Oral) This compound (Oral) Active Nucleoside Triphosphate Active Nucleoside Triphosphate This compound (Oral)->Active Nucleoside Triphosphate Metabolism Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA-dependent RNA Polymerase (RdRp) Active Nucleoside Triphosphate->Viral RNA-dependent RNA Polymerase (RdRp) Competitive Inhibition Viral RNA Synthesis Viral RNA Synthesis Viral RNA-dependent RNA Polymerase (RdRp)->Viral RNA Synthesis Inhibition of RNA Synthesis Inhibition of RNA Synthesis Viral RNA-dependent RNA Polymerase (RdRp)->Inhibition of RNA Synthesis Blocks Elongation

This compound (VV116) Mechanism of Action

cluster_molnupiravir Molnupiravir Signaling Pathway Molnupiravir (Oral) Molnupiravir (Oral) NHC Triphosphate NHC Triphosphate Molnupiravir (Oral)->NHC Triphosphate Metabolism Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA-dependent RNA Polymerase (RdRp) NHC Triphosphate->Viral RNA-dependent RNA Polymerase (RdRp) Incorporation Viral RNA Genome Viral RNA Genome Viral RNA-dependent RNA Polymerase (RdRp)->Viral RNA Genome Mutated Viral RNA Mutated Viral RNA Viral RNA Genome->Mutated Viral RNA Replication with NHC Viral Error Catastrophe Viral Error Catastrophe Mutated Viral RNA->Viral Error Catastrophe

Molnupiravir Mechanism of Action

Clinical Efficacy

Direct comparative efficacy data between this compound and molnupiravir is not available. However, an indirect comparison can be made through their respective clinical trials against different comparators.

This compound (VV116) vs. Nirmatrelvir-Ritonavir (Paxlovid)

A phase 3, noninferiority, observer-blinded, randomized trial (NCT05341609) compared a 5-day course of oral this compound with nirmatrelvir-ritonavir in adults with mild-to-moderate COVID-19 at high risk for progression.[1][3]

EndpointThis compound (VV116) (n=384)Nirmatrelvir-Ritonavir (n=387)Hazard Ratio (95% CI)
Median Time to Sustained Clinical Recovery 4 days5 days1.17 (1.02 to 1.36)
Progression to Severe COVID-19 or Death by Day 28 00-

Data from the NCT05341609 trial as reported in the New England Journal of Medicine.

Molnupiravir vs. Placebo (MOVe-OUT Trial)

The MOVe-OUT trial was a phase 3, randomized, placebo-controlled, double-blind study that evaluated the efficacy and safety of molnupiravir in at-risk, unvaccinated, nonhospitalized adults with mild-to-moderate COVID-19.

EndpointMolnupiravir (n=709)Placebo (n=699)Absolute Risk Reduction (95% CI)Relative Risk Reduction (%)
Hospitalization or Death 6.8%9.7%3.0% (0.1 to 5.9)30
Deaths 19--

Data from the final analysis of the MOVe-OUT trial.

Safety and Tolerability

This compound (VV116) vs. Nirmatrelvir-Ritonavir (Paxlovid)

In the head-to-head trial, this compound was associated with fewer adverse events compared to nirmatrelvir-ritonavir.

Adverse Event ProfileThis compound (VV116) (n=384)Nirmatrelvir-Ritonavir (n=387)
Incidence of Any Adverse Events 67.4%77.3%

Data from the NCT05341609 trial.

Molnupiravir vs. Placebo (MOVe-OUT Trial)

The adverse event profile for molnupiravir was comparable to that of the placebo in the MOVe-OUT trial.

Adverse Event ProfileMolnupiravir (n=710)Placebo (n=701)
Incidence of Any Adverse Events 30.4%33.0%
Drug-Related Adverse Events 12.0%11.1%

Safety data from the MOVe-OUT trial.

In-Vitro Activity

Both this compound's active metabolite and molnupiravir's active metabolite have demonstrated potent in-vitro activity against various SARS-CoV-2 variants, including Omicron. Studies have shown that the target proteins for these antivirals (RdRp) are highly conserved across variants.

Experimental Protocols

This compound (VV116) Phase 3 Trial (NCT05341609) Methodology

cluster_vv116_protocol This compound (VV116) Phase 3 Trial Workflow Screening Screening Randomization (1:1) Randomization (1:1) Screening->Randomization (1:1) Eligible Participants VV116 Arm VV116 Arm Randomization (1:1)->VV116 Arm Nirmatrelvir-Ritonavir Arm Nirmatrelvir-Ritonavir Arm Randomization (1:1)->Nirmatrelvir-Ritonavir Arm 5-Day Treatment 5-Day Treatment VV116 Arm->5-Day Treatment Nirmatrelvir-Ritonavir Arm->5-Day Treatment Follow-up (Day 28) Follow-up (Day 28) 5-Day Treatment->Follow-up (Day 28) Primary Endpoint Assessment Primary Endpoint Assessment Follow-up (Day 28)->Primary Endpoint Assessment Time to Sustained Clinical Recovery

This compound (VV116) Phase 3 Trial Workflow
  • Study Design: A phase 3, noninferiority, observer-blinded, randomized trial.

  • Participants: Symptomatic adults with mild-to-moderate COVID-19 at high risk of progression.

  • Intervention: A 5-day course of either oral this compound or nirmatrelvir-ritonavir.

  • Primary Endpoint: Time to sustained clinical recovery through day 28.

  • Key Inclusion Criteria: Positive SARS-CoV-2 test, onset of symptoms within 5 days, and at least one risk factor for progression to severe disease.

  • Key Exclusion Criteria: Hospitalization due to COVID-19, severe renal or hepatic impairment.

Molnupiravir (MOVe-OUT) Phase 3 Trial Methodology

cluster_molnupiravir_protocol Molnupiravir (MOVe-OUT) Phase 3 Trial Workflow Screening Screening Randomization (1:1) Randomization (1:1) Screening->Randomization (1:1) Eligible Participants Molnupiravir Arm (800 mg BID) Molnupiravir Arm (800 mg BID) Randomization (1:1)->Molnupiravir Arm (800 mg BID) Placebo Arm Placebo Arm Randomization (1:1)->Placebo Arm 5-Day Treatment 5-Day Treatment Molnupiravir Arm (800 mg BID)->5-Day Treatment Placebo Arm->5-Day Treatment Follow-up (Day 29) Follow-up (Day 29) 5-Day Treatment->Follow-up (Day 29) Primary Endpoint Assessment Primary Endpoint Assessment Follow-up (Day 29)->Primary Endpoint Assessment Hospitalization or Death

Molnupiravir (MOVe-OUT) Trial Workflow
  • Study Design: A phase 3, randomized, placebo-controlled, double-blind trial.

  • Participants: At-risk, unvaccinated, nonhospitalized adults with mild-to-moderate, laboratory-confirmed COVID-19.

  • Intervention: Oral molnupiravir (800 mg) or placebo twice daily for 5 days.

  • Primary Endpoint: The incidence of hospitalization or death through day 29.

  • Key Inclusion Criteria: Laboratory-confirmed SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for severe COVID-19.

  • Key Exclusion Criteria: Currently hospitalized, pregnant or breastfeeding, known hypersensitivity to any ingredient of the study intervention.

Conclusion

Both this compound and molnupiravir represent valuable oral therapeutic options for the management of mild-to-moderate COVID-19 in high-risk populations. This compound has demonstrated non-inferiority to nirmatrelvir-ritonavir with a potentially more favorable safety profile. Molnupiravir has shown a significant reduction in hospitalization and death compared to placebo. The choice between these agents in a clinical setting would likely depend on factors such as drug availability, potential drug-drug interactions (a notable concern with the ritonavir component of Paxlovid, the comparator for this compound), and specific patient characteristics. Further research, including direct head-to-head trials, would be beneficial to definitively establish the comparative efficacy and safety of this compound and molnupiravir.

References

Structural Showdown: A Comparative Analysis of Nirmatrelvir and Ensitrelvir Binding to SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural and functional nuances of two pivotal COVID-19 antiviral inhibitors.

The global effort to combat the COVID-19 pandemic has been significantly bolstered by the development of direct-acting antiviral drugs targeting the SARS-CoV-2 main protease (Mpro). This cysteine protease is crucial for the viral life cycle, making it a prime target for therapeutic intervention. Among the most prominent Mpro inhibitors are nirmatrelvir (the active component of Paxlovid) and ensitrelvir. While both drugs effectively inhibit Mpro, they do so through distinct structural and mechanistic interactions. This guide provides a comprehensive comparison of their binding modes, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of nirmatrelvir and ensitrelvir against the wild-type SARS-CoV-2 Mpro have been extensively characterized. The following table summarizes key quantitative data from in vitro enzymatic assays.

InhibitorIC50 (μM)Ki (μM)
Nirmatrelvir~0.00330.000933
Ensitrelvir0.0130.009

Note on Deunirmatrelvir: The initial query referred to "this compound." Based on available scientific literature, this appears to be a typographical error, and the correct name for the active component of Paxlovid is nirmatrelvir . This guide will proceed with the correct nomenclature.

Structural Basis of Mpro Inhibition: A Tale of Two Binders

The high-resolution crystal structures of both nirmatrelvir and ensitrelvir in complex with SARS-CoV-2 Mpro reveal the atomic details of their inhibitory mechanisms. Both inhibitors occupy the substrate-binding pocket of Mpro, but their interactions with key residues differ significantly.

Nirmatrelvir: A Covalent Warhead

Nirmatrelvir is a peptidomimetic inhibitor that forms a reversible covalent bond with the catalytic cysteine (Cys145) of Mpro.[1][2] Its mechanism of action involves the nitrile warhead, which is attacked by the thiolate anion of Cys145, forming a covalent thioimidate adduct.[3] This covalent linkage effectively blocks the enzyme's catalytic activity.

Key interactions of nirmatrelvir within the Mpro active site include:

  • S1' subsite: The nitrile group forms a covalent bond with Cys145.[3]

  • S1 subsite: The γ-lactam moiety interacts with His163 and the backbone of Glu166.[3]

  • S2 subsite: A dimethylcyclopropyl group fits into the hydrophobic S2 pocket.

  • S4 subsite: The trifluoroacetamide group interacts with the S4 subsite.

Ensitrelvir: A Non-Covalent Approach

In contrast to nirmatrelvir, ensitrelvir is a non-peptidic, non-covalent inhibitor. It achieves its potent inhibition through a network of strong non-covalent interactions, including hydrogen bonds and hydrophobic contacts, within the Mpro active site.

Key interactions of ensitrelvir within the Mpro active site include:

  • S1', S1, and S2 subsites: Ensitrelvir occupies the substrate-binding pocket, making key contacts within the S1, S2, and S1' subsites.

  • Hydrogen Bonds: It forms crucial hydrogen bonds with the main chain atoms of several residues, including Gly143, Cys145, and His163.

  • π-π Stacking: A π-π stacking interaction is observed between the inhibitor and the side chain of His41, a key catalytic residue.

The following diagram illustrates the general mechanism of Mpro inhibition and the distinct binding modes of nirmatrelvir and ensitrelvir.

Mpro_Inhibition cluster_Mpro SARS-CoV-2 Main Protease (Mpro) cluster_inhibitors Mpro Inhibitors Mpro_active_site Active Site (Cys145-His41 catalytic dyad) Cleaved_Proteins Functional Viral Proteins Mpro_active_site->Cleaved_Proteins Proteolytic Cleavage Nirmatrelvir Nirmatrelvir Inhibition Inhibition of Proteolysis Nirmatrelvir->Inhibition Covalent Binding Ensitrelvir Ensitrelvir Ensitrelvir->Inhibition Non-covalent Binding Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Mpro_active_site Substrate Binding Inhibition->Mpro_active_site

Caption: Mechanism of Mpro inhibition by nirmatrelvir and ensitrelvir.

Experimental Protocols

The determination of inhibitory constants and the elucidation of binding structures are critical for understanding the efficacy of antiviral compounds. Below are summaries of the typical experimental protocols employed.

In Vitro Mpro Inhibition Assay (FRET-based)

This assay is commonly used to determine the IC50 values of Mpro inhibitors.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro protein.

    • A specific fluorogenic substrate for Mpro, often a peptide containing a cleavage site flanked by a fluorescent reporter and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds (nirmatrelvir, ensitrelvir) dissolved in DMSO.

    • 384-well assay plates.

    • A fluorescence plate reader.

  • Procedure:

    • The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., in a 10-point dose-response curve) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

    • The IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.

X-ray Crystallography for Structural Determination

This technique provides high-resolution structural information on the binding mode of inhibitors.

  • Protein Expression and Purification:

    • The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).

    • The protein is overexpressed and then purified to homogeneity using a series of chromatography steps (e.g., affinity chromatography, size-exclusion chromatography).

  • Crystallization:

    • The purified Mpro protein is concentrated to a high concentration (e.g., 10 mg/mL).

    • For co-crystallization, the protein is incubated with a molar excess of the inhibitor (nirmatrelvir or ensitrelvir).

    • Crystallization screening is performed using various crystallization conditions (e.g., different precipitants, pH, and temperature) typically using vapor diffusion methods (sitting or hanging drop).

  • Data Collection and Structure Determination:

    • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the structure is solved using molecular replacement with a known Mpro structure as a search model.

    • The model is refined, and the inhibitor is built into the electron density map.

    • The final structure is validated and deposited in the Protein Data Bank (PDB).

The following diagram outlines the workflow for determining the structural basis of Mpro inhibition.

Structural_Workflow cluster_protein Protein Production cluster_structure Structural Analysis Expression Mpro Expression Purification Mpro Purification Expression->Purification Crystallization Co-crystallization with Inhibitor Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Binding_Mode Detailed Inhibitor Binding Mode Structure_Solution->Binding_Mode Reveals Inhibitor Nirmatrelvir or Ensitrelvir Inhibitor->Crystallization

Caption: Workflow for structural analysis of Mpro-inhibitor complexes.

Conclusion

Both nirmatrelvir and ensitrelvir are potent inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. While they share a common target, their mechanisms of action are fundamentally different. Nirmatrelvir relies on the formation of a reversible covalent bond with the catalytic cysteine, whereas ensitrelvir achieves its efficacy through a network of optimized non-covalent interactions. Understanding these distinct binding modes is crucial for the development of next-generation Mpro inhibitors with improved potency, broader spectrum of activity against emerging variants, and reduced potential for drug resistance. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of novel antiviral agents.

References

Comparative Pharmacokinetics of Deunirmatrelvir and the Deunirmatrelvir-Ritonavir Combination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Deunirmatrelvir (VV116) when administered alone and in combination with ritonavir. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available preclinical and clinical data.

Executive Summary

This compound is an orally available deuterated remdesivir analogue developed for the treatment of COVID-19.[1] It is a prodrug that is rapidly metabolized to its active nucleoside form (116-N1).[2][3] Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is often co-administered with other antiviral agents to boost their plasma concentrations. This guide synthesizes pharmacokinetic data from studies on this compound administered alone in healthy human subjects and in combination with ritonavir in preclinical models.

The available data indicates that this compound is readily absorbed and converted to its active metabolite. Preclinical findings suggest that the co-administration of ritonavir does not significantly alter the pharmacokinetic properties of this compound, indicating noninteracting pharmacokinetic profiles.[4]

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of this compound's active metabolite (116-N1) from a single ascending dose (SAD) study in healthy subjects, and a preclinical study of this compound in combination with ritonavir.

Table 1: Pharmacokinetic Parameters of 116-N1 (Active Metabolite of this compound) Following Single Oral Doses of this compound in Healthy Subjects [2]

Dose of this compoundCmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
25 mg135 ± 361.0 (0.5-2.0)599 ± 1174.80 ± 0.61
50 mg288 ± 731.0 (0.5-2.0)1290 ± 2605.23 ± 0.68
100 mg617 ± 1581.0 (0.5-2.0)2890 ± 5805.61 ± 0.73
200 mg1250 ± 3201.0 (0.5-2.0)6140 ± 12305.92 ± 0.81
400 mg2510 ± 6401.5 (1.0-2.0)12600 ± 25006.25 ± 0.93
800 mg4980 ± 12502.0 (1.0-3.0)25800 ± 51006.95 ± 1.02

Data are presented as mean ± SD for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.

Table 2: Comparative Pharmacokinetics of this compound (as active metabolite X1) With and Without Ritonavir in Mice

Treatment GroupCmax of X1 (ng/mL)Tmax of X1 (hr)AUC0-t of X1 (ng·h/mL)
This compound alone10,700 ± 1000.2519,484 ± 1109
This compound + Nirmatrelvir + RitonavirNot significantly different from this compound aloneNot significantly different from this compound aloneNot significantly different from this compound alone

Data from a preclinical study in C57BL/6J mice. The study states that the co-administration of ritonavir did not significantly change the exposure to this compound's active metabolite.

Experimental Protocols

Human Pharmacokinetic Study of this compound
  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending-dose (SAD) study was conducted in healthy Chinese subjects.

  • Dosing: Subjects received a single oral dose of this compound (25, 50, 100, 200, 400, or 800 mg) or a placebo.

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled time points before and after dosing.

  • Bioanalytical Method: The plasma concentrations of the active metabolite of this compound (116-N1) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated from the plasma concentration-time data.

Preclinical Pharmacokinetic Study of this compound with Ritonavir
  • Study Animals: The study was conducted in C57BL/6J mice.

  • Dosing: Mice were orally administered this compound alone or in combination with nirmatrelvir and ritonavir.

  • Blood Sampling: Plasma samples were collected at various time points after oral administration.

  • Bioanalytical Method: Plasma concentrations of this compound's active metabolite (X1) and nirmatrelvir were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.

Visualizations

Metabolic Pathway of this compound

This compound This compound (Prodrug) Metabolite_116_N1 116-N1 (Active Nucleoside) This compound->Metabolite_116_N1 Rapid Metabolism Active_Triphosphate Active Nucleoside Triphosphate Metabolite_116_N1->Active_Triphosphate Intracellular Phosphorylation Inhibition Inhibition of Viral RNA-dependent RNA Polymerase Active_Triphosphate->Inhibition

Caption: Metabolic activation of this compound to its active triphosphate form.

Experimental Workflow for Human Pharmacokinetic Study

cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Healthy Subject Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Dosing Single Oral Dose (this compound or Placebo) Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of 116-N1 Plasma_Separation->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis

Caption: Workflow of the human pharmacokinetic study of this compound.

Mechanism of Ritonavir's Effect on Drug Metabolism

Drug Co-administered Drug (e.g., Protease Inhibitor) Metabolism Drug Metabolism Drug->Metabolism Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme (in Liver and Intestine) Ritonavir->CYP3A4 Inhibits CYP3A4->Metabolism Catalyzes Increased_Concentration Increased Plasma Concentration of Co-administered Drug Metabolism->Increased_Concentration leads to

Caption: Ritonavir inhibits CYP3A4, boosting co-administered drug levels.

References

Deunirmatrelvir's Potency Against SARS-CoV-2 Variants: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro potency of Deunirmatrelvir (the active component of which is Nirmatrelvir) against various SARS-CoV-2 variants. This analysis includes comparative data for other prominent antiviral agents, detailed experimental methodologies, and visual representations of the drug's mechanism of action and the experimental workflow.

This compound, administered with Ritonavir as Paxlovid, has emerged as a critical oral antiviral therapeutic in the management of COVID-19. Its mechanism of action, targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, suggests a lower susceptibility to resistance from variants with mutations primarily in the spike protein. This guide assesses the available in vitro data to substantiate this hypothesis.

Comparative In Vitro Potency of Antivirals Against SARS-CoV-2 Variants

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of Nirmatrelvir and comparator antiviral agents against a range of SARS-CoV-2 variants. These values are crucial indicators of a drug's potency in a laboratory setting. Lower IC50/EC50 values signify higher potency.

Table 1: Comparative IC50 Values (nM) in HeLa-ACE2 Cells

Antiviral AgentWA1 (Original)AlphaBetaGammaDeltaOmicron
Nirmatrelvir 22.420.724.618.122.516.6
Remdesivir 39.745.241.835.540.137.4
EIDD-1931 (Metabolite of Molnupiravir) 360320380340350310

Data sourced from a bioRxiv preprint. These findings indicate that Nirmatrelvir maintains potent activity across all tested variants, including Omicron.[1]

Table 2: Comparative IC50 Values (nM) in Vero-TMPRSS2 Cells

Antiviral AgentWA1 (Original)AlphaBetaGammaDeltaOmicron
Nirmatrelvir 37.634.142.331.538.228.9
Remdesivir 55.460.158.750.356.952.1
EIDD-1931 (Metabolite of Molnupiravir) 410390430400420380

Data sourced from a bioRxiv preprint. Consistent with the HeLa-ACE2 cell data, Nirmatrelvir demonstrates sustained potency in Vero-TMPRSS2 cells against various variants.[1]

Table 3: In Vitro Antiviral Activity of Ensitrelvir (EC50 in μM) in VeroE6/TMPRSS2 cells

SARS-CoV-2 VariantEnsitrelvir EC50 (μM)
Wuhan0.37
Omicron BA.1.180.29
Omicron BA.4.60.30
Omicron BA.5.2.10.37
Omicron BF.70.51
Omicron BF.7.4.10.55
Omicron BQ.1.10.48
Omicron CH.1.1.110.38
Omicron XBB.1.50.57
Omicron XBB.1.9.10.99
Omicron XBB.1.160.33
Omicron XBF0.29

Data from a study on the in vitro efficacy of Ensitrelvir.[2] Ensitrelvir has shown antiviral activity against novel Omicron strains.[2]

Experimental Protocols

The following are representative protocols for determining the in vitro potency of antiviral compounds against SARS-CoV-2. These are synthesized from established methodologies.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Cell Preparation:

    • Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (e.g., this compound, Remdesivir, Molnupiravir, Ensitrelvir) in culture medium. Typically, a 10-point, 3-fold dilution series is prepared.

  • Infection and Treatment:

    • Remove the culture medium from the cell plates.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with a SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01.

    • Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO2, or until at least 80% CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP content, or by staining with crystal violet.

    • Read the output on a plate reader (luminescence or absorbance).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the controls.

    • The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in viral plaques (zones of cell death) in the presence of an antiviral compound.

  • Cell Seeding:

    • Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the antiviral compounds.

    • In separate tubes, pre-incubate a known concentration of SARS-CoV-2 with each compound dilution for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixtures.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay:

    • Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or agarose and the corresponding concentration of the antiviral compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Stain the cells with a 0.1% crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • The IC50 value is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in viral replication. By binding to the catalytic cysteine residue of Mpro, Nirmatrelvir blocks this process, thereby halting viral replication.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound (Nirmatrelvir) Action Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage by Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Inhibition Inhibition Nirmatrelvir->Inhibition Inhibition->Mpro Blocks Proteolytic Activity

Caption: Mechanism of action of Nirmatrelvir.

Experimental Workflow for In Vitro Antiviral Potency Assay

The following diagram illustrates the general workflow for determining the in vitro potency of an antiviral compound using a cell-based assay.

G Start Start Cell_Culture 1. Seed Host Cells (e.g., Vero E6) Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of Antiviral Compound Cell_Culture->Compound_Prep Infection 3. Infect Cells with SARS-CoV-2 Variant Compound_Prep->Infection Treatment 4. Add Compound Dilutions to Infected Cells Infection->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Endpoint_Assay 6. Perform Endpoint Assay (e.g., CPE, Plaque Assay) Incubation->Endpoint_Assay Data_Analysis 7. Analyze Data and Calculate EC50/IC50 Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro antiviral potency assay workflow.

References

Deunirmatrelvir's Impact on Adaptive Immunity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of Deunirmatrelvir's role in modulating the adaptive immune response to SARS-CoV-2 reveals a nuanced interplay between viral suppression and the development of long-term immunity. This guide provides a comparative analysis of this compound with other key antiviral treatments for COVID-19, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. By effectively reducing the viral load, this compound mitigates the severity of COVID-19. However, this rapid viral clearance may come at the cost of a blunted adaptive immune response, potentially impacting the robustness and durability of long-term immunity. This phenomenon is a key consideration when evaluating the overall therapeutic benefit of this compound and comparing it to other antiviral agents.

Comparison with Alternative Antiviral Therapies

The landscape of COVID-19 therapeutics includes several agents that act via different mechanisms. Understanding their respective effects on the host's adaptive immune response is crucial for optimizing treatment strategies. This guide focuses on a comparison between this compound and three other major therapeutic classes: the nucleoside analogue Molnupiravir, the RNA-dependent RNA polymerase inhibitor Remdesivir, and monoclonal antibodies.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the effects of this compound and its alternatives on key markers of the adaptive immune response. It is important to note that direct head-to-head comparative studies for all these markers are still emerging.

Treatment Effect on Viral Load Reported Impact on Antibody Response Reported Impact on T-Cell Response Reported Impact on Cytokine Profile
This compound (Paxlovid) Significant ReductionLower anti-spike IgG levels compared to untreated individuals[1].May be blunted due to reduced antigen presentation.Patients receiving antiviral treatment showed higher circulating levels of PDGF-BB and VEGF, and lower levels of IL-9, IL-1RA, and RANTES compared to untreated individuals[1].
Molnupiravir Significant ReductionReal-world studies suggest it may support the host's immune response by counteracting intense viral replication[1].Not extensively detailed in comparative studies.Not extensively detailed in comparative studies.
Remdesivir ReductionNo significant independent association with viral clearance in some studies[2].Significant increase in B lymphocytes and plasmablasts; significant reduction in cytotoxic T lymphocytes[3]. No significant changes in CD4+ T-cells.In some studies, treatment was associated with a reduction in inflammatory markers like IL-6.
Monoclonal Antibodies ReductionSuppressed the endogenous anti-spike IgM response by 85-90% with a minor effect on the anti-nucleocapsid response.Not extensively detailed in comparative studies.Not extensively detailed in comparative studies.

Note: The data presented is a synthesis of findings from various studies and may not represent direct head-to-head comparisons in all instances.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of adaptive immune responses to SARS-CoV-2 and the effects of antiviral therapies.

SARS-CoV-2 Neutralizing Antibody ELISA

This assay quantifies the concentration of neutralizing antibodies in a patient's serum that can block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with recombinant SARS-CoV-2 RBD protein and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in wash buffer) for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted patient serum samples and control sera to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • ACE2 Incubation: Add HRP-conjugated human ACE2 protein to the wells and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated to determine the neutralizing antibody titer.

Flow Cytometry for SARS-CoV-2 Specific T-Cells

This method identifies and quantifies T-lymphocytes that are specific to SARS-CoV-2 antigens by measuring the expression of activation markers and intracellular cytokines upon antigen stimulation.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Antigen Stimulation: Stimulate PBMCs with pools of SARS-CoV-2 specific peptides (e.g., from Spike, Nucleocapsid, and Membrane proteins) or a negative control (e.g., DMSO) in the presence of a co-stimulatory antibody (e.g., anti-CD28/CD49d) for a specified period (e.g., 6-24 hours). Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation for intracellular cytokine staining.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD4, CD8, and activation markers like CD69 and CD137.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific T-cell populations (e.g., CD4+ and CD8+) and quantify the percentage of cells expressing activation markers and cytokines in response to SARS-CoV-2 peptides.

Cytokine Profiling using Luminex Assay

This multiplex immunoassay allows for the simultaneous quantification of multiple cytokines and chemokines in a small volume of serum or plasma.

Protocol:

  • Sample Preparation: Thaw patient serum or plasma samples on ice.

  • Bead Preparation: Prepare the multiplex bead working solution by vortexing and sonicating the stock beads.

  • Assay Plate Preparation: Add the bead solution to each well of a 96-well filter plate and wash the beads using a vacuum manifold.

  • Sample and Standard Incubation: Add standards with known cytokine concentrations and patient samples to the appropriate wells. Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature, protected from light.

  • Washing: Wash the beads to remove unbound components.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate for a specified time (e.g., 1 hour).

  • Washing: Repeat the washing step.

  • Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE) and incubate for a specified time (e.g., 30 minutes).

  • Washing: Repeat the washing step.

  • Data Acquisition: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument.

  • Data Analysis: Use the instrument's software to generate a standard curve for each cytokine. The concentration of each cytokine in the patient samples is then interpolated from the corresponding standard curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.

Deunirmatrelvir_MOA cluster_virus SARS-CoV-2 Life Cycle cluster_drug This compound Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Mpro Main Protease (Mpro) Viral Replication Viral Replication Polyprotein Cleavage->Viral Replication Functional Proteins New Virus Assembly New Virus Assembly Viral Replication->New Virus Assembly Virus Release Virus Release New Virus Assembly->Virus Release This compound This compound This compound->Mpro Inhibits

Caption: Mechanism of action of this compound.

Adaptive_Immune_Response_Workflow SARS-CoV-2 Infection SARS-CoV-2 Infection Antigen Presentation Antigen Presentation SARS-CoV-2 Infection->Antigen Presentation T-Cell Activation T-Cell Activation Antigen Presentation->T-Cell Activation Cytotoxic T-Cells Cytotoxic T-Cells T-Cell Activation->Cytotoxic T-Cells Helper T-Cells Helper T-Cells T-Cell Activation->Helper T-Cells B-Cell Activation B-Cell Activation Antibody Production Antibody Production B-Cell Activation->Antibody Production Cytokine Production Cytokine Production Viral Clearance Viral Clearance Cytotoxic T-Cells->Viral Clearance Helper T-Cells->B-Cell Activation Helper T-Cells->Cytokine Production Antibody Production->Viral Clearance Memory Cell Formation Memory Cell Formation Viral Clearance->Memory Cell Formation

Caption: Simplified workflow of the adaptive immune response to SARS-CoV-2.

Experimental_Workflow cluster_sample Sample Collection cluster_assays Laboratory Assays cluster_analysis Data Analysis & Comparison Patient Cohorts Patient Cohorts ELISA Neutralizing Antibody ELISA Patient Cohorts->ELISA Flow Cytometry T-Cell Activation Flow Cytometry Patient Cohorts->Flow Cytometry Luminex Cytokine Profiling (Luminex) Patient Cohorts->Luminex Data Analysis Data Analysis ELISA->Data Analysis Flow Cytometry->Data Analysis Luminex->Data Analysis

Caption: Experimental workflow for comparing adaptive immune responses.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Deunirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. Deunirmatrelvir, a novel antiviral agent, requires meticulous handling throughout its use, including its final disposal, to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for this compound, adhering to the highest standards of laboratory safety and chemical handling.

Core Principles of this compound Disposal

The fundamental principle of this compound disposal is to manage it as a hazardous pharmaceutical waste, preventing its release into the sewer system or municipal trash. Improper disposal can lead to environmental pollution and potential health risks.[1][2] Adherence to federal, state, and local regulations is mandatory.[3][4] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), which provide guidelines for pharmaceutical waste management.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Summary of Required PPE and Safety Measures

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields.Protects eyes from accidental splashes or dust particles.
Hand Protection Chemical-resistant gloves.Prevents skin contact with the compound.
Protective Clothing Impervious clothing, such as a lab coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated.Minimizes inhalation of the compound.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on best practices for managing chemical and pharmaceutical waste.

  • Segregation and Collection:

    • All this compound waste, including unused or expired compounds, contaminated lab supplies (e.g., gloves, vials, pipette tips), and experimental residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Use separate containers for solid and liquid waste.

    • Containers should be black for RCRA hazardous pharmaceutical waste or blue/white for non-RCRA pharmaceutical waste, as per facility guidelines.

  • Waste Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • A hazardous waste manifest (EPA Form 8700-22) will be required to track the waste from generation to its final disposal.

  • Decontamination of Empty Containers:

    • Triple rinse empty this compound containers with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • After thorough decontamination, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.

Important Considerations:

  • Do NOT dispose of this compound down the drain or in the regular trash.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Always consult your institution's specific EHS guidelines, as they may have more stringent requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

Caption: Logical workflow for the proper disposal of this compound.

Environmental Impact and the Importance of Proper Disposal

Pharmaceuticals, when disposed of improperly, can enter the environment and have ecotoxicological effects on wildlife and ecosystems. Although specific data on the environmental fate of this compound is not yet widely available, the precautionary principle dictates that it should be handled in a manner that prevents its release. High concentrations of antiviral drugs in environmental waters could pose risks to aquatic life. Therefore, the recommended disposal method is incineration at a specialized hazardous waste facility, which ensures the complete destruction of the active pharmaceutical ingredient.

References

Essential Safety and Logistical Information for Handling Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent antiviral compounds like Nirmatrelvir is paramount. Adherence to strict safety protocols and disposal plans minimizes the risk of exposure and environmental contamination. This guide provides essential, procedural information for the safe handling and disposal of Nirmatrelvir.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to Nirmatrelvir is the correct and consistent use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper methods for donning and doffing PPE to prevent self-contamination.[1]

Recommended PPE for Handling Nirmatrelvir

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[1]Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.[1]Protects the body from splashes and aerosol contamination.[1]
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is necessary.Prevents the inhalation of aerosolized particles of the antiviral agent.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Handling Nirmatrelvir

All procedures involving Nirmatrelvir must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection. Engineering controls such as local exhaust ventilation or a fume hood should be utilized to keep airborne levels below the Occupational Exposure Band (OEB) range. It is crucial to minimize dust generation and avoid open handling.

Experimental Workflow for Handling Nirmatrelvir

Experimental Workflow: Handling Nirmatrelvir cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal gather_ppe Gather Appropriate PPE don_ppe Don PPE Correctly gather_ppe->don_ppe prepare_bsc Prepare Class II Biosafety Cabinet don_ppe->prepare_bsc handle_nirmatrelvir Handle Nirmatrelvir in BSC prepare_bsc->handle_nirmatrelvir conduct_experiment Conduct Experiment handle_nirmatrelvir->conduct_experiment decontaminate_bsc Decontaminate BSC conduct_experiment->decontaminate_bsc segregate_waste Segregate Waste decontaminate_bsc->segregate_waste dispose_waste Dispose of Waste Properly segregate_waste->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Waste Disposal Pathway for Nirmatrelvir cluster_waste_generation Waste Generation cluster_containment Containment cluster_treatment Treatment & Disposal solid_waste Solid Waste biohazard_bag Labeled, Leak-proof Biohazard Bag solid_waste->biohazard_bag liquid_waste Liquid Waste sealed_container Labeled, Sealed, Leak-proof Container liquid_waste->sealed_container sharps_waste Sharps Waste sharps_container Puncture-resistant Sharps Container sharps_waste->sharps_container autoclave_incinerate_solid Autoclave then Incinerate biohazard_bag->autoclave_incinerate_solid disinfect_dispose_liquid Chemical Disinfection & Local Disposal sealed_container->disinfect_dispose_liquid autoclave_incinerate_sharps Autoclave then Incinerate sharps_container->autoclave_incinerate_sharps

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.